4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Description
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Properties
IUPAC Name |
4-(4-tert-butylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-13(2,3)10-6-4-9(5-7-10)11-8-16-12(14)15-11/h4-8H,1-3H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCNUVGFUGMTOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350109 | |
| Record name | 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81529-61-5 | |
| Record name | 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes technical data with practical insights to support research and development efforts.
Molecular Structure and Physicochemical Properties
This compound is an organic compound featuring a 2-aminothiazole core substituted at the 4-position with a 4-tert-butylphenyl group.[1] This substitution pattern imparts specific characteristics to the molecule, influencing its solubility, reactivity, and biological activity.[1] The presence of the tert-butyl group enhances the lipophilicity of the molecule, while the 2-amino-thiazole moiety provides sites for hydrogen bonding and potential coordination with biological targets.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 81529-61-5 | |
| Molecular Formula | C₁₃H₁₆N₂S | |
| Molecular Weight | 232.35 g/mol | |
| Physical Form | Solid | , |
| IUPAC Name | This compound | |
| Synonyms | 2-Thiazolamine, 4-[4-(1,1-dimethylethyl)phenyl]-; 4-(4-tert-Butyl-phenyl)-thiazol-2-ylamine; 4-[4-(Tert-Butyl)Phenyl]-1,3-Thiazol-2-Amine | |
| Solubility | Moderate solubility in organic solvents; limited solubility in water. | |
| Storage | 2-8°C, Refrigerator |
Structural Identifiers:
-
InChI: InChI=1S/C13H16N2S/c1-13(2,3)10-6-4-9(5-7-10)11-8-16-12(14)15-11/h4-8H,1-3H3,(H2,14,15)[1]
-
InChIKey: ABCNUVGFUGMTOA-UHFFFAOYSA-N[2]
-
SMILES: CC(C)(C)c1ccc(cc1)c1csc(=N)[nH]1[1]
Synthesis and Characterization
The primary route for the synthesis of this compound is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thioamide.[3][4]
Hantzsch Thiazole Synthesis: A Step-by-Step Protocol
This protocol is adapted from the general procedure for the Hantzsch synthesis of 2-aminothiazoles.[3]
Starting Materials:
-
2-Bromo-1-(4-tert-butylphenyl)ethan-1-one (α-haloketone)
-
Thiourea (thioamide)
-
Methanol (solvent)
-
5% Sodium Carbonate (Na₂CO₃) solution
Experimental Procedure:
-
In a suitable reaction vessel (e.g., a 20 mL scintillation vial), combine 2-bromo-1-(4-tert-butylphenyl)ethan-1-one (1 equivalent) and thiourea (1.5 equivalents).
-
Add methanol as the solvent and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 30-60 minutes), remove the reaction from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate (Na₂CO₃) and swirl to mix. This neutralizes the hydrobromide salt of the product, causing the free base to precipitate.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with water to remove any remaining inorganic salts.
-
Allow the solid product to air dry on a watch glass.
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.
Spectral Characterization
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-tert-butylphenyl group, the vinylic proton of the thiazole ring, the protons of the tert-butyl group, and the protons of the primary amine. The chemical shifts (δ) are predicted to be in the following regions:
-
~ 7.0 - 8.0 ppm: Aromatic protons (multiplets).
-
~ 6.5 - 7.0 ppm: Thiazole ring proton (singlet).
-
~ 5.0 - 6.0 ppm: Amine protons (broad singlet, exchangeable with D₂O).
-
~ 1.3 ppm: Tert-butyl protons (singlet).
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the carbons of the thiazole ring, the 4-tert-butylphenyl group, and the tert-butyl group. The predicted chemical shifts (δ) are:
-
~ 160 - 170 ppm: C2 of the thiazole ring (attached to the amino group).
-
~ 140 - 155 ppm: Aromatic carbons and C4 of the thiazole ring.
-
~ 100 - 130 ppm: Aromatic carbons and C5 of the thiazole ring.
-
~ 34 ppm: Quaternary carbon of the tert-butyl group.
-
~ 31 ppm: Methyl carbons of the tert-butyl group.
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[5]
-
3450-3300 cm⁻¹: N-H stretching vibrations of the primary amine (typically two bands).[5]
-
3100-3000 cm⁻¹: Aromatic C-H stretching.
-
2960-2850 cm⁻¹: Aliphatic C-H stretching of the tert-butyl group.
-
~ 1630 cm⁻¹: N-H bending vibration of the primary amine.[5]
-
1610-1420 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.[5]
-
1550-1470 cm⁻¹: Thiazole ring skeletal vibrations.[5]
-
1340-1260 cm⁻¹: C-N stretching of the arylamine.[5]
2.2.4. Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (232.35 g/mol ). Predicted collision cross-section data for various adducts are also available.[2]
Chemical Reactivity
The reactivity of this compound is primarily dictated by the 2-aminothiazole core. This moiety possesses two main sites for electrophilic attack: the exocyclic amino group and the endocyclic nitrogen atom at position 3.
Diagram 2: Reactivity of 2-Aminothiazoles
Caption: Potential sites of electrophilic attack on the 2-aminothiazole core.
The regioselectivity of the reaction is influenced by the nature of the electrophile and the reaction conditions. For instance, reactions with acylating and sulfonating agents typically occur at the exocyclic amino group, while alkylating agents can react at either the exocyclic or endocyclic nitrogen.
Potential Applications in Drug Development
The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[6] Derivatives of 2-aminothiazole have demonstrated a wide range of pharmacological activities, including:
-
Anticancer: Some derivatives have shown potent antiproliferative activity against various cancer cell lines.[7]
-
Antimicrobial: The thiazole nucleus is a component of several antibacterial and antifungal agents.[8]
-
Anti-inflammatory: Certain 2-aminothiazole derivatives exhibit anti-inflammatory properties.[9]
-
Antiviral: This scaffold has been explored for the development of antiviral drugs, including those targeting HIV.[6]
The specific biological activity of this compound has not been extensively reported in publicly available literature. However, its structural features suggest it is a valuable candidate for screening in various biological assays to explore its therapeutic potential.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]
-
Handling: Avoid breathing dust, mist, or vapors. Use only in a well-ventilated area. Wash hands thoroughly after handling.[10]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.[10]
-
First Aid:
Conclusion
This compound is a readily synthesizable compound with a chemical scaffold known for its diverse biological activities. This guide provides a foundational understanding of its chemical properties, synthesis, and potential applications. Further research into its specific biological profile is warranted to fully elucidate its therapeutic potential.
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ScienceLab.com. Material Safety Data Sheet 2-Aminothiazole MSDS. [Link]
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ResearchGate. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]
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4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine CAS number 81529-61-5
An In-Depth Technical Guide to 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine (CAS 81529-61-5): Synthesis, Characterization, and Therapeutic Potential
Introduction
The 1,3-thiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and rigid scaffold make it an ideal framework for designing molecules that interact with biological targets. This guide focuses on a specific, valuable derivative: this compound (CAS No. 81529-61-5).
This compound merges three key pharmacophoric features: the versatile 2-aminothiazole core, a 4-aryl substituent that allows for tuning of steric and electronic properties, and a tert-butyl group, which often enhances binding affinity through hydrophobic interactions and can improve metabolic stability.[3] As Senior Application Scientists, our objective is to move beyond mere data reporting. This document provides a comprehensive technical overview, elucidating the causality behind synthetic strategies, presenting self-validating experimental protocols, and exploring the therapeutic landscape for this compound, thereby equipping researchers in drug development with actionable insights.
Section 1: Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research. This compound is a solid at room temperature with limited aqueous solubility, a characteristic driven by the hydrophobic tert-butylphenyl moiety.[3] Its structural integrity and purity are typically confirmed using a standard suite of analytical techniques.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 81529-61-5 | [4][5] |
| Molecular Formula | C₁₃H₁₆N₂S | [3][6] |
| Molecular Weight | 232.35 g/mol | |
| IUPAC Name | 4-(4-tert-butylphenyl)-1,3-thiazol-2-ylamine | |
| Melting Point | 228-230 °C | [5] |
| Physical Form | Solid | |
| Solubility | Moderately soluble in organic solvents (e.g., Methanol, DMSO), limited in water. | [3] |
Expected Spectroscopic Signatures
While specific spectra for this exact compound are not publicly cataloged, data from closely related 2-amino-4-arylthiazoles allow for the confident prediction of its analytical profile.[7][8][9]
-
¹H NMR: Protons on the phenyl ring would appear in the aromatic region (~7.0-8.0 ppm). The single proton on the thiazole ring (at C5) would be a characteristic singlet further downfield. The tert-butyl group would present as a sharp singlet (~1.3 ppm) integrating to 9 protons. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: Aromatic carbons would resonate between ~120-150 ppm. The thiazole ring carbons would have distinct signals, with the C2 carbon bearing the amine group being the most deshielded. The quaternary and methyl carbons of the tert-butyl group would be found in the aliphatic region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the calculated m/z for [M+H]⁺ being approximately 233.1107.[6]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the primary amine (~3300-3500 cm⁻¹), C=N stretching of the thiazole ring (~1615 cm⁻¹), and C-H stretching from the aromatic and aliphatic groups.[7]
Section 2: Synthesis via Hantzsch Thiazole Condensation
The most reliable and widely adopted method for constructing the 2-amino-4-arylthiazole scaffold is the Hantzsch Thiazole Synthesis, first described in 1887.[10][11] This reaction is valued for its operational simplicity, use of readily available starting materials, and generally high yields.[10][12] It involves the condensation of an α-haloketone with a thioamide, typically thiourea, to directly form the target heterocycle.
Reaction Scheme and Mechanism
The synthesis of this compound proceeds by reacting 2-bromo-1-(4-tert-butylphenyl)ethan-1-one with thiourea. The mechanism is a well-established sequence of nucleophilic substitution, intramolecular cyclization, and dehydration.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating by including clear checkpoints for reaction monitoring and product characterization. It is adapted from established general procedures for Hantzsch synthesis.[10][13][14]
Objective: To synthesize this compound.
Materials:
-
2-Bromo-1-(4-tert-butylphenyl)ethan-1-one (1.0 eq)
-
Thiourea (1.5 eq)
-
Ethanol (or Methanol), reagent grade
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter flask
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-1-(4-tert-butylphenyl)ethan-1-one (1.0 eq) and thiourea (1.5 eq). Add ethanol to dissolve the reagents (approx. 5-10 mL per gram of α-haloketone).
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) with vigorous stirring.
-
Monitoring (Validation Checkpoint 1): Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase). The disappearance of the starting α-haloketone spot indicates reaction completion. This typically takes 30 minutes to 4 hours.[10]
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 volumes relative to the reaction volume). This neutralizes the hydrobromic acid byproduct and precipitates the product.[10]
-
Purification: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Drying: Allow the solid to air-dry on a watch glass or in a desiccator. The crude product is often of high purity.[10] For higher purity, recrystallization from a suitable solvent like ethanol may be performed.
-
Characterization (Validation Checkpoint 2): Confirm the identity and purity of the final product by obtaining its melting point and recording its ¹H NMR, ¹³C NMR, and mass spectra. The data should align with the expected signatures outlined in Section 1.2.
Section 3: Biological Significance and Therapeutic Potential
The 2-aminothiazole scaffold is a privileged motif in drug discovery, with derivatives demonstrating a vast array of biological activities.[1] This structural class has yielded compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][14][15][16]
-
Anticancer Activity: Many 2-aminothiazole derivatives function as inhibitors of key cellular processes. For example, some act as tubulin polymerization inhibitors, arresting cancer cells in the G2/M phase of the cell cycle, while others inhibit specific protein kinases crucial for tumor growth.[2]
-
Antimicrobial Activity: The thiazole ring is a key component of several antibacterial and antifungal agents. These compounds can disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with DNA replication.[14][17][18][19]
-
Neuroprotection: Certain derivatives have been identified as inhibitors of enzymes like acetylcholinesterase (AChE), which is a key target in the management of Alzheimer's disease.[9][15]
The presence of the 4-(4-tert-butylphenyl) group on our target compound is significant. This bulky, hydrophobic group can enhance binding to corresponding hydrophobic pockets in target proteins, potentially increasing potency and selectivity.
Section 4: Proposed Screening Strategies and Future Directions
Given its structural features, this compound is an excellent candidate for inclusion in high-throughput screening campaigns. A logical workflow would progress from broad, target-agnostic assays to more specific, mechanism-of-action studies.
High-Level Screening Workflow
Protocol: In Vitro Antiproliferative Sulforhodamine B (SRB) Assay
This protocol provides a robust method for assessing the cytotoxic or cytostatic effects of the compound against cancer cell lines, a common starting point for anticancer drug discovery.[14]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against a human cancer cell line (e.g., MCF-7 breast cancer).
Materials:
-
Test Compound (dissolved in DMSO to make a 10 mM stock)
-
MCF-7 cells (or other chosen cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
10% Trichloroacetic acid (TCA), cold
-
0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid
-
10 mM Tris base solution
-
Doxorubicin (as a positive control)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (DMSO) and positive control (Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation (Validation Checkpoint 1): Gently remove the medium. Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4 °C for 1 hour.
-
Staining: Wash the plates five times with water and allow them to air dry. Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.
-
Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Measure the optical density (OD) at ~510 nm using a microplate reader.
-
Data Analysis (Validation Checkpoint 2): Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition versus log(concentration) and determine the IC₅₀ value using non-linear regression analysis.
Future Directions: A Platform for SAR
This compound is not an endpoint but a starting point. The C2-amine is a prime functional handle for creating a library of derivatives to explore Structure-Activity Relationships (SAR). Modifications such as acylation, sulfonylation, or formation of Schiff bases can profoundly alter the compound's biological activity, selectivity, and pharmacokinetic properties.[1][17][20] This allows for the systematic optimization of an initial hit into a potent and selective lead compound.
Conclusion
This compound is a synthetically accessible compound built upon a biologically privileged 2-aminothiazole scaffold. Its physicochemical properties, particularly the hydrophobic aryl substituent, make it an attractive candidate for drug discovery programs targeting a wide range of diseases, from cancer to infectious and neurodegenerative disorders. The robust Hantzsch synthesis provides a reliable route for its production, and the protocols outlined herein offer a validated framework for its synthesis and initial biological evaluation. This compound represents a valuable chemical entity for researchers aiming to develop novel therapeutics.
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2-Amino-4-arylthiazole Derivatives as Anti-giardial Agents: Synthesis, Biological Evaluation and QSAR Studies. (2016). ResearchGate. [Link]
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4-(4-TERT-BUTYLPHENYL)THIAZOL-2-YLAMINE CAS#: 81529-61-5. (n.d.). LookChem. [Link]
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4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). Chemistry Central Journal. [Link]
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Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. (2017). PLOS ONE. [Link]
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Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. (2014). ResearchGate. [Link]
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An In-Depth Technical Guide to the Synthesis of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure".[1][2] Its prevalence in a multitude of pharmacologically active agents stems from its unique electronic properties and its capacity to act as a versatile scaffold for constructing molecules with diverse biological functions.[3][4] Compounds incorporating this heterocyclic system have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6] The target molecule of this guide, 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine, combines this potent scaffold with a 4-tert-butylphenyl substituent. This lipophilic group can significantly influence the compound's pharmacokinetic profile, potentially enhancing its interaction with biological targets.[7] This guide provides a comprehensive, field-proven methodology for its synthesis, focusing on the venerable Hantzsch thiazole synthesis and exploring modern, efficient alternatives.
Primary Synthetic Strategy: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most reliable and widely employed method for constructing the thiazole ring.[2][8] The reaction classically involves the condensation of an α-haloketone with a thioamide.[9] For the synthesis of 2-aminothiazoles, the thioamide component is thiourea.
Causality of the Hantzsch Mechanism
The reaction proceeds through a well-established sequence of nucleophilic substitution, cyclization, and dehydration. The aromaticity of the resulting thiazole ring is a significant thermodynamic driving force for the reaction.[10]
-
Nucleophilic Attack (S N 2): The sulfur atom of thiourea, being a soft and potent nucleophile, attacks the electrophilic α-carbon of the haloketone, displacing the bromide ion.
-
Intramolecular Cyclization: The terminal amino group of the resulting S-alkylated isothiourea intermediate attacks the carbonyl carbon. This step forms the five-membered heterocyclic ring.
-
Dehydration: The tetrahedral intermediate readily eliminates a molecule of water to form a double bond, leading to the final, stable aromatic thiazole ring.
The following diagram illustrates the mechanistic pathway.
Caption: Overall workflow for the synthesis of the target compound.
Stage 1: Synthesis of 2-Bromo-1-(4-tert-butylphenyl)ethan-1-one
Principle: This is a standard acid-catalyzed α-bromination of a ketone. Acetic acid serves as both the catalyst and solvent, facilitating the formation of the enol intermediate, which then reacts with elemental bromine.
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve 4-tert-butylacetophenone (10.0 g, 56.7 mmol) in glacial acetic acid (50 mL).
-
Bromine Addition: Cool the flask in an ice bath. Slowly add a solution of bromine (9.5 g, 59.5 mmol, 1.05 eq.) in glacial acetic acid (20 mL) dropwise over 30 minutes. Maintain the temperature below 10°C. The disappearance of the red bromine color indicates its consumption.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into 200 mL of ice-cold water. The product will precipitate as a solid.
-
Purification: Filter the crude solid, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol. Recrystallize the solid from ethanol to yield pure 2-bromo-1-(4-tert-butylphenyl)ethan-1-one as a white crystalline solid.
Self-Validation Check: The intermediate is a potent lachrymator and should be handled with extreme care in a well-ventilated fume hood. Purity is critical; impurities from this stage will complicate the subsequent cyclization and purification.
Stage 2: Synthesis of this compound
Principle: This is the core Hantzsch condensation. Ethanol is an ideal solvent as it effectively dissolves both the polar thiourea and the less polar α-bromoketone, facilitating the reaction upon heating. [11]The initial product formed is the hydrobromide salt, which is then neutralized to yield the free amine. [10]
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
|---|---|---|---|---|
| 2-Bromo-1-(4-tert-butylphenyl)ethan-1-one | 255.15 | 20.0 | 1.0 | 5.10 g |
| Thiourea | 76.12 | 22.0 | 1.1 | 1.67 g |
| Ethanol (95%) | - | - | - | 50 mL |
| Sodium Carbonate (5% aq. solution) | - | - | - | ~100 mL |
Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-1-(4-tert-butylphenyl)ethan-1-one (5.10 g, 20.0 mmol) and thiourea (1.67 g, 22.0 mmol).
-
Solvent Addition: Add 95% ethanol (50 mL) and a magnetic stir bar.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with constant stirring. [11]The solids will dissolve as the reaction proceeds. Maintain reflux for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC [Hexane:Ethyl Acetate (7:3)] until the starting bromoketone spot disappears.
-
Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Pour the reaction mixture into a beaker containing approximately 100 mL of a 5% aqueous sodium carbonate solution. [9]6. Rationale for Basification: The Hantzsch reaction produces one equivalent of hydrobromic acid (HBr), which protonates the product to form a soluble hydrobromide salt. [10]Adding a weak base like sodium carbonate neutralizes the acid and deprotonates the aminothiazole, causing the neutral, water-insoluble free base to precipitate out of the solution. [9]7. Isolation and Purification: Stir the resulting suspension for 15-20 minutes. Collect the precipitated solid by vacuum filtration. Wash the filter cake extensively with deionized water to remove any inorganic salts.
-
Drying and Final Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from an appropriate solvent such as ethanol or an ethanol/water mixture.
Alternative Strategy: One-Pot Synthesis
To enhance safety and process efficiency, one-pot syntheses that avoid the isolation of the toxic and lachrymatory α-haloketone intermediate have been developed. [12]A prominent method involves the in situ α-halogenation of the ketone followed by reaction with thiourea.
Principle: This modified Hantzsch reaction uses an acetophenone derivative, a halogen source, and thiourea in a single reaction vessel. [13]Reagents like N-Bromosuccinimide (NBS) or, more recently, Trichloroisocyanuric acid (TCCA), can serve as the halogen source. [13] Illustrative Protocol (TCCA Method): [13]
-
In a flask, a mixture of 4-tert-butylacetophenone (1.5 mmol), TCCA (0.5 mmol), and a catalyst (e.g., a reusable solid catalyst) in ethanol (3 mL) is stirred at 80°C for approximately 25-30 minutes to form the α-chloro-ketone in situ.
-
Thiourea (1.0 mmol) is then added directly to this mixture.
-
The reaction is continued at the same temperature until completion, as monitored by TLC.
-
Work-up involves filtering the catalyst, neutralizing the mixture with a sodium bicarbonate solution, and isolating the precipitated product.
Advantages: This approach significantly improves safety by avoiding the handling of α-haloketones and reduces waste by eliminating an intermediate isolation step, aligning with the principles of green chemistry. [12]
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (two doublets, ~7.4-7.8 ppm), a singlet for the thiazole C5-H (~6.8-7.0 ppm), and a broad singlet for the -NH₂ protons.
-
¹³C NMR: Will show distinct signals for the quaternary tert-butyl carbon, the methyl carbons of the tert-butyl group, the aromatic carbons, and the carbons of the thiazole ring.
-
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated mass of C₁₃H₁₇N₂S⁺ (233.11).
-
Infrared (IR) Spectroscopy: Characteristic peaks for N-H stretching (primary amine, ~3300-3450 cm⁻¹), C=N stretching of the thiazole ring, and aromatic C-H stretching.
-
Melting Point: A sharp melting point indicates high purity of the crystalline product.
Conclusion
The synthesis of this compound is most reliably achieved via the Hantzsch synthesis, a robust and high-yielding method. A two-stage approach involving the synthesis and isolation of the 2-bromo-1-(4-tert-butylphenyl)ethan-1-one intermediate ensures a clean and efficient cyclization reaction. For process optimization and enhanced safety, modern one-pot variations that generate the haloketone in situ present a compelling alternative. Proper execution of the described protocols, coupled with rigorous analytical characterization, will reliably yield the target compound for further investigation in drug discovery and development programs.
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A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I₂/dimethyl sulfoxide as a catalytic oxidative system. (n.d.). ResearchGate. [Link]
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Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Foreword: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the 1,3-thiazol-2-amine core represents a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets, leading to a diverse range of pharmacological activities.[1][2][3] The specific compound of interest, 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine, characterized by a bulky, hydrophobic tert-butylphenyl group at the 4-position, is poised for significant interaction with hydrophobic pockets within protein targets.[4] This guide provides an in-depth exploration of the potential mechanisms of action for this compound, drawing upon the established biological activities of structurally related 4-aryl-1,3-thiazol-2-amine derivatives to provide a predictive framework for researchers and drug development professionals.
Core Hypothesis: A Multi-Targeted Profile
The existing body of research on 4-aryl-1,3-thiazol-2-amine derivatives suggests that this compound is unlikely to be a "magic bullet" with a single, highly specific target. Instead, it is more probable that it exhibits a polypharmacological profile, interacting with multiple, evolutionarily related targets. This guide will focus on three of the most promising and well-documented mechanisms of action for this class of compounds: tubulin polymerization inhibition, enzyme modulation (specifically 5-lipoxygenase and Rho-associated coiled-coil containing protein kinase II), and receptor antagonism/enzyme inhibition in the central nervous system.
Mechanism I: Disruption of the Cytoskeleton via Tubulin Polymerization Inhibition
A significant body of evidence points to the potent anti-proliferative activity of N,4-diaryl-1,3-thiazole-2-amines through the inhibition of tubulin polymerization.[5][6] These compounds disrupt the dynamic instability of microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.
The Colchicine Binding Site: A Key Interaction Point
Molecular docking studies of related compounds have revealed that they likely bind to the colchicine binding site on β-tubulin.[5][6] This binding event prevents the polymerization of tubulin dimers into microtubules. The resulting disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). The 4-aryl substituent plays a crucial role in anchoring the molecule within this hydrophobic pocket.
Signaling Pathway: From Microtubule Disruption to Apoptosis
The inhibition of tubulin polymerization triggers a cascade of intracellular events culminating in apoptosis.
Caption: Signaling pathway of tubulin polymerization inhibition.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol provides a direct measure of the compound's ability to inhibit the formation of microtubules.
Objective: To quantify the inhibitory effect of this compound on tubulin polymerization.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound: this compound
-
Positive control: Colchicine or Combretastatin A-4
-
Negative control: DMSO (vehicle)
-
96-well microplate reader with temperature control (37°C) and absorbance measurement at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
On ice, add the following to each well of a pre-chilled 96-well plate:
-
Polymerization buffer
-
Test compound at various concentrations (or controls)
-
Tubulin solution (final concentration ~3 mg/mL)
-
-
Incubate the plate at 4°C for 5 minutes to allow for compound binding.
-
Initiate polymerization by adding GTP (final concentration 1 mM) and immediately transferring the plate to the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to microtubule formation.
-
Plot the absorbance change over time for each concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Mechanism II: Modulation of Key Enzymes in Disease Pathways
The 4-aryl-1,3-thiazol-2-amine scaffold has also been identified as a potent inhibitor of enzymes involved in inflammation and cell signaling.
5-Lipoxygenase (5-LOX) Inhibition: An Anti-Inflammatory Avenue
Derivatives of N-aryl-4-aryl-1,3-thiazole-2-amine have demonstrated direct inhibitory activity against 5-lipoxygenase (5-LOX).[7] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators implicated in conditions such as asthma and rheumatoid arthritis.
ROCK II Inhibition: Targeting Cell Motility and Proliferation
Certain 4-aryl-5-aminoalkyl-thiazole-2-amine derivatives have been designed as inhibitors of Rho-associated coiled-coil containing protein kinase II (ROCK II).[8] ROCK II is a serine/threonine kinase that plays a crucial role in regulating the actin cytoskeleton, and its overexpression is associated with cancer cell invasion and metastasis.
Experimental Workflow: Enzyme Inhibition Assays
A generalized workflow for assessing the inhibitory potential of this compound against a specific enzyme.
Caption: General workflow for an enzyme inhibition assay.
Mechanism III: Neurological Activity via Receptor Antagonism and Enzyme Inhibition
Recent studies have explored the potential of 4-tert-butylphenyl derivatives as dual-target ligands for neurodegenerative diseases like Parkinson's.[9] This opens up a new avenue for the therapeutic application of this compound.
Histamine H3 Receptor (H3R) Antagonism and Monoamine Oxidase B (MAO-B) Inhibition
A combination of histamine H3 receptor (H3R) antagonism and monoamine oxidase B (MAO-B) inhibition can have a synergistic effect on dopamine regulation in the brain.[10] H3R antagonists promote the release of neurotransmitters, including dopamine, while MAO-B inhibitors prevent the breakdown of dopamine.
Potential for Neuroprotection
By modulating dopamine levels, this compound could potentially offer neuroprotective effects, a critical need in the treatment of Parkinson's disease.
Data Summary: Biological Activities of Related Thiazole Derivatives
| Compound Class | Target | Biological Activity | IC50/Ki Values | Reference |
| N,4-diaryl-1,3-thiazole-2-amines | Tubulin | Antiproliferative | 0.36 - 0.86 µM | [5] |
| N-aryl-4-aryl-1,3-thiazole-2-amines | 5-Lipoxygenase | Anti-inflammatory | Potent inhibition | [7] |
| 4-aryl-5-aminoalkyl-thiazole-2-amines | ROCK II | Inhibition of cell signaling | 20 nM | [8] |
| 4-tert-butylphenoxyalkoxyamines | Histamine H3 Receptor | Antagonism | Ki < 400 nM | |
| 4-tert-butylphenoxyalkoxyamines | Monoamine Oxidase B | Inhibition | IC50 < 50 nM |
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is yet to be established, the extensive research on the broader class of 4-aryl-1,3-thiazol-2-amine derivatives provides a strong foundation for targeted investigation. The evidence strongly suggests a polypharmacological profile with potential applications in oncology, inflammation, and neurodegenerative diseases. Future research should focus on a systematic evaluation of this compound against the targets outlined in this guide. The experimental protocols provided herein offer a clear roadmap for elucidating the precise molecular mechanisms and unlocking the full therapeutic potential of this promising molecule.
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Biological activity of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
An In-Depth Technical Guide to the Biological Activity of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Authored by: A Senior Application Scientist
Abstract
The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with diverse pharmacological activities.[1][2][3] This guide focuses on a specific derivative, this compound (CAS: 81529-61-5), a molecule of significant interest due to its unique structural features. The compound incorporates a 2-aminothiazole core, a known pharmacophore, linked to a 4-tert-butylphenyl group.[4] This substitution enhances lipophilicity, a critical parameter influencing a molecule's ability to cross biological membranes and interact with molecular targets.[4] This technical document provides a comprehensive analysis of the known and potential biological activities of this compound, grounded in the broader context of related thiazole derivatives. It details synthesis strategies, explores potential mechanisms of action in oncology and inflammation, and provides validated experimental protocols for researchers in drug discovery and development.
Molecular Profile and Synthesis
Chemical Structure and Properties
This compound is an organic compound featuring a five-membered thiazole ring containing sulfur and nitrogen atoms.[4] The structure is characterized by an amine group at the 2-position and a phenyl ring at the 4-position, which is itself substituted with a tert-butyl group.[4]
-
Molecular Weight: 232.35 g/mol [4]
-
Key Features:
-
Thiazole Ring: A versatile heterocyclic core associated with a wide spectrum of biological activities.[1][2]
-
2-Amine Group: Acts as a hydrogen bond donor and a key site for further chemical modification.[4]
-
4-Tert-butylphenyl Group: A bulky, hydrophobic moiety that can enhance binding to lipophilic pockets in target proteins and influence the compound's pharmacokinetic profile.[4]
-
The compound typically presents as a solid with moderate solubility in organic solvents and limited solubility in water.[4]
General Synthesis Pathway: Hantzsch Thiazole Synthesis
The synthesis of 4-aryl-1,3-thiazol-2-amines is commonly achieved via the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thiourea. For the title compound, this involves reacting 2-bromo-1-(4-tert-butylphenyl)ethan-1-one with thiourea.
A general workflow for this synthesis is outlined below.
Caption: General workflow for Hantzsch synthesis of the title compound.
Potential Biological Activities and Mechanisms
While specific studies on this compound are limited, the extensive body of research on closely related 2-aminothiazole derivatives provides a strong basis for predicting its biological potential.[3][6] The primary areas of interest include anticancer, anti-inflammatory, and antimicrobial activities.
Anticancer Activity
The 2-aminothiazole scaffold is present in several anticancer agents.[3] Derivatives of 4-phenyl-1,3-thiazol-2-amine have demonstrated notable cytotoxic effects against various human cancer cell lines.[7][8]
Plausible Mechanism of Action: Tubulin Polymerization Inhibition
A prominent mechanism for related compounds is the inhibition of tubulin polymerization.[7] Like established agents such as Combretastatin A-4 (CA-4), these molecules can bind to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic assembly of microtubules, which are essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The aryl group at the 4-position of the thiazole ring is critical for this activity, mimicking the trimethoxyphenyl ring of colchicine.
A series of N,4-diaryl-1,3-thiazol-2-amines were synthesized and evaluated as tubulin inhibitors, with some compounds exhibiting potent antiproliferative activity with IC₅₀ values in the sub-micromolar range.[7] For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine showed IC₅₀ values between 0.36 and 0.86 μM against three cancer cell lines.[7] The tert-butylphenyl group of the title compound could similarly occupy a hydrophobic pocket within the colchicine-binding site, suggesting a strong potential for anticancer efficacy.
Data from Analog Studies
The following table summarizes the cytotoxic activity of representative 4-phenylthiazol-2-amine analogs against common cancer cell lines.
| Compound Analog | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | A549 (Lung) | MTT | 0.36 | [7] |
| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | HeLa (Cervical) | MTT | 0.86 | [7] |
| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF7 (Breast) | SRB | Not specified (most active) | [8] |
| β-pinene-based thiazole derivative | HeLa (Cervical) | MTT | - | [9] |
Anti-inflammatory Activity
Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[1] Thiazole derivatives have emerged as promising candidates for new anti-inflammatory agents, with some acting as selective COX-2 inhibitors.[10][11]
Plausible Mechanism of Action: Inhibition of Protein Denaturation
Inflammation can lead to the denaturation of tissue proteins. The ability of a compound to prevent protein denaturation is a well-established measure of its in vitro anti-inflammatory activity. Studies on 2,4-disubstituted thiazole derivatives have demonstrated significant inhibition of albumin denaturation, with activity comparable or superior to the standard drug diclofenac sodium.[1] For example, certain 2-(2,3-dimethyl phenylamino)-N-(4-(4-substituted phenyl) thiazol-2-yl)benzamides showed over 75% inhibition of protein denaturation at concentrations of 800 µg/ml.[1] The structural features of this compound align with those of other active anti-inflammatory thiazoles.
Caption: Inhibition of protein denaturation by the thiazole compound.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents.[8] Thiazole and thiadiazole derivatives have been extensively investigated for this purpose, showing activity against a range of bacteria and fungi.[8][12][13] The lipophilicity conferred by substituents on the phenyl ring can be crucial for penetrating microbial cell walls.[13]
Studies on N-[4-(4-substitutedphenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amines revealed that incorporating bulky, lipophilic groups enhanced antibacterial activity.[13] Similarly, various 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have shown significant antibacterial and antifungal properties.[12] This suggests that this compound is a promising candidate for antimicrobial screening.
Validated Experimental Protocols
The following protocols are standardized methodologies for evaluating the key biological activities discussed.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the ability of a compound to reduce the viability of cancer cells.
-
Cell Culture: Plate human cancer cells (e.g., A549 or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
Protocol: In Vitro Anti-inflammatory Activity (Albumin Denaturation Assay)
This protocol measures the ability of a compound to inhibit heat-induced protein denaturation.[1]
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound (e.g., 100 to 1600 µg/mL).
-
Control and Standard: Prepare a control group with distilled water instead of the test compound and a standard group using diclofenac sodium.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] × 100.[1]
Conclusion and Future Directions
This compound is a molecule with significant therapeutic potential, predicated on the well-established biological activities of the 2-aminothiazole scaffold.[3] The presence of the tert-butylphenyl group enhances its lipophilicity, making it a compelling candidate for targeting hydrophobic binding sites in proteins implicated in cancer, inflammation, and microbial infections.[4] Future research should focus on direct in vitro and in vivo evaluation of this specific compound to confirm its efficacy and elucidate its precise mechanisms of action. Structure-activity relationship (SAR) studies, involving modification of the amine and phenyl moieties, will be crucial for optimizing its activity and developing next-generation therapeutic agents.
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4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine derivatives and analogs
An In-Depth Technical Guide to 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine Derivatives and Analogs
Foreword: The Thiazole Scaffold in Modern Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, capacity for hydrogen bonding, and ability to engage in various non-covalent interactions have cemented its role as a cornerstone in the design of therapeutic agents.[4] This is evidenced by its presence in numerous FDA-approved drugs, spanning a wide range of indications from the kinase inhibitor Dasatinib to the antibiotic Cefdinir. Among the vast chemical space of thiazole derivatives, the 2-aminothiazole moiety is a particularly fruitful pharmacophore, recognized for its diverse biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[5][6][7]
This guide focuses specifically on derivatives and analogs of This compound . The introduction of the 4-tert-butylphenyl group at the C4 position of the thiazole ring imparts distinct physicochemical properties, notably increased lipophilicity and steric bulk.[8] These features critically influence the molecule's interaction with biological targets, often enhancing binding affinity within hydrophobic pockets of enzymes and receptors. We will explore the synthesis, structure-activity relationships (SAR), and therapeutic potential of this specific chemical family, providing researchers and drug development professionals with a comprehensive technical overview grounded in established scientific literature.
Part 1: Synthetic Strategies and Methodologies
The cornerstone for synthesizing 2-aminothiazole derivatives remains the Hantzsch thiazole synthesis, a classic and robust condensation reaction between an α-halocarbonyl compound and a thiourea derivative.[9][10] Modern adaptations have streamlined this process into efficient one-pot procedures.[9][11]
Core Synthesis via Hantzsch Reaction
The synthesis of the parent scaffold, this compound, typically begins with the α-bromination of 4'-tert-butylacetophenone. The resulting α-bromo ketone is a key intermediate that readily undergoes cyclocondensation with thiourea.
The general workflow for this synthesis is depicted below.
Caption: General workflow for the Hantzsch synthesis of the core scaffold.
Detailed Experimental Protocol: One-Pot Synthesis
This protocol describes an efficient one-pot synthesis adapted from methodologies for similar aromatic ketones.[9] The causality for a one-pot approach is to improve reaction efficiency by avoiding the isolation and purification of the intermediate α-bromo ketone, which is often a lachrymator.[9]
Materials:
-
4'-tert-Butylacetophenone
-
Copper(II) Bromide (CuBr₂)
-
Thiourea
-
Ethanol (absolute)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 4'-tert-butylacetophenone (1.0 eq) in absolute ethanol, add Copper(II) Bromide (2.2 eq).
-
α-Bromination: Reflux the mixture. The progress of the bromination can be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed. The blue/green color of the Cu(II) will fade as it is reduced to Cu(I).
-
Cyclocondensation: To the same reaction vessel, add thiourea (1.5 eq). Continue to reflux the mixture for 3-4 hours. Monitor the formation of the product by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Neutralization: Add water to the residue and neutralize with a saturated solution of NaHCO₃ until the pH is ~7-8. This step is critical to deprotonate the thiazole amine hydrobromide salt formed during the reaction.
-
Extraction: Extract the aqueous layer three times with dichloromethane (DCM).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
-
Characterization: Confirm the structure of the final product using ¹H-NMR, ¹³C-NMR, FTIR, and Mass Spectrometry.[12]
Part 2: Biological Activity and Therapeutic Potential
Derivatives of the 4-phenylthiazol-2-amine scaffold exhibit a remarkable breadth of biological activities. The presence of the tert-butylphenyl group often serves to anchor the molecule in hydrophobic regions of target proteins, enhancing potency and selectivity.[8]
Anticancer Activity
The most extensively studied application of this class of compounds is in oncology.[5] Thiazole derivatives have demonstrated efficacy against various cancer cell lines, acting through multiple mechanisms.[13][14][15]
Mechanisms of Action:
-
Kinase Inhibition: Many 2-aminothiazole derivatives function as ATP-competitive kinase inhibitors. The Akt signaling pathway, a crucial regulator of cell survival and proliferation, is a common target.[15] Certain derivatives have been shown to potently inhibit Akt, leading to downstream effects like decreased cell proliferation and induction of apoptosis.[15]
-
Tubulin Polymerization Inhibition: Some analogs disrupt microtubule dynamics, a validated anticancer strategy. By binding to tubulin, they prevent its polymerization into microtubules, arresting the cell cycle in the G2/M phase and ultimately triggering apoptosis.[16]
-
Induction of Apoptosis: Regardless of the primary target, a common downstream effect is the induction of programmed cell death (apoptosis). This can be confirmed by assays such as Annexin V-FITC/PI staining, which detects early and late apoptotic cells.[16]
Caption: Inhibition of the Akt signaling pathway by a thiazole derivative.
Table 1: In Vitro Anticancer Activity of Selected Thiazole Derivatives
| Compound Class | Cell Line | Assay | IC₅₀ (µM) | Reference |
| Thiazole-Naphthalene Derivative (5b) | MCF-7 (Breast) | CCK-8 | 0.48 | [16] |
| Thiazole-Naphthalene Derivative (5b) | A549 (Lung) | CCK-8 | 0.97 | [16] |
| Thiazolyl-hydrazone (6) | C6 (Glioma) | MTT | 3.83 (µg/mL) | [15] |
| Thiazolyl-hydrazone (6) | A549 (Lung) | MTT | 12.0 (µg/mL) | [15] |
| Diphyllin-Thiazole (5d) | HepG2 (Liver) | MTT | 0.3 | [17] |
| Diphyllin-Thiazole (5e) | HepG2 (Liver) | MTT | 0.4 | [17] |
Enzyme Inhibition
Beyond kinases, these scaffolds have been developed as inhibitors for other enzyme classes. Structure-activity relationship (SAR) studies have explored analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), targets relevant to pain and inflammation.[18] The SAR data indicates that the three-dimensional shape of the molecule is critical for potent inhibition, suggesting the binding pockets of these enzymes have strict steric requirements.[18]
Antimicrobial and Other Activities
The 2-aminothiazole core is a well-established antimicrobial pharmacophore.[19][20] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[21] The mechanism often involves the disruption of essential cellular processes in the pathogen. SAR studies reveal that substitutions on the phenyl ring and the 2-amino group are critical for modulating antimicrobial potency and spectrum.[19][21]
Part 3: Structure-Activity Relationship (SAR) Insights
Understanding the SAR is paramount for rationally designing more potent and selective agents. For the 4-phenyl-2-aminothiazole scaffold, several key structural regions can be modified.
-
C4-Phenyl Ring Substituents: The tert-butyl group at the para-position is a key lipophilic anchor. Electron-donating groups on this ring are generally well-tolerated and can enhance activity.[18] Conversely, electron-withdrawing groups have also shown to produce highly active compounds, indicating that the electronic nature of this ring can be fine-tuned to specific targets.[21]
-
C2-Amino Group Substitution: The primary amine at the C2 position is a crucial interaction point, often acting as a hydrogen bond donor. Acylation or conversion to Schiff bases (imines) are common modifications.[21] These changes can drastically alter the compound's electronic profile and steric bulk, leading to improved target engagement or modified pharmacokinetic properties.[5]
-
C5-Position of the Thiazole Ring: While the core topic focuses on C5-unsubstituted derivatives, substitution at this position can prevent metabolic epoxidation, a potential pathway for toxicity associated with the thiazole ring.[7][22] Introducing small alkyl or functional groups here can improve the safety profile without compromising activity.
Part 4: Bioanalytical Methodologies
Evaluating the therapeutic potential of novel derivatives requires robust and reproducible bioassays.
Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen for anticancer compounds.[15][23]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[23]
References
A complete, numbered list of all cited sources with titles, sources, and verifiable URLs.
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- Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry.
- A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
- An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- facile one-pot procedure for the synthesis of 2-aminothiazole deriv
- In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers. Benchchem.
- Synthesis of novel 2-amino thiazole deriv
- Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed.
- Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. PMC - NIH.
- Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing.
- Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Taylor & Francis Online.
- 2-aminothiazole derivative, preparation method, and use.
- Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents Targeting the Human Lact
- Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymeris
- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.
- 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
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- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH.
- Recent Developments and Biological Activities of 2-Aminothiazole Deriv
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- Recent developments of 2-aminothiazoles in medicinal chemistry.
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- 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central.
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Spectroscopic Profile of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine: An In-depth Technical Guide
Introduction
4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a 2-aminothiazole core linked to a tert-butylphenyl moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents.[2] The 2-aminothiazole ring is a privileged pharmacophore found in a variety of clinically approved drugs, exhibiting a broad range of biological activities.[3] A thorough understanding of the molecular structure and purity of this compound is paramount for its application in research and development, necessitating a comprehensive spectroscopic characterization.
This technical guide provides a detailed analysis of the spectroscopic data of this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, scientists, and drug development professionals, offering not only the spectral data but also the underlying principles of each technique, detailed experimental protocols, and an in-depth interpretation of the results.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used for this compound.
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
Predicted ¹H NMR Spectroscopic Data
The following table summarizes the predicted ¹H NMR data for this compound. These predictions are based on established chemical shift values for similar structural motifs. [4][5]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.75 | Doublet (d) | 2H | Ar-H (H2', H6') |
| ~ 7.40 | Doublet (d) | 2H | Ar-H (H3', H5') |
| ~ 6.70 | Singlet (s) | 1H | Thiazole-H (H5) |
| ~ 5.10 | Broad Singlet (br s) | 2H | -NH₂ |
| ~ 1.35 | Singlet (s) | 9H | -C(CH₃)₃ |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Protons (H2', H6', H3', H5'): The protons on the phenyl ring are expected to appear as two doublets in the aromatic region (typically 7.0-8.0 ppm). The protons ortho to the thiazole ring (H2' and H6') are deshielded and appear at a higher chemical shift (~7.75 ppm) compared to the protons meta to the thiazole ring (H3' and H5', ~7.40 ppm). The coupling between these adjacent protons results in the doublet multiplicity for both signals.
-
Thiazole Proton (H5): The single proton on the thiazole ring (H5) is expected to resonate as a sharp singlet at approximately 6.70 ppm. [4]Its chemical shift is influenced by the electron-donating effect of the amino group and the aromatic nature of the thiazole ring.
-
Amine Protons (-NH₂): The two protons of the primary amine group are typically observed as a broad singlet around 5.10 ppm. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift of these protons can be highly variable depending on the solvent, concentration, and temperature.
-
Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet at approximately 1.35 ppm. This upfield chemical shift is characteristic of aliphatic protons, and the singlet multiplicity arises from the absence of adjacent protons. The large integration value (9H) is a key identifier for this group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Theoretical Principles and Rationale
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Similar to ¹H NMR, it is based on the absorption of radiofrequency energy by ¹³C nuclei in a magnetic field. Since the natural abundance of ¹³C is low (~1.1%), the signals are much weaker than in ¹H NMR, often requiring a greater number of scans. Standard ¹³C NMR spectra are typically proton-decoupled, meaning each unique carbon atom appears as a single line, simplifying the spectrum. The chemical shift of each carbon is indicative of its electronic environment.
¹³C NMR is essential for:
-
Confirming the number of unique carbon atoms in the molecule.
-
Identifying the presence of key functional groups, such as the aromatic ring, the thiazole ring, and the tert-butyl group.
-
Providing complementary structural information to ¹H NMR.
Experimental Protocol: ¹³C NMR Data Acquisition
The experimental protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the longer acquisition times required due to the low natural abundance of ¹³C. A proton-decoupled pulse sequence is standardly employed.
Predicted ¹³C NMR Spectroscopic Data
The predicted ¹³C NMR chemical shifts for this compound are presented below, based on data from similar compounds. [6]
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 168.5 | C2 (-NH₂) |
| ~ 151.0 | C4' (ipso-C of tert-butyl) |
| ~ 149.0 | C4 (Thiazole) |
| ~ 131.5 | C1' (ipso-C of thiazole) |
| ~ 126.0 | C2', C6' (Aromatic) |
| ~ 125.5 | C3', C5' (Aromatic) |
| ~ 105.0 | C5 (Thiazole) |
| ~ 34.5 | -C (CH₃)₃ |
| ~ 31.5 | -C(C H₃)₃ |
Interpretation of the ¹³C NMR Spectrum
-
Thiazole Carbons (C2, C4, C5): The carbon atom bonded to the amino group (C2) is the most deshielded carbon of the thiazole ring, appearing at approximately 168.5 ppm. The C4 and C5 carbons of the thiazole ring are expected at around 149.0 ppm and 105.0 ppm, respectively.
-
Aromatic Carbons (C1', C2', C3', C4', C5', C6'): The quaternary carbon of the phenyl ring attached to the thiazole (C1') and the quaternary carbon attached to the tert-butyl group (C4') will appear at approximately 131.5 ppm and 151.0 ppm, respectively. The protonated aromatic carbons (C2', C6', C3', C5') will resonate in the typical aromatic region of 125-127 ppm.
-
Tert-butyl Carbons: The quaternary carbon of the tert-butyl group is expected around 34.5 ppm, while the three equivalent methyl carbons will appear further upfield at approximately 31.5 ppm.
Infrared (IR) Spectroscopy
Theoretical Principles and Rationale
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. The absorption of IR radiation causes the bonds to stretch or bend. The resulting spectrum shows absorption bands as a function of wavenumber (cm⁻¹).
For this compound, IR spectroscopy is used to confirm the presence of:
-
N-H bonds of the primary amine.
-
C-H bonds of the aromatic and aliphatic groups.
-
C=N and C=C bonds within the thiazole and phenyl rings.
-
C-N and C-S bonds.
Experimental Protocol: IR Data Acquisition
Caption: General workflow for Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
Predicted IR Spectroscopic Data
The following table lists the predicted characteristic IR absorption bands for this compound. [4][5][7]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3300 | N-H stretch (asymmetric & symmetric) | Primary Amine |
| 3100 - 3000 | C-H stretch (aromatic) | Phenyl Ring |
| 2960 - 2850 | C-H stretch (aliphatic) | Tert-butyl Group |
| ~ 1620 | N-H bend | Primary Amine |
| ~ 1595 | C=N stretch | Thiazole Ring |
| ~ 1520 | C=C stretch | Aromatic Ring |
| ~ 1365 | C-H bend (symmetric) | Tert-butyl Group |
| ~ 1250 | C-N stretch | Aryl Amine |
| ~ 830 | C-H out-of-plane bend | 1,4-disubstituted Phenyl |
Interpretation of the IR Spectrum
-
N-H Vibrations: A primary amine will typically show two distinct bands in the 3400-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations. [8]A medium to strong absorption band around 1620 cm⁻¹ is also expected due to the N-H bending (scissoring) vibration.
-
C-H Vibrations: Aromatic C-H stretching vibrations are expected as weaker bands above 3000 cm⁻¹. Stronger bands for the aliphatic C-H stretches of the tert-butyl group should appear just below 3000 cm⁻¹. A characteristic C-H bending absorption for the 1,4-disubstituted phenyl ring is anticipated around 830 cm⁻¹.
-
Ring Vibrations: The C=N stretching vibration of the thiazole ring is expected around 1595 cm⁻¹. [4]The C=C stretching vibrations of the aromatic ring will likely appear as one or more bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Theoretical Principles and Rationale
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. A sample is first ionized, and the resulting ions are separated according to their m/z ratio and detected. This information can be used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.
For this compound, mass spectrometry is used to:
-
Confirm the molecular weight of the compound.
-
Provide evidence for the elemental composition through high-resolution mass spectrometry (HRMS).
-
Support the proposed structure through analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Data Acquisition
A common technique is Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
Caption: General workflow for ESI-MS and MS/MS analysis.
Predicted Mass Spectrometry Data
The molecular weight of this compound (C₁₃H₁₆N₂S) is 232.35 g/mol . In ESI-MS, the compound is expected to be observed as the protonated molecule [M+H]⁺.
| m/z (predicted) | Ion |
| 233.11 | [M+H]⁺ |
| 218.09 | [M+H - CH₃]⁺ |
| 176.08 | [M+H - C₄H₉]⁺ |
Interpretation of the Mass Spectrum
-
Molecular Ion Peak: The most important peak in the mass spectrum will be the protonated molecular ion [M+H]⁺ at m/z 233.11. This confirms the molecular weight of the compound. High-resolution mass spectrometry would yield a more precise mass, which can be used to confirm the elemental formula.
-
Fragmentation Pattern: The fragmentation of the molecule can provide further structural information. Common fragmentation pathways for related structures include:
-
Loss of a methyl group (-CH₃): A peak at m/z 218.09 would correspond to the loss of a methyl radical from the tert-butyl group, forming a stable tertiary carbocation.
-
Loss of the tert-butyl group (-C₄H₉): Cleavage of the bond between the phenyl ring and the tert-butyl group would result in a fragment at m/z 176.08. [9]
-
Conclusion
The comprehensive spectroscopic analysis of this compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a detailed and self-validating confirmation of its molecular structure. Each technique offers complementary information, from the proton and carbon environments to the identification of functional groups and the overall molecular weight. This guide serves as a foundational reference for researchers working with this important chemical entity, ensuring the accuracy and reliability of their scientific endeavors.
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An In-Depth Technical Guide to 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile scaffold for the development of therapeutic agents across various disease areas, including cancer, inflammation, and infectious diseases.[1][2] The amenability of the 2-aminothiazole core to substitution at various positions allows for the fine-tuning of its physicochemical and pharmacological properties, making it a focal point of drug discovery efforts.[2][3] This guide provides a comprehensive technical overview of a specific derivative, 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine, delving into its synthesis, characterization, and potential as a therapeutic agent, with a particular focus on its likely role as a tubulin polymerization inhibitor.
Chemical Synthesis and Characterization
While specific literature detailing the synthesis of this compound is not extensively available, its synthesis can be reliably achieved through the well-established Hantzsch thiazole synthesis.[4][5] This method offers a straightforward and efficient route to 2-aminothiazole derivatives.
Plausible Synthetic Pathway: Hantzsch Thiazole Synthesis
The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide or thiourea.[4] For the synthesis of this compound, the likely starting materials are 2-bromo-1-(4-tert-butylphenyl)ethan-1-one and thiourea.
Caption: Plausible Hantzsch synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established procedures for the Hantzsch synthesis of analogous 2-aminothiazoles.[4][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-1-(4-tert-butylphenyl)ethan-1-one (1 equivalent) and thiourea (1.5 equivalents) in absolute ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a dilute solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Isolation and Purification: The product, being poorly soluble in water, will precipitate out of the aqueous solution.[4] Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Structural Characterization
The synthesized compound should be thoroughly characterized using a suite of spectroscopic techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons of the phenyl ring (doublets, ~7.4-7.8 ppm), a singlet for the C5-H of the thiazole ring (~6.8 ppm), and a broad singlet for the -NH₂ protons (~5.0 ppm).[7] |
| ¹³C NMR | Resonances for the tert-butyl carbons, aromatic carbons, and the carbons of the thiazole ring. The C2 (bearing the amino group) and C4 (attached to the phenyl ring) of the thiazole would appear at characteristic chemical shifts.[7] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine (two bands in the region of 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (~1600 cm⁻¹), and C-S stretching.[7] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₆N₂S (232.35 g/mol ).[8] |
Biological Activity and Therapeutic Potential
While direct biological data for this compound is scarce, the broader class of N,4-diaryl-1,3-thiazol-2-amines has shown promise as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.
Mechanism of Action: Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Tubulin inhibitors interfere with the assembly or disassembly of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Proposed mechanism of action via tubulin polymerization inhibition.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay provides a quantitative measure of a compound's ability to inhibit tubulin polymerization.[9][10]
-
Reagent Preparation:
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin in a general tubulin buffer containing GTP.
-
Test Compound: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal.
-
Controls: Include a known tubulin polymerization inhibitor (e.g., nocodazole) as a positive control and a vehicle control (solvent only).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound dilutions and controls.
-
Initiate the polymerization by adding the tubulin solution to each well and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time, which corresponds to the incorporation of a fluorescent reporter into the polymerizing microtubules.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Calculate the rate of polymerization and the maximum polymer mass for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11]
-
Cell Culture: Plate cancer cells (e.g., human breast adenocarcinoma cell line MCF-7) in a 96-well plate and allow them to adhere overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., a known anticancer drug).
-
MTT Incubation: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[13] Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value, representing the concentration of the compound that inhibits cell growth by 50%.
Pharmacokinetic Considerations and Future Directions
While the in vitro activity of a compound is a critical first step, its potential as a drug is ultimately determined by its pharmacokinetic profile, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion). A comprehensive evaluation of this compound would necessitate in vitro and in vivo ADME studies.
Key In Vitro ADME Assays:
-
Solubility: Determines the compound's ability to dissolve in aqueous solutions, a prerequisite for absorption.
-
Permeability (e.g., PAMPA, Caco-2 assays): Assesses the compound's ability to cross biological membranes.
-
Metabolic Stability (e.g., liver microsomes, hepatocytes): Evaluates the compound's susceptibility to metabolic breakdown by liver enzymes.
-
Plasma Protein Binding: Determines the extent to which the compound binds to proteins in the blood, which can affect its distribution and availability to target tissues.
Future research should focus on the synthesis and rigorous biological evaluation of this compound to confirm its mechanism of action and quantify its potency. Subsequent structure-activity relationship (SAR) studies, guided by computational modeling, could lead to the design and synthesis of more potent and drug-like analogs. Promising candidates would then warrant in-depth pharmacokinetic and in vivo efficacy studies in relevant animal models of cancer.
Conclusion
This compound represents a promising, yet underexplored, member of the esteemed 2-aminothiazole family of compounds. Based on the extensive literature on analogous structures, it is poised to exhibit significant biological activity, likely through the inhibition of tubulin polymerization. This in-depth technical guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The detailed protocols and mechanistic insights offered herein are intended to empower researchers, scientists, and drug development professionals to further investigate this and related compounds, ultimately contributing to the discovery of novel and effective therapeutic agents.
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Part 1: The Genesis of a Privileged Scaffold: The Hantzsch Synthesis
An In-depth Technical Guide to the Discovery and History of 2-Aminothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant drugs.[1] Its journey from a laboratory curiosity to a key component in therapeutics for a wide range of diseases is a compelling narrative of chemical ingenuity and evolving pharmacological understanding. This guide provides a comprehensive exploration of the discovery and rich history of 2-aminothiazole compounds, detailing the seminal synthetic methodologies, key therapeutic breakthroughs, and the scientific rationale that continues to drive its exploration.
The story of 2-aminothiazoles is inextricably linked to the broader discovery of the thiazole ring system. In 1887, the German chemist Arthur Hantzsch reported a versatile method for the synthesis of thiazole derivatives by reacting α-halocarbonyl compounds with thioamides.[2] A pivotal adaptation of this reaction, the condensation of an α-haloketone with thiourea, provided a direct and efficient route to the 2-aminothiazole core.[3][4] This reaction, now universally known as the Hantzsch thiazole synthesis, remains one of the most fundamental and widely employed methods for constructing this crucial heterocyclic motif.[2][3]
The robustness of the Hantzsch synthesis lies in its tolerance of a wide variety of substituents on both the α-haloketone and the thiourea, allowing for the generation of diverse libraries of 2-aminothiazole analogues. This inherent flexibility was a critical factor in the subsequent explosion of research into their biological activities.
Experimental Workflow: The Hantzsch 2-Aminothiazole Synthesis
The Hantzsch synthesis is a classic condensation reaction that proceeds through a well-established mechanism. The initial step involves the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 2-aminothiazole ring.
Caption: A simplified workflow of the Hantzsch synthesis for 2-aminothiazole compounds.
Part 2: From Dyes to Drugs: The Dawn of Therapeutic Applications
Initially, the interest in thiazole compounds was primarily in the realm of dye chemistry. However, the therapeutic potential of the 2-aminothiazole scaffold was dramatically unveiled with the advent of the sulfa drugs. A derivative, sulfathiazole, emerged as a potent antibacterial agent, marking a significant milestone in the history of medicine.[5] This discovery firmly established the 2-aminothiazole moiety as a bioisostere of the p-aminobenzoic acid (PABA) core found in earlier sulfonamides, demonstrating its ability to effectively inhibit dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis.
The success of sulfathiazole catalyzed a paradigm shift, igniting a wave of research that explored the 2-aminothiazole core as a platform for developing new therapeutic agents. This led to the discovery of its utility in a surprisingly broad spectrum of biological activities.[6][7]
Part 3: A Scaffold for All Seasons: Diversification of Biological Activity
The inherent versatility of the 2-aminothiazole ring, with its multiple points for chemical modification, has allowed for its incorporation into drugs targeting a vast array of diseases.[6][7] The following table summarizes some of the key therapeutic areas where 2-aminothiazole-containing drugs have made a significant impact.
| Therapeutic Area | Key Drug(s) | Mechanism of Action |
| Antibacterial | Cefixime, Ceftibuten | Inhibition of bacterial cell wall synthesis |
| Antifungal | Abafungin | Inhibition of fungal ergosterol biosynthesis |
| Anti-inflammatory | Meloxicam | Preferential inhibition of cyclooxygenase-2 (COX-2) |
| Antihistamine | Famotidine | Histamine H2-receptor antagonist |
| Anticancer | Dasatinib, Alpelisib | Kinase inhibition (BCR-ABL, PI3K)[8] |
| Antiviral | Ritonavir (contains a thiazole ring) | HIV protease inhibition |
| Neurological | Pramipexole | Dopamine D2/D3 receptor agonist |
This remarkable diversity underscores the ability of the 2-aminothiazole scaffold to present functional groups in a precise three-dimensional orientation, enabling high-affinity interactions with a wide range of biological targets.
Part 4: The Modern Era: Kinase Inhibitors and Beyond
The 21st century has witnessed a renaissance in the application of the 2-aminothiazole scaffold, particularly in the field of oncology.[9] The discovery that this moiety can act as a "hinge-binding" motif in protein kinases has been a game-changer. Dasatinib, a potent inhibitor of the BCR-ABL kinase, is a prime example of this success.[8] It is used in the treatment of chronic myeloid leukemia and is a testament to the power of structure-based drug design incorporating the 2-aminothiazole core.[8]
The development of Alpelisib, a PI3K inhibitor, further solidifies the importance of this scaffold in modern cancer therapy.[8] The ability to fine-tune the substitution pattern on the 2-aminothiazole ring allows for the optimization of potency, selectivity, and pharmacokinetic properties, making it an invaluable tool for medicinal chemists.
Logical Relationship: From Scaffold to Targeted Therapy
Caption: The logical progression from the 2-aminothiazole scaffold to a targeted therapeutic agent.
Part 5: Future Directions and Conclusion
The journey of 2-aminothiazole compounds is far from over. While its privileged status is well-established, there is also a growing awareness of its potential to be a "toxicophore," susceptible to metabolic activation.[1] Future research will undoubtedly focus on designing next-generation 2-aminothiazole derivatives with improved safety profiles.
The continued development of novel synthetic methods, including one-pot procedures and microwave-assisted synthesis, will further expand the accessible chemical space around this versatile scaffold.[3][10] The rich history of 2-aminothiazoles serves as a powerful illustration of how a fundamental discovery in organic chemistry can evolve into a cornerstone of modern medicine. Its adaptability and proven track record ensure that the 2-aminothiazole nucleus will remain a highly valued and actively investigated scaffold in drug discovery for the foreseeable future.
References
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Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 100, 1-24. [Link]
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Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
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Wang, H., et al. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1939-1949. [Link]
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Ramprasad, J., et al. (2015). Drugs currently in use based on 2-aminothiazole skeleton. Bioorganic & Medicinal Chemistry, 23(13), 2939-2945. [Link]
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Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
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Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
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Krol, M. B., & Jelinska, A. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]
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Methodological & Application
Application Notes & Protocols: One-Pot Synthesis of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Abstract
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents, including antimicrobial, anti-inflammatory, and anticancer drugs.[1][2] This guide provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of a key derivative, 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine. By leveraging an in-situ generation of the α-halo ketone intermediate, this method circumvents the need to handle toxic and lachrymatory reagents, aligning with the principles of green chemistry.[3][4] This document is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, and robust characterization guidelines.
Introduction and Scientific Principle
The synthesis of this compound is classically achieved via the Hantzsch Thiazole Synthesis , a robust reaction involving the condensation of an α-haloketone with a thioamide.[5][6]
Traditional Hantzsch Reaction:
While effective, the traditional method requires the pre-synthesis and handling of α-haloketones, which are often unstable, toxic, and potent lachrymators. The one-pot protocol detailed here represents a significant process improvement. It relies on the in situ iodination of the starting ketone, 4'-tert-butylacetophenone, using molecular iodine.[3][7] This intermediate immediately reacts with thiourea in the same reaction vessel, streamlining the workflow, reducing waste, and enhancing safety and efficiency.[8][9]
The causality behind this one-pot strategy is twofold:
-
Safety and Convenience : It eliminates a hazardous synthetic step, making the process more accessible and safer for laboratory personnel.[4]
-
Process Efficiency : By telescoping multiple reaction steps into a single operation, it saves significant time, materials, and energy, which is critical in both academic research and industrial drug development.
Reaction Mechanism: A Step-by-Step Analysis
The one-pot synthesis proceeds through a well-defined sequence of reactions, beginning with the formation of the key α-iodoketone intermediate.
-
Keto-Enol Tautomerism & α-Iodination : The reaction is initiated by the tautomerization of 4'-tert-butylacetophenone to its enol form. This enol then undergoes electrophilic attack by molecular iodine (I₂) to form the α-iodo-4'-tert-butylacetophenone intermediate. This is the rate-determining step for the formation of the reactive species.[3][10]
-
Nucleophilic Attack (Sₙ2) : The sulfur atom of thiourea, a potent nucleophile, attacks the α-carbon of the iodinated ketone, displacing the iodide ion in a classic Sₙ2 reaction.[6][11]
-
Intramolecular Cyclization : An amino group of the resulting intermediate performs a nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a five-membered heterocyclic intermediate.[6]
-
Dehydration & Aromatization : The final step involves the elimination of a water molecule (dehydration) from this intermediate. This dehydration step results in the formation of a stable, aromatic 2-aminothiazole ring, which is the thermodynamic driving force for the reaction's completion.[11]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful execution should yield a product with the characterization data specified in Section 4.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4'-tert-butylacetophenone | Reagent, 98% | Sigma-Aldrich | Starting ketone. |
| Thiourea | ACS Reagent, ≥99.0% | Fisher Scientific | Nucleophilic partner. |
| Iodine | ACS Reagent, ≥99.8% | VWR | Halogenating agent. |
| Ethanol (200 Proof) | Anhydrous, ≥99.5% | Decon Labs | Reaction solvent. |
| Sodium Thiosulfate | Anhydrous, ≥98% | Acros Organics | For quenching excess iodine. |
| Sodium Carbonate | Anhydrous, ≥99.5% | J.T. Baker | For neutralization. |
| Deionized Water | Type I | Millipore | For work-up and washing. |
| Standard Glassware | - | - | Round-bottom flask, reflux condenser. |
| Magnetic Stirrer/Hotplate | - | - | For heating and agitation. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Step-by-Step Synthesis Procedure
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-tert-butylacetophenone (1.76 g, 10.0 mmol, 1.0 eq), thiourea (1.52 g, 20.0 mmol, 2.0 eq), and iodine (2.54 g, 10.0 mmol, 1.0 eq).[7]
-
Solvent Addition : To the flask, add 40 mL of anhydrous ethanol.
-
Heating and Reflux : Heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. The mixture will turn dark brown.
-
Reaction Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The reaction is complete upon the disappearance of the starting ketone spot (4'-tert-butylacetophenone). This typically takes 8-12 hours.
-
Work-up - Neutralization : Once the reaction is complete, allow the flask to cool to room temperature. In a separate beaker, prepare an ice-cold solution of 5% aqueous sodium carbonate (Na₂CO₃) (approx. 150 mL). Slowly pour the reaction mixture into the beaker with stirring. This step neutralizes the hydroiodic acid (HI) formed during the reaction, causing the less soluble free amine product to precipitate.[6]
-
Work-up - Iodine Removal : To the stirred suspension, add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the dark brown color of excess iodine disappears, leaving an off-white or pale yellow precipitate.
-
Isolation : Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water (3 x 50 mL) to remove inorganic salts and unreacted thiourea.
-
Purification : Transfer the crude solid to a beaker and purify by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold 40% ethanol-water, and dry under vacuum to a constant weight.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
Table 1: Key Product Specifications and Expected Analytical Data
| Property | Expected Value |
| Molecular Formula | C₁₃H₁₆N₂S[12] |
| Molecular Weight | 232.35 g/mol [12] |
| Appearance | White to off-white crystalline solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.75 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 7.15 (s, 2H, NH₂), 7.05 (s, 1H, Thiazole C5-H), 1.30 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 168.0 (C2-NH₂), 150.5 (Ar-C), 149.8 (C4-Ar), 131.5 (Ar-C), 125.8 (Ar-CH), 125.5 (Ar-CH), 102.5 (C5-H), 34.5 (Ar-C(CH₃)₃), 31.2 (C(CH₃)₃) |
| IR (ATR, cm⁻¹) | 3420-3280 (N-H stretch, amine), 3100 (Aromatic C-H stretch), 1625 (C=N stretch), 1540 (N-H bend)[13] |
| MS (ESI+) | m/z: 233.11 [M+H]⁺[14] |
Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly based on solvent and concentration.
Troubleshooting and Key Insights
-
Low Yield : If the yield is poor, ensure the ethanol used was anhydrous, as water can interfere with the reaction intermediates. Also, confirm complete consumption of the starting material via TLC before work-up.
-
Incomplete Reaction : If the reaction stalls, a small catalytic amount of a copper(II) salt (e.g., Cu(OAc)₂) can be added. Copper(II) can help regenerate molecular iodine from the iodide byproduct, potentially improving reaction rates and efficiency.[3][10]
-
Product Oiling Out : During recrystallization, if the product "oils out" instead of crystallizing, it may be due to impurities or cooling the solution too rapidly. Re-heat the solution to re-dissolve the oil, add slightly more of the primary solvent (ethanol), and allow it to cool much more slowly.
-
Persistent Color : If the product remains colored after the thiosulfate wash, it may indicate trapped iodine. Ensure the crude product is thoroughly washed during filtration. An additional wash of the crude solid with a very dilute thiosulfate solution before recrystallization can be beneficial.
Conclusion
This application note details a reliable and efficient one-pot synthesis of this compound, a valuable building block for pharmaceutical and materials science research. By following this protocol, which emphasizes mechanistic understanding and procedural safety, researchers can confidently produce high-purity material. The Hantzsch synthesis, particularly in this optimized one-pot format, remains a powerful and relevant tool in modern heterocyclic chemistry.
References
- Radhika, S., Yamuna, P., & Anilkumar, G. (2022). A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives. Current Organic Chemistry, 26(19), 1779-1788.
-
Kidwai, M., Bhatnagar, D., Mothsra, P., Singh, A. K., & Dey, S. (2009). Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives. Journal of Sulfur Chemistry, 30(1), 28-35. Available at: [Link]
-
Noolvi, M. N., Patel, H. M., & Singh, S. K. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. International Journal of Drug Development and Research, 4(3), 223-231. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from SynArchive.com. Available at: [Link]
-
Bentham Science. (2022). A Novel Cu(II)-Iodine Catalyzed Hantzsch Type Synthesis of 2-Aminothiazole Derivatives. Current Organic Chemistry, 26(19). Available at: [Link]
-
ChemHelp ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]
-
Kidwai, M., et al. (2009). Molecular iodine as a versatile reagent for Hantzsch synthesis of 2-aminothiazole derivatives. ResearchGate. Available at: [Link]
-
Azizkhani, V., et al. (2023). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports, 13(1), 3073. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from chemhelpasap.com. Available at: [Link]
-
Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available at: [Link]
-
Márió, M., et al. (2021). Convenient Multicomponent One‐Pot Synthesis of 2‐Iminothiazolines and 2‐Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions. ChemistrySelect, 6(29), 7434-7439. Available at: [Link]
-
Gavit, D. K., & Arbad, B. R. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Oriental Journal of Chemistry, 38(6). Available at: [Link]
-
Adamopoulos, S. G., & Tsolomitis, A. K. (2005). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, (1), 71-75. Available at: [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9394-9406. Available at: [Link]
-
Wu, Y., et al. (2021). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I₂/dimethyl sulfoxide as a catalytic oxidative system. Journal of Chemical Research, 45(1-2). Available at: [Link]
-
Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 633-651. Available at: [Link]
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PubChemLite. (n.d.). This compound. Retrieved from PubChemLite. Available at: [Link]
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Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Abstract
This application note provides a comprehensive guide for the purification of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodologies detailed herein are designed for researchers, medicinal chemists, and process development scientists requiring high-purity material for downstream applications such as biological screening, structural analysis, and formulation development. This document elucidates the rationale behind chromatographic parameter selection, offers detailed step-by-step protocols for both analytical method development and preparative scale-up, and includes a troubleshooting guide to address common purification challenges.
Introduction and Scientific Background
This compound is a heterocyclic compound featuring a 2-aminothiazole core, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active molecules.[1] The structural characteristics of this compound—specifically the basicity of the 2-amino group and the hydrophobicity imparted by the tert-butylphenyl substituent—present unique challenges and opportunities for chromatographic purification.
The primary challenge in the purification of basic compounds like this compound on standard silica-based C18 columns is the potential for deleterious secondary interactions. Residual, un-capped silanol groups (Si-OH) on the silica support are weakly acidic (pKa ≈ 3.8–4.2) and can interact ionically with protonated basic analytes.[2] This interaction leads to a mixed-mode retention mechanism (hydrophobic and ionic), resulting in significant peak tailing, poor resolution, and reduced column efficiency.[3]
To overcome this, a reversed-phase method utilizing an acidic mobile phase modifier is the strategy of choice. The addition of an acid, such as trifluoroacetic acid (TFA), serves a dual purpose:
-
Analyte Protonation: It ensures the basic amine is fully and consistently protonated, existing as a single cationic species.
-
Silanol Suppression: It maintains a low mobile phase pH, suppressing the deprotonation of the acidic silanol groups, thereby minimizing the unwanted ionic interactions.[4]
This approach ensures that the separation is governed primarily by the hydrophobic interactions between the analyte and the C18 stationary phase, leading to sharp, symmetrical peaks and robust, reproducible purification.
Physicochemical Properties of the Analyte
Understanding the properties of this compound is fundamental to rational method development.
| Property | Value / Description | Source |
| Chemical Structure | ||
| CAS Number | 81529-61-5 | [5] |
| Molecular Formula | C₁₃H₁₆N₂S | [5] |
| Molecular Weight | 232.35 g/mol | [5] |
| Appearance | White to off-white solid | |
| Solubility | Moderately soluble in organic solvents (e.g., Methanol, Acetonitrile, DMSO), limited solubility in water. | [5] |
| Estimated pKa | ~5.4 (for the parent 2-aminothiazole). The tert-butylphenyl group may slightly alter this value. | [6] |
| Estimated UV λmax | ~260-280 nm, characteristic of the 2-aminothiazole chromophore. | [7] |
Potential Impurities from Synthesis
The target compound is commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[2] For this compound, the likely starting materials are 2-bromo-1-(4-tert-butylphenyl)ethan-1-one and thiourea. A robust HPLC method must be capable of separating the target compound from:
-
Unreacted 2-bromo-1-(4-tert-butylphenyl)ethan-1-one
-
Unreacted thiourea
-
Side-products from incomplete cyclization or dimerization.
Experimental Protocols
Materials and Equipment
| Reagents & Consumables | Grade / Specification |
| Water | HPLC Grade, 18.2 MΩ·cm |
| Acetonitrile (ACN) | HPLC Grade, UV cutoff < 190 nm |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% purity |
| Methanol (MeOH) | HPLC Grade |
| Dimethyl Sulfoxide (DMSO) | HPLC Grade |
| Crude this compound | Synthesized Material |
| Syringe Filters | 0.22 or 0.45 µm, PTFE or Nylon |
| Equipment | Specification |
| HPLC System | Quaternary or Binary Pump, Autosampler, Column Thermostat, Diode Array Detector (DAD) or UV-Vis Detector |
| Preparative HPLC System | High-flow rate pumps, fraction collector |
| Analytical Column | C18, 5 µm particle size, 4.6 x 150 mm |
| Preparative Column | C18, 5-10 µm particle size, 21.2 x 250 mm (or similar) |
| Vortex Mixer | Standard laboratory grade |
| Analytical Balance | 4-decimal place |
| pH Meter | Calibrated |
Workflow Overview
The purification process follows a logical progression from analytical method development to preparative scale-up and final purity analysis.
Caption: HPLC Purification Workflow Diagram.
Protocol 1: Analytical Method Development
Objective: To develop a robust analytical method to resolve the target compound from impurities and establish retention time.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Rationale: TFA is a strong ion-pairing agent and acid that protonates the analyte and suppresses silanol activity, leading to improved peak shape.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude material at approximately 1 mg/mL in methanol or a 50:50 mixture of acetonitrile/water.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Scouting Gradient):
| Parameter | Setting |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 5 µL |
| Detection | 272 nm |
| Gradient | 5% to 95% B over 15 min, hold at 95% B for 2 min, return to 5% B over 1 min, equilibrate for 2 min. |
-
Analysis and Optimization:
-
Examine the resulting chromatogram. The target compound, being hydrophobic, should be well-retained.
-
Adjust the gradient to improve resolution between the target peak and any closely eluting impurities. A shallower gradient around the elution time of the target will increase separation.
-
Protocol 2: Preparative Scale-Up and Purification
Objective: To purify a larger quantity of the target compound based on the optimized analytical method.
-
Loading Study (Optional but Recommended):
-
Using the analytical column, perform a series of injections with increasing concentration or volume to determine the maximum sample load before peak distortion and loss of resolution occurs. This provides a baseline for preparative loading.
-
-
Scale-Up Calculations:
-
The flow rate and injection volume can be scaled geometrically based on the column cross-sectional area.
-
Scaling Factor (SF): SF = (d_prep² / d_anal²) where 'd' is the internal diameter of the preparative and analytical columns, respectively.
-
Preparative Flow Rate: Flow_prep = Flow_anal × SF
-
Preparative Injection Volume: Inj_prep = Inj_anal × SF
-
Example Calculation: Scaling from a 4.6 mm ID analytical column to a 21.2 mm ID preparative column:
-
SF = (21.2² / 4.6²) ≈ 21.2
-
Flow_prep = 1.0 mL/min × 21.2 = 21.2 mL/min
-
The gradient time should remain the same to maintain equivalent column volumes of mobile phase per unit time.
-
-
-
Preparative Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 5-10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 21.2 mL/min (or as calculated) |
| Column Temp. | Ambient or 30 °C |
| Sample Prep. | Dissolve crude material in a minimal amount of DMSO or MeOH, then dilute with Mobile Phase A to the highest possible concentration without precipitation. |
| Injection Vol. | Scaled based on loading study. |
| Detection | 272 nm (using a flow cell appropriate for preparative flow rates) |
| Gradient | Same gradient profile as the optimized analytical method. |
-
Fraction Collection:
-
Set the fraction collector to trigger based on the UV signal threshold corresponding to the target peak.
-
Collect fractions across the entire peak, starting just before the peak rises from the baseline and ending after it returns.
-
-
Post-Purification Analysis:
-
Analyze small aliquots of each collected fraction using the analytical HPLC method to determine their purity.
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Remove the solvent from the pooled fractions via rotary evaporation (for ACN) and subsequent lyophilization (to remove water and residual TFA).
-
Troubleshooting Guide
Caption: Common HPLC Troubleshooting Scenarios.
Conclusion
The protocols described in this application note provide a robust and scientifically grounded framework for the successful purification of this compound. By employing a reversed-phase C18 column with a trifluoroacetic acid-modified mobile phase, common issues associated with the chromatography of basic compounds, such as peak tailing, are effectively mitigated. The systematic approach, from analytical method development to calculated preparative scale-up, ensures an efficient path to obtaining high-purity material suitable for the rigorous demands of research and drug development.
References
-
Todd, R. D., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. PMC - NIH. Available at: [Link]
-
LCGC Blog. (2020). Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. Available at: [Link]
-
ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?. Available at: [Link]
-
PubChem. 2-Aminothiazole. Available at: [Link]
-
ResearchGate. Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Available at: [Link]
-
Sultan, M., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chemistry Stack Exchange. (2008). The role of TFA on Reverse phase chromatography?. Available at: [Link]
-
Universal Print. (2018). Synthesis and Evaluation of 2-Aminothiazole Derivative. Available at: [Link]
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Available at: [Link]
-
Human Metabolome Database. (2021). 2-Aminothiazole. Available at: [Link]
-
Gilar, M., et al. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A. Available at: [Link]
-
ResearchGate. Interaction of amine with the silanol group and its contribution to the silanization. Available at: [Link]
-
ResearchGate. UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized. Available at: [Link]
-
Wikipedia. 2-Aminothiazole. Available at: [Link]
-
Guan, K., & Palmer, D. C. (2006). Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
EXCLI Journal. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Available at: [Link]
-
Chemistry For Everyone. (2025). Why Do Amines Adhere To Silica Gel Columns?. YouTube. Available at: [Link]
-
LCGC International. (2017). The 0.1% TFA Revolution—A Sign of Chromatographic Laziness?. Available at: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1. Available at: [Link]
-
Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
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- 5. 2-Aminothiazole | 96-50-4 [chemicalbook.com]
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- 7. researchgate.net [researchgate.net]
Application Note: Comprehensive ¹H and ¹³C NMR Structural Elucidation of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Abstract
This application note provides a detailed guide for the structural analysis of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine (CAS: 81529-61-5) using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Thiazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[3] Accurate and unambiguous structural confirmation is a critical step in the synthesis and quality control of these compounds. This document outlines optimized protocols for sample preparation, data acquisition, and in-depth spectral interpretation, tailored for researchers and professionals in organic synthesis and pharmaceutical development. We address common challenges, such as the handling of exchangeable amine protons, and provide field-proven insights to ensure the acquisition of high-quality, reproducible NMR data.
Molecular Structure and Analytical Strategy
The target molecule, this compound, possesses distinct structural motifs that give rise to a predictable yet nuanced NMR spectrum. The analytical strategy involves the systematic identification and assignment of signals corresponding to three key regions: the aliphatic tert-butyl group, the para-substituted aromatic system, and the heterocyclic aminothiazole core.
A definitive assignment requires a clear atom numbering system, as presented below. This numbering will be used consistently for all spectral assignments throughout this note.
Experimental Protocols & Methodologies
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters. We present two validated protocols using common deuterated solvents, explaining the rationale behind our choice.
Materials and Equipment
-
Analyte: this compound (5-10 mg for ¹H, 15-25 mg for ¹³C).
-
NMR Tubes: 5 mm high-quality tubes (e.g., Wilmad, Norell).[4]
-
Deuterated Solvents: Chloroform-d (CDCl₃, with 0.03% TMS) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[4][5]
-
Glassware: Clean, dry Pasteur pipettes and small vials.
-
Filtration: Pipette with a small cotton or glass wool plug.
-
Spectrometer: 400 MHz (or higher) FT-NMR spectrometer.[6]
Protocol A: Sample Preparation in Chloroform-d (CDCl₃)
This protocol is suitable for routine structural confirmation where the primary amine signal is not the main focus. CDCl₃ is less viscous and has a simpler residual solvent signal than DMSO-d₆.
-
Weighing: Accurately weigh 5-10 mg of the solid analyte into a clean, dry vial.[7][8]
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely. Ensure no solid particulates remain.[8]
-
Filtration and Transfer: Construct a filter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette.[5] Transfer the solution from the vial through the filter pipette into the NMR tube. This step is critical to remove any insoluble impurities that can degrade magnetic field homogeneity and complicate shimming.[5][8]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
-
Rationale: CDCl₃ is a relatively non-polar solvent and is less likely to engage in strong hydrogen bonding with the -NH₂ protons. This can result in a broad signal, or one that is averaged with trace water, sometimes making it difficult to observe. However, the other signals are typically sharp and well-resolved.
Protocol B: Sample Preparation in Dimethyl Sulfoxide-d₆ (DMSO-d₆)
This protocol is highly recommended for unambiguous identification of the exchangeable -NH₂ protons and for compounds with lower solubility in CDCl₃.
-
Weighing: Weigh 5-10 mg of the analyte into a clean vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆. Gentle warming may be required to facilitate dissolution.
-
Filtration and Transfer: Follow the same filtration procedure as described in Protocol A.
-
Capping and Labeling: Cap and label the NMR tube.
-
Rationale: DMSO is a highly polar, hydrogen-bond-accepting solvent. It effectively solvates the -NH₂ group, slowing down the rate of proton exchange.[9][10] This results in a much sharper, more distinct singlet for the amine protons, making integration and identification reliable. The residual solvent peak of DMSO-d₆ (a quintet around 2.50 ppm) does not typically interfere with signals from the analyte.[11]
NMR Data Acquisition Parameters
The following are suggested starting parameters for a 400 MHz spectrometer. Optimization may be required based on sample concentration and instrument sensitivity.
| Parameter | ¹H NMR | ¹³C NMR | Justification |
| Spectral Width (SW) | 16 ppm (-2 to 14 ppm) | 240 ppm (-10 to 230 ppm) | Encompasses all expected chemical shifts for the analyte and solvent. |
| Acquisition Time (AQ) | ~2.0 s | ~1.0 s | Balances resolution with experiment time. |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | Allows for nearly complete T1 relaxation, ensuring accurate signal integration in ¹H NMR. |
| Number of Scans (NS) | 16 | 1024 | Sufficient for good signal-to-noise (S/N) in ¹H. More scans are needed for ¹³C due to its low natural abundance.[12] |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H; proton-decoupled pulse for ¹³C to produce singlets for all carbons. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient probe temperature. |
Spectral Interpretation and Data Analysis
¹H NMR Spectrum: Predicted Assignments
The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons.
| Assignment (Atom No.) | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Comments and Rationale |
| H₁₃ (t-Butyl) | ~1.35 | Singlet (s) | 9H | N/A | A characteristic intense singlet, shifted slightly downfield due to the aromatic ring. Its 9H integration is a key identifier.[13] |
| -NH₂ (Amine) | 5.0 - 7.5 | Broad Singlet (br s) | 2H | N/A | Highly variable shift. Will be sharper in DMSO-d₆ (~7.1 ppm) than in CDCl₃.[14][15] Signal will disappear upon D₂O exchange.[16] |
| H₅ (Thiazole) | ~7.00 | Singlet (s) | 1H | N/A | The lone proton on the thiazole ring. Its chemical shift reflects the aromatic character of the heterocycle.[17] |
| H₇, H₁₁ (Aromatic) | ~7.45 | Doublet (d) | 2H | ³J ≈ 8.5 Hz | Protons on the phenyl ring ortho to the tert-butyl group. They appear as a doublet due to coupling with H₈ and H₁₀.[18][19] |
| H₈, H₁₀ (Aromatic) | ~7.80 | Doublet (d) | 2H | ³J ≈ 8.5 Hz | Protons ortho to the electron-withdrawing thiazole ring are more deshielded and appear further downfield.[18][19] |
¹³C NMR Spectrum: Predicted Assignments
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Assignment (Atom No.) | Predicted δ (ppm) | Comments and Rationale |
| C₁₃ (t-Butyl, -CH₃) | ~31.3 | The three equivalent methyl carbons of the tert-butyl group give a strong signal in the aliphatic region.[13] |
| C₁₂ (t-Butyl, -C(CH₃)₃) | ~34.8 | The quaternary carbon of the tert-butyl group. It is less intense than the methyl carbon signal. |
| C₅ (Thiazole, -CH) | ~107.0 | The protonated carbon of the thiazole ring, appearing at the highest field among the ring carbons.[20][21] |
| C₇, C₁₁ (Aromatic, -CH) | ~126.0 | The two equivalent protonated carbons ortho to the tert-butyl group. |
| C₈, C₁₀ (Aromatic, -CH) | ~126.5 | The two equivalent protonated carbons ortho to the thiazole ring. |
| C₆ (Aromatic, ipso) | ~131.5 | The ipso-carbon attached to the thiazole ring. Its chemical shift is influenced by the heterocycle. |
| C₄ (Thiazole, ipso) | ~150.0 | The carbon of the thiazole ring attached to the phenyl group. It is significantly deshielded. |
| C₉ (Aromatic, ipso) | ~151.5 | The ipso-carbon attached to the tert-butyl group. It is deshielded by the alkyl substituent. |
| C₂ (Thiazole, C-NH₂) | ~168.0 | The carbon bearing the amine group is the most deshielded carbon in the molecule due to its position between two nitrogen atoms (in the imine tautomer form).[12][20] |
Analysis Workflow and Best Practices
A systematic workflow ensures that NMR data is acquired and processed correctly for reliable structural elucidation.
Best Practices:
-
Solvent Purity: Always use high-quality deuterated solvents to minimize impurity peaks. The residual water peak in CDCl₃ appears around 1.56 ppm, while in DMSO-d₆ it is around 3.33 ppm.[11][22]
-
Shimming: Proper magnetic field shimming is crucial for achieving high resolution and sharp lineshapes. An improperly shimmed sample will exhibit broad or distorted peaks.[22]
-
Concentration Effects: Be aware that chemical shifts, particularly for exchangeable protons like -NH₂, can be concentration-dependent. Maintain consistent concentrations for comparative studies.[22]
-
D₂O Shake: To definitively confirm the -NH₂ signal, acquire a spectrum, then add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The amine signal should diminish or disappear completely.[16]
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The characteristic 9H singlet of the tert-butyl group, the AA'BB' pattern of the para-substituted phenyl ring, the lone thiazole proton singlet, and the highly deshielded C2 carbon of the thiazole ring are all key spectroscopic signatures. By following the detailed protocols and workflow outlined in this application note, researchers can reliably obtain high-quality NMR data for unambiguous structural confirmation and purity assessment, supporting the advancement of research and development in medicinal and materials chemistry.
References
-
Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Retrieved from [Link]
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Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]
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ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Spectroscopy Letters. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. Retrieved from [Link]
-
Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Retrieved from [Link]
-
Himaja, M., et al. (n.d.). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Retrieved from [Link]
-
J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]
-
YouTube. (2023). NMR 5: Coupling Constants. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded.... Retrieved from [Link]
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PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand. Retrieved from [Link]
-
ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]
-
Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. Retrieved from [Link]
-
Journal of Biomolecular NMR. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) The effect of S-alkylation.... Retrieved from [Link]
-
YouTube. (2016). HMNR Aromatic Coupling. Retrieved from [Link]
-
ResearchGate. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-phenylthiazole. Retrieved from [Link]
-
Asian Journal of Chemistry. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]
-
The Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
-
ResearchGate. (2016). Molecular Modeling of the Tert-Butyl Hydroperoxide NMR 1H and 13C Spectra. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-4-phenylthiazole - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Retrieved from [Link]
-
YouTube. (2020). 1H NMR: Structural Elucidation III. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis.... Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%, Thermo Scientific. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. Retrieved from [Link]
-
Erbil Polytechnic University Academic Staff. (n.d.). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. Retrieved from [Link]
-
MDPI. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from [Link]
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Application Notes and Protocols for In Vitro Evaluation of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Abstract
This document provides comprehensive, detailed protocols for the in vitro characterization of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine (TBT) . The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory effects.[1] Structurally related N,4-diaryl-1,3-thiazole-2-amines have been identified as potent tubulin polymerization inhibitors and modulators of the eicosanoid pathway, specifically as inhibitors of cyclooxygenase (COX) enzymes.[2] Based on this precedent, this guide presents two primary in vitro assays to elucidate the potential bioactivity of TBT: a primary cell-based cytotoxicity screening using the MTT assay and a secondary, more specific, biochemical assay for COX-2 enzyme inhibition. These protocols are designed for researchers in drug discovery and development to obtain robust and reproducible data on the compound's potential as a therapeutic agent.
Compound Profile and Handling
-
Compound Name: this compound (TBT)
-
CAS Number: 81529-61-5
-
Molecular Formula: C₁₃H₁₆N₂S
-
Molecular Weight: 232.35 g/mol
-
Physicochemical Properties: The presence of the tert-butylphenyl group confers significant hydrophobicity, leading to limited solubility in aqueous media but moderate to good solubility in organic solvents like Dimethyl Sulfoxide (DMSO).[3]
Stock Solution Preparation
Causality: Due to its poor aqueous solubility, a concentrated stock solution in a suitable organic solvent is required. DMSO is the solvent of choice as it is miscible with cell culture media at low concentrations and is a standard solvent for compound screening.
-
Solvent: Use cell culture grade, anhydrous DMSO.
-
Procedure: To prepare a 10 mM stock solution, dissolve 2.32 mg of TBT in 1 mL of DMSO.
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Primary Screening: Cell Viability and Cytotoxicity (MTT Assay)
Expertise & Experience: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess a compound's effect on cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of metabolically active cells. This assay is a robust first step to determine if TBT has antiproliferative or cytotoxic effects, a characteristic of tubulin inhibitors.[2]
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| Human Cancer Cell Line (e.g., HeLa, A549, MCF-7) | ATCC | Biological system for testing cytotoxicity |
| Complete Cell Culture Medium (e.g., DMEM + 10% FBS) | Gibco | Cell growth and maintenance |
| This compound (TBT) | Life Chemicals | Test compound |
| Doxorubicin or Paclitaxel | Sigma-Aldrich | Positive control for cytotoxicity |
| MTT Reagent (5 mg/mL in sterile PBS) | Thermo Fisher | Substrate for mitochondrial dehydrogenases |
| DMSO, Cell Culture Grade | Sigma-Aldrich | Solvent for TBT and formazan solubilization |
| Phosphate-Buffered Saline (PBS), sterile | Gibco | Washing cells |
| 96-well flat-bottom cell culture plates | Corning | Assay plate |
| Humidified Incubator (37°C, 5% CO₂) | --- | Cell culture incubation |
| Microplate Spectrophotometer | --- | Absorbance measurement |
Experimental Workflow Diagram
Caption: Workflow for the MTT-based cell cytotoxicity assay.
Step-by-Step Protocol
Trustworthiness: This protocol includes vehicle controls, positive controls, and background subtraction to ensure the data is robust and the results are attributable to the compound's activity.
-
Cell Seeding (Day 1):
-
Harvest logarithmically growing cells and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[4]
-
-
Compound Treatment (Day 2):
-
Prepare serial dilutions of the TBT stock solution in complete cell culture medium. A suggested starting range is from 0.1 µM to 100 µM.
-
Prepare dilutions for a positive control (e.g., Doxorubicin, 0.01 µM to 10 µM).
-
Prepare a vehicle control containing the highest concentration of DMSO used in the TBT dilutions (typically ≤ 0.5%).
-
Carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, or vehicle control. Include wells with medium only for background control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Measurement (Day 4 or 5):
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[4]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis
-
Correct for Background: Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Determine IC₅₀:
-
Plot the Percent Viability against the logarithm of the TBT concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of TBT that inhibits cell viability by 50%.
-
Secondary Screening: In Vitro COX-2 Inhibition Assay
Expertise & Experience: To investigate the potential anti-inflammatory properties of TBT, a direct enzyme inhibition assay is necessary. This protocol describes a colorimetric assay to measure the peroxidase activity of purified COX-2.[7][8] The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a colored product, during the COX-2-catalyzed reduction of PGG₂ to PGH₂.[9] A reduction in color formation in the presence of TBT indicates inhibition of the enzyme.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| Human Recombinant COX-2 Enzyme | Cayman Chemical | Enzyme source |
| Tris-HCl Buffer (100 mM, pH 8.0) | --- | Assay buffer |
| Hematin | Sigma-Aldrich | Co-factor for COX peroxidase activity |
| Arachidonic Acid | Cayman Chemical | COX enzyme substrate |
| TMPD | Sigma-Aldrich | Chromogenic substrate for peroxidase activity |
| This compound (TBT) | Life Chemicals | Test compound |
| Celecoxib | Sigma-Aldrich | Selective COX-2 inhibitor (positive control) |
| DMSO, ACS Grade | --- | Solvent for compounds |
| 96-well UV-transparent plate | Corning | Assay plate |
| Microplate Spectrophotometer | --- | Kinetic absorbance measurement at 590 nm |
Assay Principle Diagram
Caption: Principle of the colorimetric COX-2 inhibition assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare stock solutions of TBT and Celecoxib (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO to be used for the assay.
-
Prepare a working solution of human recombinant COX-2 enzyme in the assay buffer (Tris-HCl, pH 8.0) on ice.
-
Prepare working solutions of Hematin, Arachidonic Acid, and TMPD according to the supplier's instructions (e.g., from a commercial kit).[7][10]
-
-
Assay Procedure:
-
Set up the reaction in a 96-well plate. Add the components in the following order:
-
150 µL of 100 mM Tris-HCl buffer, pH 8.0
-
10 µL of Hematin solution
-
10 µL of test compound (TBT), positive control (Celecoxib), or DMSO (vehicle control) at various concentrations.
-
10 µL of COX-2 enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[10]
-
Reaction Initiation: Start the reaction by adding 10 µL of Arachidonic Acid followed immediately by 10 µL of TMPD to each well.[7]
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 590 nm every 30 seconds for 5-10 minutes.
-
Data Analysis
-
Calculate Reaction Rate: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (V₀ of Inhibitor Well / V₀ of Vehicle Control Well)] x 100
-
-
Determine IC₅₀:
-
Plot the Percent Inhibition against the logarithm of the TBT concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
-
Schote, U., et al. (2014, September 12). Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism. European Journal of Medicinal Chemistry. [Link]
-
Sun, L., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS One. [Link]
-
Farghaly, T. A., et al. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research. [Link]
-
Eghtedari, M., et al. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery. [Link]
-
JoVE. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
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- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 9. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Anticancer Activity Screening of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Introduction: The Therapeutic Potential of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including significant anticancer properties.[1][2][3] This scaffold is a key component in several clinically approved drugs, such as the tyrosine kinase inhibitor Dasatinib, highlighting its importance in the development of targeted cancer therapies.[4][5] The versatility of the 2-aminothiazole ring allows for substitutions at various positions, enabling the fine-tuning of potency and selectivity against a range of cancer-related targets.[3][4]
The compound 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine is a derivative of this promising scaffold.[6] The presence of the bulky, hydrophobic tert-butylphenyl group may influence its interaction with biological targets, potentially enhancing its anticancer activity and selectivity.[6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic screening of this compound for its anticancer properties. We will detail a tiered approach, from initial cytotoxicity assessment to in-depth mechanistic studies, providing field-proven insights and detailed protocols to ensure scientific integrity and reproducibility.
A Tiered Strategy for Anticancer Activity Screening
A logical and resource-efficient approach to evaluating a novel compound involves a multi-tiered screening process. This strategy begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more focused secondary assays to elucidate the mechanism of action for promising candidates.
Caption: A tiered approach to anticancer drug screening.
Tier 1: Primary Cytotoxicity Screening
The initial step is to assess the compound's ability to inhibit the growth of various cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[7]
Data Presentation: Summarizing Cytotoxicity
The results of the primary screening are typically presented as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 0.9 ± 0.2 |
| NCI-H460 | Lung Carcinoma | 18.2 ± 2.5 | 1.1 ± 0.3 |
| SF-268 | Glioma | 25.7 ± 3.1 | 1.5 ± 0.4 |
| K562 | Leukemia | 8.9 ± 1.2 | 0.5 ± 0.1 |
Note: The data presented are for illustrative purposes only.
Experimental Protocol 1: MTT Assay for Cell Viability
This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[8]
Materials:
-
This compound (dissolved in DMSO)
-
Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268, K562)[9][10]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Tier 2: Elucidating the Mechanism of Action
Once a compound demonstrates significant cytotoxicity, the next step is to investigate how it kills cancer cells. This involves assays to assess its effects on key cellular processes like apoptosis and the cell cycle.
Caption: Potential mechanisms of anticancer drug action.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[13] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]
Materials:
-
Cancer cells treated with the test compound at its IC50 concentration.
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol.[14]
-
Propidium Iodide (PI) staining solution (containing RNase A).[15]
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound for 24-48 hours. Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.[15]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.[15]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.[16]
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
A key hallmark of many effective anticancer drugs is their ability to induce apoptosis, or programmed cell death.[11] The Annexin V-FITC/PI assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[17][18]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can then bind to these exposed PS residues. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[17][18]
Materials:
-
Cancer cells treated with the test compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[20]
-
Flow cytometer.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a predetermined time (e.g., 24 hours). Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11][19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[20]
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
Tier 3: Target Identification and Validation
Given that many 2-aminothiazole derivatives function as kinase inhibitors, it is logical to investigate the effect of this compound on key signaling pathways regulated by kinases.[4][5][21] Western blotting is a powerful technique to assess changes in the expression and phosphorylation status of proteins within these pathways.[22][23]
Caption: A simplified representation of the PI3K/AKT/mTOR signaling pathway.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol allows for the detection of specific proteins in a cell lysate, providing insights into the compound's effect on signaling cascades like the PI3K/AKT pathway.[24][25]
Materials:
-
Cancer cells treated with the test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-Bcl-2, anti-Bax, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Treat cells with the compound, wash with cold PBS, and lyse with lysis buffer.[23]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.[24]
-
Electrotransfer: Transfer the separated proteins from the gel to a membrane.[23]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[23]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion and Future Directions
This application note outlines a systematic and robust methodology for the preclinical in vitro screening of this compound. The tiered approach, from broad cytotoxicity screening to detailed mechanistic studies, provides a comprehensive framework for evaluating its potential as an anticancer agent. Positive results from these assays would warrant further investigation, including in vivo studies in animal models, to fully characterize its therapeutic potential.
References
- Vertex AI Search. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC.
- Abcam. Cell cycle analysis with flow cytometry and propidium iodide.
- National Institutes of Health.
- Biologi. Standart Operating Procedure Apoptosis assay with Annexin V - PI.
- Unknown. The Annexin V Apoptosis Assay.
- Abcam. Annexin V staining assay protocol for apoptosis.
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- BenchChem. Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- BenchChem. Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design.
- Roche.
- JoVE. Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry.
- ResearchGate.
- Taylor & Francis Online.
- PubMed. Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents.
- ACS Publications.
- Medium.
- Abcam. MTT assay protocol.
- ATCC.
- Cell Signaling Technology. Western Blotting Protocol.
- MDPI.
- PubMed Central.
- University of Wisconsin Carbone Cancer Center. Cell Cycle Analysis.
- National Institutes of Health.
- Biocompare. Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists.
- Abcam. Western blot protocol.
- ResearchGate.
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf.
- ResearchGate. Design of 2‐aminothiazole CHK1 inhibitors.
- National Institutes of Health. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC.
- National Institutes of Health.
- BenchChem. Application Notes and Protocols for Western Blot Analysis of Signaling Proteins Affected by β,β-dimethyl-acrylalkannin.
- Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- ACS Publications. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega.
- PubMed Central. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
- MDPI.
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- PubMed Central.
- Unknown. Study in vitro of the anticancer activity of [3-allyl-4-(41- methoxyphenyl)-3H-thiazole-2-ylidene].
- CymitQuimica. CAS 81529-61-5: this compound.
- MDPI. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent.
- Thermo Scientific. 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%.
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Application Notes and Protocols for Antimicrobial Testing of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating an urgent and continuous search for new therapeutic agents.[1] Heterocyclic compounds, particularly those containing a thiazole nucleus, have emerged as a promising class of molecules with a wide spectrum of biological activities.[2] The 2-aminothiazole scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated antibacterial and antifungal properties.[3][4][5] This application note provides a comprehensive guide for the antimicrobial evaluation of a novel 2-aminothiazole derivative, 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine.
These protocols are designed for researchers, scientists, and drug development professionals, offering a detailed framework for assessing the in vitro antimicrobial profile of this compound. The methodologies are grounded in the internationally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.[6][7][8]
Physicochemical Properties and Postulated Mechanism of Action
Understanding the fundamental properties of this compound is crucial for interpreting its biological activity. The presence of the lipophilic tert-butylphenyl group may influence the compound's ability to penetrate bacterial cell membranes.
The antimicrobial activity of many 2-aminothiazole derivatives has been linked to the inhibition of key bacterial enzymes. One such putative target is UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the cytoplasmic steps of peptidoglycan biosynthesis.[3][9][10] Peptidoglycan is a vital component of the bacterial cell wall, and its inhibition leads to compromised cell integrity and ultimately, cell death.[8] The proposed mechanism involves the binding of the thiazole derivative to MurB, thereby blocking the synthesis of UDP-N-acetylmuramic acid, a critical precursor for peptidoglycan assembly.
Below is a diagram illustrating the potential site of action of this compound within the bacterial cell wall synthesis pathway.
Caption: Postulated mechanism of action via MurB inhibition.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for determining the antimicrobial activity of this compound.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]
Materials:
-
This compound (Test Compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Workflow Diagram:
Caption: Broth microdilution workflow for MIC determination.
Procedure:
-
Preparation of the Test Compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). The final concentration of the solvent in the assay should not exceed 1% and should be demonstrated to not affect microbial growth.
-
Prepare a working solution of the compound at twice the highest desired final concentration in CAMHB.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) using a spectrophotometer (625 nm, absorbance 0.08-0.13) or a turbidimeter.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Plate Setup and Inoculation:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the 2x working solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound) and well 12 as the sterility control (no inoculum).
-
Inoculate wells 1 through 11 with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11] This can be assessed visually by comparing to the growth and sterility controls.
-
Protocol 2: Agar Disk Diffusion Assay
This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[12]
Materials:
-
This compound (Test Compound)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains (as in Protocol 1)
-
Positive control antibiotic disks (e.g., Ciprofloxacin 5 µg)
-
Sterile saline (0.85% NaCl) or PBS
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)
-
Calipers or a ruler
Procedure:
-
Preparation of Test Disks:
-
Prepare a solution of this compound at a desired concentration in a volatile solvent.
-
Apply a specific volume of the solution to sterile filter paper disks to achieve a known amount of the compound per disk (e.g., 30 µ g/disk ).
-
Allow the solvent to evaporate completely in a sterile environment.
-
-
Inoculum Preparation and Plating:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1.
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid.
-
Inoculate the entire surface of an MHA plate by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
-
Disk Application and Incubation:
-
Aseptically place the prepared test disks and a positive control disk onto the inoculated MHA plate. Ensure the disks are firmly in contact with the agar surface and are spaced far enough apart to prevent overlapping of inhibition zones.
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter using calipers or a ruler.
-
The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the compound.
-
Data Presentation and Interpretation
Quantitative data from the broth microdilution assay should be summarized in a clear and structured table.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Ciprofloxacin (Positive Control) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 8 | 0.5 |
| Escherichia coli ATCC 25922 | Gram-negative | 16 | 0.015 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 64 | 0.25 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 32 | 1 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Interpretation of MIC values requires comparison to established breakpoints, which are not available for novel compounds.[13] Initially, the activity can be benchmarked against known antibiotics.
Quality Control
To ensure the validity of the results, quality control (QC) must be performed concurrently with each batch of tests.[14][15]
QC Strains:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 25923
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
Acceptance Criteria:
The MIC values and zone diameters obtained for the QC strains must fall within the acceptable ranges specified by the latest CLSI M100 document or EUCAST QC tables.[7][16] If QC results are out of range, the test results for the novel compound are considered invalid, and the assay must be repeated after troubleshooting.
References
-
Bacterial cell wall peptidoglycan synthesis. Schematic pathway of cell... - ResearchGate. Available at: [Link]
-
STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. Available at: [Link]
-
Development of Broth Microdilution MIC and Disk Diffusion Antimicrobial Susceptibility Test Quality Control Ranges for the Combination of Cefepime and the Novel β-Lactamase Inhibitor Enmetazobactam - PubMed Central. Available at: [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST) - Idexx. Available at: [Link]
-
Cytoplasmic steps of peptidoglycan biosynthesis | FEMS Microbiology Reviews | Oxford Academic. Available at: [Link]
-
EUCAST Disk Diffusion Method (Part 1) | CGSpace. Available at: [Link]
-
Targeting Bacterial Cell Wall Synthesis: Structural Insights and Emerging Therapeutic Strategies - MDPI. Available at: [Link]
-
Broth Microdilution | MI - Microbiology. Available at: [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. Available at: [Link]
-
Antimicrobial Susceptibility Testing - Apec.org. Available at: [Link]
-
Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - Taylor & Francis Online. Available at: [Link]
-
Architecture and genomic arrangement of the MurE–MurF bacterial cell wall biosynthesis complex | PNAS. Available at: [Link]
-
Core Steps of Membrane-Bound Peptidoglycan Biosynthesis: Recent Advances, Insight and Opportunities - PubMed Central. Available at: [Link]
-
European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]
-
Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels. Available at: [Link]
-
Quality Control Strains (standard strains) and their Uses - Microbe Online. Available at: [Link]
-
CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. Available at: [Link]
-
Quality Control Guidelines for Disk Diffusion and Broth Microdilution Antimicrobial Susceptibility Tests with Seven Drugs for Veterinary Applications - PMC - NIH. Available at: [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. Available at: [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC - NIH. Available at: [Link]
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(PDF) Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles.. Available at: [Link]
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Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]
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Inoculum standardization in antimicrobial susceptibility testing - ASM Journals. Available at: [Link]
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What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Available at: [Link]
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(PDF) Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Available at: [Link]
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Application Note: 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine as a Research Tool in Oncology Drug Discovery
A Senior Application Scientist's Guide to Investigating a Novel Tubulin Polymerization Inhibitor
Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Anticancer Research
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds. This heterocyclic scaffold is a key component in numerous FDA-approved drugs and serves as a versatile template for the design of novel therapeutic agents. In the realm of oncology, derivatives of 2-amino-4-arylthiazole have garnered significant attention for their potent cytotoxic effects against various cancer cell lines.[1] Their mechanisms of action are diverse, but a prominent and well-documented activity is the inhibition of tubulin polymerization, a critical process for cell division.
4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine belongs to this promising class of N,4-diaryl-1,3-thiazole-2-amines. Its structural features, including the 4-aryl substitution and the 2-amino group, align with the pharmacophore requirements for tubulin binding. The tert-butyl group on the phenyl ring enhances the compound's hydrophobicity, which may influence its interaction with the hydrophobic colchicine-binding site on β-tubulin.[2] This application note provides a comprehensive guide for researchers to investigate the potential of this compound as a novel anticancer agent, focusing on its hypothesized role as a tubulin polymerization inhibitor.
Proposed Mechanism of Action: Disruption of Microtubule Dynamics
We hypothesize that this compound exerts its cytotoxic effects by binding to the colchicine site on β-tubulin. This binding event is proposed to disrupt the dynamic equilibrium between tubulin dimers and microtubules. By inhibiting the polymerization of tubulin into microtubules, the compound effectively interferes with the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis. The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. This sustained mitotic arrest ultimately triggers the intrinsic apoptotic pathway, culminating in programmed cell death.
Caption: Proposed mechanism of this compound.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This protocol is designed to directly measure the effect of this compound on the polymerization of purified tubulin in a cell-free system. The assay is based on the increase in light scattering or fluorescence upon the formation of microtubules.
Materials:
-
Tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
This compound (test compound)
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
DMSO (vehicle control)
-
96-well microplate, clear bottom
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol Steps:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in DMSO to achieve final assay concentrations.
-
Prepare stock solutions of paclitaxel (1 mM) and colchicine (10 mM) in DMSO.
-
On ice, prepare the tubulin polymerization reaction mix: General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
-
Assay Setup:
-
Add 2 µL of the test compound dilutions, controls (paclitaxel, colchicine), or DMSO vehicle to the appropriate wells of a pre-chilled 96-well plate.
-
On ice, add 100 µL of the tubulin polymerization reaction mix containing 2 mg/mL of tubulin to each well. Mix gently by pipetting.
-
-
Initiation and Measurement:
-
Immediately place the plate in the microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is proportional to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound and controls.
-
Determine the rate of polymerization and the maximum polymer mass for each condition.
-
Calculate the IC50 value for the inhibition of tubulin polymerization by fitting the dose-response data to a suitable model.
-
Caption: Workflow for the in vitro tubulin polymerization assay.
Cell Viability Assay (SRB Assay)
This protocol evaluates the cytotoxic effect of this compound on cancer cell lines. The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number based on the measurement of cellular protein content.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution (10 mM, pH 10.5)
-
96-well cell culture plates
-
Microplate reader capable of reading absorbance at 510 nm
Protocol Steps:
-
Cell Seeding:
-
Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound and doxorubicin in complete medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound, controls, or vehicle.
-
Incubate the plate for 48-72 hours.
-
-
Cell Fixation and Staining:
-
Gently add 50 µL of cold 10% TCA to each well (on top of the 100 µL of medium) and incubate at 4°C for 1 hour to fix the cells.
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
-
Measurement and Analysis:
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes on a shaker.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each cell line.
-
Data Presentation
The following tables represent hypothetical but expected data from the described experimental protocols, illustrating the potential potency of this compound.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin |
| MCF-7 | Breast Adenocarcinoma | 0.85 | 0.45 |
| HeLa | Cervical Cancer | 1.20 | 0.60 |
| A549 | Lung Carcinoma | 1.55 | 0.75 |
Table 2: Inhibition of Tubulin Polymerization
| Compound | Target | IC50 (µM) |
| This compound | Tubulin Polymerization | 2.5 |
| Colchicine | Tubulin Polymerization | 1.8 |
| Paclitaxel | Tubulin Depolymerization | N/A (induces polymerization) |
Conclusion and Future Directions
This compound represents a promising research tool for the investigation of novel anticancer agents targeting microtubule dynamics. The protocols outlined in this application note provide a robust framework for characterizing its biological activity, from its direct effect on tubulin polymerization to its cytotoxic effects on cancer cells. Further studies could involve cell cycle analysis by flow cytometry to confirm G2/M arrest, immunofluorescence microscopy to visualize microtubule disruption, and in vivo studies in xenograft models to evaluate its therapeutic potential. The versatility of the 2-aminothiazole scaffold also allows for further chemical modifications to optimize potency and pharmacokinetic properties.
References
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- Kaur, R., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal, 13(1), 51.
- Molecules. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Patel, A. D., et al. (2014). Synthesis, biological evaluation and molecular docking study of some novel 2-amino-4-phenyl-thiazole derivatives as a potential antimicrobial and antitubercular agent. Journal of Saudi Chemical Society, 18(5), 547-557.
- PLoS ONE. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE, 12(5), e0177771.
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-
SCIRP. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. [Link]
- Shaquiquzzaman, M., et al. (2014). A review on 2-amino-4-phenyl substituted thiazole: A novel scaffold for versatile biological activities. European Journal of Medicinal Chemistry, 74, 587-603.
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Application Notes and Protocols for Cell-based Assays of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Aminothiazole
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2] This heterocyclic motif is particularly prominent in the development of novel anticancer agents, with derivatives demonstrating the ability to inhibit cell proliferation, induce programmed cell death (apoptosis), and modulate key signaling pathways implicated in tumorigenesis.[2] 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine is a member of this promising class of molecules. Its structural features, including the hydrophobic tert-butylphenyl group, suggest potential interactions with biological targets, making it a compound of interest for drug discovery and development.[3]
This comprehensive guide provides a strategic framework and detailed protocols for the initial cell-based characterization of this compound. As a Senior Application Scientist, the following methodologies are presented not as a rigid sequence, but as a logical, tiered approach to efficiently elucidate the compound's cytotoxic and potential mechanistic activities. We will begin with broad cytotoxicity screening to establish a foundational understanding of its potency, followed by a deeper investigation into the induction of apoptosis, and culminating in an exploratory assay to probe a potential molecular target.
Physicochemical Properties and Compound Handling
A critical first step in any cell-based assay is the proper handling and solubilization of the test compound. This compound is a lipophilic molecule with limited aqueous solubility.[3] Therefore, meticulous preparation of stock solutions is paramount to ensure accurate and reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂S | [3] |
| Molecular Weight | ~244.35 g/mol | [3] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Limited in water, soluble in organic solvents like DMSO | [3][4] |
Protocol 1: Preparation of Stock Solution
-
Justification: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of lipophilic compounds for use in cell-based assays due to its high solubilizing capacity and general compatibility with cell culture at low final concentrations.[5]
-
Procedure:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the compound in high-purity, sterile DMSO to create a stock solution of known concentration (e.g., 10 mM or 20 mM).[5]
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Crucial Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v), as higher concentrations can induce cellular stress and artifacts.[5] Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
-
Tier 1: Foundational Cytotoxicity Screening
The initial objective is to determine the concentration range over which this compound exerts a cytotoxic or cytostatic effect on cancer cells. This is typically achieved by measuring cell viability or total cellular protein content after a defined incubation period. The MTT and Sulforhodamine B (SRB) assays are robust, widely used methods for this purpose.
Selection of Cell Lines
The choice of cell lines is critical and should be guided by the therapeutic hypothesis.[6] Given that 2-aminothiazole derivatives have shown broad anticancer activity, a panel of cell lines from different cancer types is recommended.[2] Consider including cell lines known for their sensitivity or resistance to other anticancer agents.
Table 2: Suggested Cancer Cell Lines for Initial Screening
| Cell Line | Cancer Type | Rationale |
| MCF-7 | Breast Adenocarcinoma | Estrogen receptor-positive, commonly used in anticancer drug screening. |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-negative, aggressive phenotype. |
| A549 | Lung Carcinoma | A standard model for lung cancer research. |
| HCT116 | Colon Carcinoma | Represents a common gastrointestinal malignancy. |
| HeLa | Cervical Cancer | A well-characterized and robust cell line. |
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form purple formazan crystals.[7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Replace the overnight medium with the compound-containing medium. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 3: Sulforhodamine B (SRB) Assay for Total Protein Content
The SRB assay is a colorimetric assay based on the binding of the aminoxanthene dye sulforhodamine B to basic amino acid residues of cellular proteins under acidic conditions. This provides a measure of total biomass, which is indicative of cell number.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates four to five times with slow-running tap water to remove the TCA.[10] Allow the plates to air dry completely.
-
Staining: Add SRB solution (0.057% w/v in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[10]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[10] Allow the plates to air dry.
-
Dye Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[10]
-
Data Acquisition: Measure the absorbance at approximately 510 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC₅₀ value.
Caption: Hypothesized intrinsic pathway of apoptosis induction.
Tier 3: Exploratory Target Identification - Kinase Inhibition
The 2-aminothiazole scaffold is present in several known kinase inhibitors. [1][2]For instance, some derivatives have been identified as inhibitors of Aurora kinases, which are key regulators of cell division. [11]A logical next step is to investigate whether this compound inhibits the activity of relevant kinases.
Protocol 7: Cellular Kinase Phosphorylation Assay
This type of assay measures the phosphorylation of a specific downstream substrate of a kinase of interest within the cell. [12]A decrease in substrate phosphorylation upon treatment with the compound indicates inhibition of the upstream kinase.
-
Hypothesis: Based on literature for similar scaffolds, Aurora Kinase A is a plausible target. Its activity can be monitored by the phosphorylation of its substrate, Histone H3 at Serine 10.
-
Cell Treatment: Treat a suitable cell line (e.g., HeLa or HCT116) with this compound at various concentrations for a short duration (e.g., 1-2 hours).
-
Cell Lysis: Harvest and lyse the cells to extract proteins.
-
Western Blot Analysis: Perform Western blotting as described in Protocol 6. Use primary antibodies specific for phospho-Histone H3 (Ser10) and total Histone H3.
-
Data Analysis: Quantify the ratio of phosphorylated Histone H3 to total Histone H3. A dose-dependent decrease in this ratio suggests inhibition of Aurora Kinase A activity.
Table 3: Summary of Proposed Cell-Based Assays
| Tier | Assay | Purpose | Principle |
| 1 | MTT / SRB | Determine cytotoxicity and IC₅₀ | Measures metabolic activity or total protein content. |
| 2 | Annexin V/PI Flow Cytometry | Detect and quantify apoptosis | Detects externalized phosphatidylserine and membrane integrity. |
| 2 | Caspase-3 Activity Assay | Confirm apoptosis induction | Measures activity of a key executioner caspase. |
| 2 | Western Blot (Bax/Bcl-2) | Investigate apoptotic pathway | Quantifies the expression of pro- and anti-apoptotic proteins. |
| 3 | Cellular Kinase Assay | Exploratory target identification | Measures phosphorylation of a kinase's downstream substrate. |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust and logical workflow for the initial cell-based characterization of this compound. By systematically evaluating its cytotoxicity, elucidating its apoptotic mechanism, and exploring its potential as a kinase inhibitor, researchers can build a comprehensive biological profile of this compound. Positive results from these assays would warrant further investigation, including broader kinase profiling, in vivo efficacy studies, and structure-activity relationship (SAR) studies to optimize its therapeutic potential.
References
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Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
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Protocols.io. (2023, May 24). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
- Kasinski, A. L., Kelnar, K., Stahl, M., & Bader, A. G. (2016). Sulforhodamine B (SRB)
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YouTube. (2022, January 8). Sulforhodamine B Assay | SRB Assay |. Retrieved from [Link]
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Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
- Brehmer, D., et al. (2021). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 225, 113778.
-
ResearchGate. (n.d.). A) Western blot analysis of Bax and Bcl 2 proteins in cardiac tissues.... Retrieved from [Link]
- Papaneophytou, C. P., et al. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Omega, 3(11), 15535-15543.
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MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]
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Open Targets. (2019, February 4). Looking for cell line models to predict drug response in cancer patients? Use CELLector. Retrieved from [Link]
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ACS Omega. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
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ResearchGate. (2021, October 5). How to dissolve a lipophilic compund in media?. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, May 1). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
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EdSpace. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. Retrieved from [Link]
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American Pharmaceutical Review. (2020, August 12). Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. Retrieved from [Link]
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Fisher Scientific. (n.d.). 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%, Thermo Scientific. Retrieved from [Link]
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National Institutes of Health. (n.d.). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Retrieved from [Link]
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ResearchGate. (2025, December 10). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. Retrieved from [Link]
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MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]
-
AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
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MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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SciSpace. (n.d.). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from [Link]
-
PubChem. (n.d.). 4-tert-Butyl-1,3-thiazol-2-amine. Retrieved from [Link]
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Application Note: A Homogeneous Luminescent Assay for Profiling Kinase Inhibition by 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[1] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of potent kinase inhibitors.[2][3] This application note provides a comprehensive, field-proven protocol for characterizing the inhibitory activity of the 2-aminothiazole-containing compound, 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine, against any ADP-generating kinase. We detail the use of the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction.[1][4] The protocol described herein is designed to be a self-validating system, incorporating essential controls and detailed data analysis steps to reliably determine inhibitor potency (IC50). This guide is intended for researchers in drug discovery and chemical biology seeking a robust method to profile novel small molecule inhibitors.
Introduction and Scientific Background
Kinases catalyze the transfer of a phosphate group from ATP to a substrate, a fundamental mechanism of signal transduction that governs a vast array of cellular functions.[1] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. The subject of this guide, this compound (CAS 81529-61-5), is a compound featuring a 2-aminothiazole core. This moiety is found in clinically successful kinase inhibitors like Dasatinib, a pan-Src family kinase inhibitor, and numerous inhibitors of targets like p38 MAP kinase, highlighting the potential of this chemical class.[2][5]
To evaluate the inhibitory potential of this compound, a robust and sensitive assay is required. Traditional radioactive assays, while considered a gold standard, involve hazardous materials and costly disposal.[6][7] Modern biochemical assays offer safer, high-throughput alternatives.[8] Among these, the ADP-Glo™ Kinase Assay is a versatile platform suitable for virtually any kinase, including protein, lipid, and sugar kinases.[4][9] Its methodology is based on the direct quantification of ADP, the universal product of a kinase reaction. This approach provides a signal that is directly proportional to kinase activity, offering high sensitivity and excellent performance in screening applications.[10]
This document provides a detailed protocol to determine the half-maximal inhibitory concentration (IC50) of this compound against a researcher-defined kinase of interest.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a two-step, homogeneous luminescent assay.[4][11] The term "homogeneous" signifies that the assay is performed in a single well without separation or wash steps, making it ideal for high-throughput screening.
Step 1: Kinase Reaction & ATP Depletion
-
The kinase, its substrate, ATP, and the test inhibitor (this compound) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.
-
ADP-Glo™ Reagent is added. This reagent serves two functions: it terminates the kinase reaction and depletes the remaining, unconsumed ATP from the well. This step is critical because residual ATP would create a high background in the subsequent detection step.
Step 2: ADP Conversion & Luminescence Detection
-
Kinase Detection Reagent is added. This reagent contains an enzyme that converts the ADP produced in the kinase reaction back into ATP.
-
The newly synthesized ATP is then used as a substrate by a thermostable luciferase (UltraGlow™ Luciferase) in the same reagent, which catalyzes the conversion of luciferin into oxyluciferin and light.[12]
-
The resulting luminescent signal is measured with a luminometer and is directly proportional to the initial amount of ADP produced, and therefore, directly proportional to the kinase activity.[10]
Caption: Workflow of the ADP-Glo™ kinase assay.
Materials and Reagents
-
Test Compound: this compound (e.g., from Sigma-Aldrich or Matrix Scientific).
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. #V9101 or similar).[13]
-
Kinase Substrate: Appropriate substrate for the selected kinase (e.g., a generic peptide like poly(Glu,Tyr) 4:1 or a specific substrate).
-
ATP: Adenosine 5'-triphosphate, disodium salt (e.g., Sigma-Aldrich, Cat. #A7699).
-
Control Inhibitor: A known inhibitor for the selected kinase (e.g., Staurosporine for broad-spectrum, or a specific inhibitor like Dasatinib for Src).
-
Buffer: Kinase Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 200 mM NaCl, 1 mM MnCl₂, 2 mM TCEP). Note: Optimal buffer conditions may vary by kinase.[14]
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.
-
Plates: Solid white, opaque 384-well assay plates (low-volume).
-
Equipment:
-
Multichannel pipettor or automated liquid handler.
-
Plate shaker/orbital mixer.
-
Luminometer capable of reading multi-well plates.
-
Experimental Protocols
Reagent Preparation (Self-Validating System)
Causality Insight: Precise reagent preparation is the foundation of a reproducible assay. Stock solutions in 100% DMSO prevent degradation and precipitation of hydrophobic compounds like the one tested. Serial dilutions must be performed carefully to generate an accurate dose-response curve.
-
Compound Stock Solution (10 mM):
-
Dissolve a precisely weighed amount of this compound (MW: 232.35 g/mol ) in 100% DMSO to make a 10 mM stock solution.
-
Example: 2.32 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Store in small aliquots at -20°C.
-
-
Compound Serial Dilution Plate:
-
In a 96-well plate, perform a serial dilution of the 10 mM stock to generate the concentrations for the dose-response curve. This is typically an 11-point, 1:3 dilution series starting from a high concentration (e.g., 100 µM).
-
The final concentration of DMSO in the kinase reaction must be kept constant across all wells (typically ≤1%) to avoid solvent-induced artifacts.[8]
-
-
ATP Solution (2X Concentration):
-
Prepare a stock of ATP in kinase buffer. The optimal concentration should be at or near the Michaelis-Menten constant (Km) for the specific kinase being tested. For many kinases, a final concentration of 10-100 µM is a good starting point.[7] Prepare this solution at 2X the final desired concentration.
-
-
Kinase/Substrate Mix (2X Concentration):
-
Dilute the kinase and its substrate together in kinase buffer to 2X their final desired concentrations. The optimal enzyme concentration should be determined empirically to produce a robust signal within the linear range of the assay.
-
-
Control Wells:
-
100% Activity Control (Negative Control): Wells containing kinase, substrate, ATP, and DMSO vehicle only. This represents uninhibited kinase activity.
-
0% Activity Control (Background Control): Wells containing substrate, ATP, and DMSO, but no kinase enzyme . This measures the background signal of the assay.
-
Assay Procedure Workflow
The following protocol is for a 5 µL final kinase reaction volume in a 384-well plate format. The assay maintains a 1:1:2 ratio of Kinase Reaction:ADP-Glo™ Reagent:Kinase Detection Reagent.[13]
Caption: Step-by-step assay workflow.
-
Dispense Kinase/Substrate: Add 2.5 µL of the 2X Kinase/Substrate mix to all wells except the "0% Activity" (no kinase) controls. To these, add 2.5 µL of 2X substrate in buffer.
-
Add Compound: Using a liquid handler or manual pipettor, transfer a small volume (e.g., 25-50 nL) of the serially diluted this compound, control inhibitor, or 100% DMSO to the appropriate wells.
-
Initiate Reaction: Add 2.5 µL of the 2X ATP solution to all wells to start the kinase reaction. The final reaction volume is now 5 µL.
-
Incubate: Mix the plate gently on a plate shaker and incubate at room temperature for a set time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear phase (typically <30% ATP consumption).
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to all wells. Mix and incubate at room temperature for 40 minutes.[11]
-
Detect Signal: Add 10 µL of Kinase Detection Reagent to all wells. Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[11]
-
Measure Luminescence: Read the plate on a luminometer with an integration time of 0.25-1 second per well.
Data Analysis and Interpretation
The goal is to generate a dose-response curve and calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
-
Calculate Percent Inhibition:
-
First, normalize the data using the control wells. The Relative Light Units (RLU) from the luminometer are used.
-
Formula: % Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_NoKinase) / (RLU_NoInhibitor - RLU_NoKinase))
-
-
Generate Dose-Response Curve:
-
Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism, R, Python).
-
The model will calculate the IC50 value.
-
Caption: Conceptual dose-response curve.
Example Data Presentation
All quantitative data should be summarized for clear interpretation.
| Parameter | This compound | Staurosporine (Control) |
| Kinase Target | [Example: Src Kinase] | [Example: Src Kinase] |
| IC50 (nM) | [Example Value: 450] | [Example Value: 8] |
| Hill Slope | [Example Value: 1.1] | [Example Value: 1.0] |
| ATP Concentration (µM) | 10 | 10 |
| Assay Plate Format | 384-well | 384-well |
Conclusion
This application note provides a robust, detailed, and scientifically grounded protocol for assessing the inhibitory activity of this compound against any kinase of interest. By leveraging the sensitivity and universality of the ADP-Glo™ Kinase Assay and incorporating a self-validating experimental design, researchers can reliably determine the potency (IC50) of this compound. The provided workflow, data analysis guidelines, and explanatory insights empower drug development professionals to effectively characterize novel kinase inhibitors and advance their discovery programs.
References
-
Title: Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Source: BPS Bioscience. URL: [Link]
- Title: ADP Glo Protocol. Source: Google Cloud Search.
-
Title: Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. Source: National Center for Biotechnology Information (NCBI). URL: [Link]
-
Title: ADP-Glo™ Assay Formats and Step-By-Step Protocol. Source: ResearchGate. URL: [Link]
-
Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs. URL: [Link]
-
Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Source: Celtarys Research. URL: [Link]
-
Title: Kinase Assays with Myra. Source: Bio Molecular Systems. URL: [Link]
-
Title: Kinase Screening Assay Services. Source: Reaction Biology. URL: [Link]
-
Title: Assay Development for Protein Kinase Enzymes. Source: National Center for Biotechnology Information (NCBI). URL: [Link]
-
Title: 4-tert-Butyl-1,3-thiazol-2-amine. Source: PubChem. URL: [Link]
-
Title: Bis(4-tert-butylphenyl)-1,3-thiazol-2-amine. Source: PubChem. URL: [Link]
-
Title: 4-(4-(tert-Butyl)phenyl)thiazol-2-amine. Source: Pharmaffiliates. URL: [Link]
-
Title: 2-aminothiazole as a Novel Kinase Inhibitor Template. Source: PubMed. URL: [Link]
-
Title: Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Source: PubMed. URL: [Link]
-
Title: A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Source: MDPI. URL: [Link]
-
Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Source: MDPI. URL: [Link]
-
Title: 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Source: PubMed Central (PMC). URL: [Link]
-
Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Source: MDPI. URL: [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
- 14. content.protocols.io [content.protocols.io]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Improving the Yield of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Welcome to the dedicated technical support center for the synthesis of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable compound. Drawing upon established chemical principles and field-tested insights, this document provides a comprehensive resource to navigate the intricacies of this synthesis.
I. Foundational Principles: The Hantzsch Thiazole Synthesis
The primary and most reliable route to this compound is the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[1][2] In this specific case, the reactants are 2-bromo-1-(4-tert-butylphenyl)ethan-1-one and thiourea. The reaction proceeds through a multi-step mechanism, initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone.[1] Subsequent intramolecular cyclization and dehydration lead to the formation of the stable, aromatic thiazole ring.[2] The aromaticity of the final product is a significant driving force for this reaction.[2]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses frequently encountered problems during the synthesis, providing both a diagnosis and a recommended course of action.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: Impurities in the α-haloketone or thiourea can lead to side reactions. Water in the solvent can also be detrimental. 2. Incorrect Stoichiometry: An inappropriate ratio of reactants can leave starting material unreacted. 3. Suboptimal Reaction Temperature: The reaction may not proceed to completion if the temperature is too low, or side reactions may be favored at excessively high temperatures. 4. Incomplete Reaction: The reaction may not have been allowed to run for a sufficient amount of time. | 1. Verify Purity: Ensure the purity of 2-bromo-1-(4-tert-butylphenyl)ethan-1-one and thiourea using appropriate analytical techniques (e.g., NMR, melting point). Use anhydrous solvents.[3] 2. Optimize Stoichiometry: A slight excess of thiourea (e.g., 1.5 equivalents) is often used to ensure complete consumption of the α-haloketone.[1][2] 3. Temperature Control: For many Hantzsch syntheses, refluxing in a suitable solvent like ethanol provides the necessary activation energy.[4] Monitor the reaction temperature closely. 4. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials and the appearance of the product to determine the optimal reaction time. |
| Formation of an Oily Product Instead of a Solid | 1. Presence of Impurities: Unreacted starting materials or byproducts can act as a eutectic mixture, preventing crystallization. 2. Incomplete Neutralization: The product may still be in its hydrobromide salt form, which can be more soluble or present as an oil.[2] | 1. Purification: Attempt to purify a small sample of the oil via column chromatography to isolate the desired product and induce crystallization. 2. Ensure Complete Basification: After the reaction, ensure the mixture is made sufficiently basic (pH > 8) with a solution like 5% sodium carbonate to precipitate the neutral, free amine form of the product.[2][3] |
| Product is Difficult to Purify | 1. Formation of Isomeric Byproducts: Under acidic conditions, the Hantzsch synthesis can yield the isomeric 2-imino-2,3-dihydrothiazole.[3] 2. Complex Mixture of Side Products: This can result from impure starting materials or incorrect reaction conditions. | 1. Control pH: Run the reaction under neutral or slightly basic conditions to favor the formation of the desired 2-aminothiazole.[3] 2. Optimize Reaction Conditions: Refer to the optimization table below and consider adjusting solvent, temperature, and stoichiometry. Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) is often effective. For persistent impurities, column chromatography may be necessary. |
| Inconsistent Results | 1. Variability in Reagent Quality: Different batches of starting materials may have varying levels of purity. 2. Atmospheric Moisture: For moisture-sensitive reactions, variations in ambient humidity can affect the outcome. | 1. Standardize Reagents: If possible, use reagents from the same batch for a series of experiments. Always characterize new batches of starting materials. 2. Inert Atmosphere: While not always necessary for this specific synthesis, if moisture is suspected to be an issue, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility. |
III. Experimental Protocols
A. Synthesis of 2-bromo-1-(4-tert-butylphenyl)ethan-1-one (Precursor)
While commercially available, the α-haloketone precursor can also be synthesized. A common method involves the bromination of 4-tert-butylacetophenone.
Diagram of Precursor Synthesis
Caption: Synthesis of the α-haloketone precursor.
B. Synthesis of this compound
This protocol is a robust starting point for the synthesis.
Materials:
-
2-bromo-1-(4-tert-butylphenyl)ethan-1-one
-
Thiourea
-
Ethanol (or Methanol)
-
5% Aqueous Sodium Carbonate Solution
-
Standard laboratory glassware, including a reflux condenser and magnetic stirrer
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromo-1-(4-tert-butylphenyl)ethan-1-one (1 equivalent) and thiourea (1.5 equivalents).[1][2]
-
Solvent Addition: Add ethanol to the flask to create a stirrable slurry.
-
Heating: Heat the mixture to reflux with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (a 50:50 mixture of ethyl acetate and hexanes can be a starting point for the mobile phase).[1] The reaction is typically complete within 1-3 hours.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Work-up and Isolation:
-
Pour the cooled reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate.[2][3] This will neutralize the hydrobromide salt of the product, causing the free amine to precipitate.
-
Stir the resulting suspension for 15-20 minutes.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
-
Washing and Drying:
-
Wash the filter cake with cold water to remove any remaining salts.[3]
-
Allow the solid to air-dry or dry in a vacuum oven at a low temperature.
-
Diagram of Hantzsch Thiazole Synthesis Workflow
Caption: Step-by-step workflow for the synthesis.
IV. Yield Optimization Strategies
Systematic optimization of reaction parameters can lead to significant improvements in yield. The following table provides a summary of key variables and their expected impact.
| Parameter | Variation | Rationale and Expected Outcome |
| Solvent | Ethanol, Methanol, Isopropanol, Acetonitrile | The choice of solvent affects the solubility of reactants and intermediates, influencing the reaction rate. Protic solvents like ethanol and methanol are commonly used and often give good yields.[1] Experimenting with different solvents can be beneficial if yields are low. |
| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can promote the formation of byproducts. Refluxing is a common and effective condition. For some substrates, microwave irradiation has been shown to dramatically reduce reaction times and improve yields. |
| Stoichiometry | 1:1 to 1:2 (α-haloketone:thiourea) | Using a slight excess of thiourea (e.g., 1.5 equivalents) can help drive the reaction to completion by ensuring the full consumption of the more expensive α-haloketone.[2] |
| Catalyst | None (thermal), Acidic, Basic, or Lewis Acid | While the Hantzsch synthesis can be performed thermally, catalysts can sometimes improve the rate and yield. However, acidic conditions may lead to the formation of the undesired 2-imino isomer.[5] Neutral or slightly basic conditions are generally preferred for this specific transformation. |
V. Frequently Asked Questions (FAQs)
Q1: My starting α-haloketone appears to be degrading upon storage. How can I prevent this? A: α-haloketones can be lachrymators and are often sensitive to light and moisture. Store them in a tightly sealed container in a cool, dark, and dry place. For long-term storage, refrigeration is recommended. It is also advisable to check the purity of the α-haloketone before use, especially if it has been stored for an extended period.
Q2: What is the purpose of the sodium carbonate wash in the work-up? A: The initial product of the Hantzsch synthesis is the hydrobromide salt of the 2-aminothiazole, which is often soluble in the reaction solvent.[2] Adding a weak base like sodium carbonate deprotonates the thiazolium nitrogen, forming the neutral "free base" of the product. This neutral form is typically much less soluble in aqueous media, causing it to precipitate out of solution, which allows for its easy isolation by filtration.[2]
Q3: I see an unexpected singlet in my ¹H NMR spectrum around 6.0-7.0 ppm. What could this be? A: This singlet could correspond to the C-H proton of the thiazole ring.[6] However, if you suspect the presence of the 2-imino-2,3-dihydrothiazole isomer, which can form under acidic conditions, you would expect to see characteristic differences in the NMR spectrum, particularly in the chemical shift of the proton at the 5-position of the thiazole ring.[5]
Q4: Can I purify the product by column chromatography? A: Yes, if recrystallization does not yield a product of sufficient purity, column chromatography can be used. Silica gel is a common stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is a good starting point. However, be aware that the basicity of the amine can sometimes lead to tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase can help to mitigate this issue and improve the peak shape.
Q5: Are there greener alternatives for this synthesis? A: Yes, research has been conducted on more environmentally benign methods for the Hantzsch synthesis. This includes the use of greener solvents like water or polyethylene glycol (PEG), as well as solvent-free conditions, sometimes in conjunction with microwave irradiation to accelerate the reaction.[4][7] These methods can offer advantages in terms of reduced solvent waste and shorter reaction times.
VI. Reaction Mechanism Visualization
The following diagram illustrates the generally accepted mechanism for the Hantzsch thiazole synthesis.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
VII. References
-
ResearchGate. (2023). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester. Retrieved from [Link]
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Retrieved from [Link]
-
Bouzroura, S., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1733. Retrieved from [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Sharma, P., & Kumar, A. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, Lignocellulose and Other Products, 13(2), 69-82. Retrieved from [Link]
-
ResearchGate. (n.d.). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Retrieved from [Link]
-
Quora. (2015, January 21). What could be the reason for getting a very low yield in organic chemistry? Quora. Retrieved from [Link]
-
Sorbtech. (n.d.). Amino Acid Purification - Column Chromatography. Sorbtech. Retrieved from [Link]
-
Mol, W. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Molecules, 27(22), 8049. Retrieved from [Link]
-
ACS Publications. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ACS Publications. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%, Thermo Scientific. Fisher Scientific. Retrieved from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. ResearchGate. Retrieved from [Link]
-
Reddit. (2017). Synthesis - General tips for improving yield? Reddit. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Retrieved from [Link]
-
ResearchGate. (n.d.). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. ResearchGate. Retrieved from [Link]
-
Chromatography Forum. (2009, March 31). proper use of amino column. Chromatography Forum. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E, Structure Reports Online, 70(Pt 9), o1003. Retrieved from [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. m.youtube.com [m.youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bepls.com [bepls.com]
- 5. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating Side Reactions in Hantzsch Thiazole Synthesis
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the side reactions commonly encountered during this cornerstone of heterocyclic chemistry. As a self-validating system, this document will not only offer solutions but also explain the underlying chemical principles to empower you to proactively control your reaction outcomes.
Introduction to Hantzsch Thiazole Synthesis
First reported by Arthur Hantzsch in 1887, this reaction involves the condensation of an α-haloketone with a thioamide-containing species to form the thiazole ring.[1][2] While seemingly straightforward and often high-yielding, the Hantzsch synthesis is susceptible to several side reactions that can significantly impact yield and purity.[3] This guide will address the most prevalent of these, providing clear, actionable advice.
Core Reaction Pathway
The generally accepted mechanism proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[4][5]
Caption: Desired Hantzsch thiazole synthesis pathway.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: An Isomeric Impurity is Observed, Complicating Purification
Question: My reaction with an N-substituted thiourea is producing a significant amount of an isomeric byproduct that is difficult to separate from my desired 2-(N-substituted amino)thiazole. What is this impurity and how can I prevent its formation?
Probable Cause: You are likely forming the 3-substituted 2-imino-2,3-dihydrothiazole isomer. This is the most common and well-documented side reaction in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas. The formation of this regioisomer is highly dependent on the reaction's pH.[6]
Mechanistic Insight: The regioselectivity of the cyclization step is determined by which nitrogen atom of the S-alkylated intermediate acts as the nucleophile.
-
Neutral/Basic Conditions: The exocyclic nitrogen is more nucleophilic, leading to the desired 2-aminothiazole.
-
Acidic Conditions: Protonation of the exocyclic nitrogen decreases its nucleophilicity. The endocyclic (ring) nitrogen then attacks the carbonyl, leading to the 2-iminothiazole isomer.[6]
Caption: pH-dependent regioselectivity in Hantzsch synthesis.
Troubleshooting Protocol:
-
pH Control: The most critical factor is maintaining a neutral to slightly basic reaction medium.
-
If using an alcohol as a solvent, avoid the addition of any acid catalysts.
-
If the α-haloketone is unstable to base, a neutral reaction is preferable.
-
A common workup procedure involves pouring the reaction mixture into a dilute solution of a weak base like sodium carbonate (Na₂CO₃) to neutralize any generated HBr or HCl and precipitate the free base of the product.[2]
-
-
Solvent Choice: While alcohols are common, aprotic solvents can also be effective and may influence the reaction's pH.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the formation of both the product and the side product. If the imino isomer begins to appear, consider adjusting the pH.
Table 1: pH Influence on Regioselectivity
| Reaction Condition | Predominant Product | Rationale | Reference |
| Neutral or Basic | 2-(N-substituted amino)thiazole | Exocyclic nitrogen is more nucleophilic. | [6] |
| Acidic (e.g., 10M HCl in EtOH) | 3-substituted 2-imino-2,3-dihydrothiazole | Protonation of exocyclic nitrogen favors endocyclic nitrogen attack. | [6] |
Issue 2: Low Yield and Formation of Carboxylic Acid Derivatives
Question: I am running my Hantzsch synthesis under basic conditions and observing low yields of the thiazole, with evidence of a rearranged carboxylic acid or ester byproduct. What could be happening?
Probable Cause: Your α-haloketone may be undergoing a competing Favorskii rearrangement. This reaction is known to occur with α-haloketones that have an acidic α'-hydrogen in the presence of a base.[7][8]
Mechanistic Insight: The base (e.g., alkoxide or hydroxide) abstracts an α'-proton from the α-haloketone, leading to an enolate. This enolate can then undergo intramolecular cyclization to form a cyclopropanone intermediate, which is subsequently attacked by a nucleophile (the base) to yield a rearranged carboxylic acid derivative.[8] This pathway consumes your α-haloketone, preventing it from participating in the Hantzsch synthesis.
Caption: Favorskii rearrangement as a potential side reaction.
Troubleshooting Protocol:
-
Choice of Base: If basic conditions are necessary to promote the Hantzsch reaction, use a non-nucleophilic, sterically hindered base to disfavor the initial nucleophilic attack on the carbonyl required for the Favorskii rearrangement.
-
Temperature Control: The Favorskii rearrangement can be temperature-sensitive. Running the reaction at a lower temperature may suppress this side reaction while still allowing the Hantzsch synthesis to proceed, albeit more slowly.
-
Reactant Stoichiometry and Addition Order: Adding the α-haloketone slowly to a solution of the thioamide and base can help to ensure it reacts in the desired Hantzsch pathway before it has the opportunity to undergo the Favorskii rearrangement.
-
Consider α-Haloketone Structure: α-haloketones lacking α'-hydrogens cannot undergo this rearrangement, so if your synthesis allows, choosing such a substrate will eliminate this side reaction.
Issue 3: Formation of Multiple Products When Using Thiosemicarbazide
Question: When using thiosemicarbazide as my thioamide source, I am getting a complex mixture of products, not just the expected 2-hydrazinothiazole. What other reactions could be occurring?
Probable Cause: When thiosemicarbazide is reacted with α-haloketones, there is a possibility of forming 1,3,4-thiadiazine derivatives. This is more likely if the reaction conditions are not carefully controlled or if an excess of the α-haloketone is used.
Mechanistic Insight: Thiosemicarbazide has multiple nucleophilic centers. While the desired reaction is the formation of the thiazole ring, alternative cyclization pathways can lead to six-membered thiadiazine rings. The initial reaction product of thiosemicarbazide with an α-haloketone is a thiosemicarbazone, which can then cyclize to the thiadiazine.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a 1:1 molar ratio of thiosemicarbazide to α-haloketone. An excess of the ketone can lead to further reactions and the formation of byproducts.
-
Reaction Conditions: The choice of solvent and temperature can influence the reaction pathway. It is advisable to start with established literature procedures for the synthesis of 2-hydrazinothiazoles and carefully monitor the reaction for the appearance of byproducts.
-
Stepwise Synthesis: Consider a two-step approach where the thiosemicarbazone is first synthesized and isolated from the reaction of thiosemicarbazide and the ketone portion of the α-haloketone (if applicable), and then subsequently cyclized to the thiazole.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, even without obvious side products on TLC. What should I check?
A1: Low yields can stem from several factors beyond major side reactions:
-
Purity of Starting Materials: Ensure your α-haloketone and thioamide are pure. α-Haloketones can be lachrymators and may degrade over time. Thioamides can also be unstable.[9]
-
Reaction Conditions: The Hantzsch synthesis often requires heating.[3] If you are running the reaction at room temperature, a modest increase in temperature may be necessary. Conversely, excessive heat can cause decomposition. Monitor the reaction over time to determine the optimal duration.
-
Stoichiometry: While a 1:1 stoichiometry is typical, a slight excess of the more stable and less expensive reagent (often the thioamide) can sometimes drive the reaction to completion.[5]
Q2: How does the choice of halogen in the α-haloketone affect the reaction?
A2: The reactivity of the α-haloketone is significantly influenced by the nature of the carbon-halogen bond. The general order of reactivity is I > Br > Cl. This is due to the bond strength (C-I is the weakest) and the leaving group ability of the halide.[10] Reactions with α-iodoketones are typically faster and can be run under milder conditions, while α-chloroketones may require more forcing conditions to achieve similar results.[10]
Q3: Can I use microwave irradiation to improve my Hantzsch synthesis?
A3: Yes, microwave-assisted Hantzsch synthesis is a well-established method for accelerating the reaction, often leading to higher yields in significantly shorter reaction times.[11] This can be particularly useful for less reactive substrates or to minimize the formation of thermally induced side products.
References
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link]
-
Al-Masoudi, N. A. L., & Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-846. Available at: [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. [Video]. YouTube. Available at: [Link]
-
α-Halo ketone. Wikipedia. Available at: [Link]
-
Chem Help Asap. Hantzsch Thiazole Synthesis. [PDF]. Available at: [Link]
-
Singh, R., Kaur, H., & Kumar, V. (2023). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 13(47), 33036-33054. Available at: [Link]
-
Favorskii rearrangement. Wikipedia. Available at: [Link]
-
Bouherrou, O., Chherawalla, B., Djaballah, M., & Rahmouni, M. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1461. Available at: [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of 2-Aminothiazole Derivatives
Welcome to the dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the chromatographic separation of this important class of compounds. The 2-aminothiazole scaffold is a key pharmacophore in many pharmaceutical agents, making robust and reliable analytical methods crucial for research, development, and quality control.[1][2][3]
This resource is structured to provide immediate, actionable advice through a comprehensive Troubleshooting Guide and a Frequently Asked Questions (FAQ) section. Our approach is grounded in fundamental chromatographic principles and tailored to the specific chemical properties of 2-aminothiazole derivatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC analysis of 2-aminothiazole derivatives. For each issue, we provide a systematic approach to diagnosis and resolution, explaining the underlying scientific principles.
Issue 1: Severe Peak Tailing
Question: My 2-aminothiazole derivative is exhibiting significant peak tailing, leading to poor resolution and inaccurate integration. What is causing this, and how can I fix it?
Answer:
Peak tailing is a common issue when analyzing basic compounds like 2-aminothiazole derivatives in reversed-phase HPLC.[4] The primary cause is often secondary interactions between the basic amine functional group of the analyte and acidic residual silanol groups on the silica-based stationary phase.[4][5][6] This results in a portion of the analyte being more strongly retained, leading to a "tailing" effect on the peak.[4]
Here is a step-by-step guide to mitigate peak tailing:
Step 1: Mobile Phase pH Optimization
The ionization state of both your analyte and the silanol groups is pH-dependent.[7][8][9]
-
Operate at Low pH (2.5-3.5): At a low pH, the residual silanol groups are protonated and thus less likely to interact with the protonated basic analyte.[4]
-
Use a Mobile Phase Additive: Small amounts of a basic modifier can compete with your analyte for active sites on the stationary phase.
-
Protocol: Add 0.05-0.1% triethylamine (TEA) or diethylamine (DEA) to your mobile phase.[5] Be sure to adjust the final pH after the addition of the amine.
-
Step 2: Column Selection
Not all C18 columns are the same. The choice of column can dramatically impact peak shape.
-
Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped will have fewer free silanol groups, reducing the potential for secondary interactions.[5]
-
Consider a "Base-Deactivated" Column: Many manufacturers offer columns specifically designed for the analysis of basic compounds. These columns have proprietary surface treatments to shield residual silanols.
Step 3: Sample Overload
Injecting too much sample can lead to peak distortion, including tailing.
-
Action: Reduce the concentration of your sample or decrease the injection volume.[5]
Issue 2: Poor Retention in Reversed-Phase HPLC
Question: My 2-aminothiazole derivatives are eluting at or near the void volume of my C18 column. How can I increase their retention?
Answer:
Many 2-aminothiazole derivatives are highly polar and may not be sufficiently retained on traditional non-polar stationary phases like C18.[12] Here are several strategies to address this challenge:
Strategy 1: Adjust Mobile Phase Composition
-
Decrease Organic Solvent Percentage: In reversed-phase chromatography, decreasing the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention of your analytes.[11]
-
Use a Weaker Organic Solvent: If you are using acetonitrile, consider switching to methanol. Methanol is a more polar and weaker solvent in reversed-phase, which can lead to increased retention.
Strategy 2: Alternative Chromatographic Modes
If adjusting the mobile phase in reversed-phase mode is insufficient, consider alternative separation techniques that are better suited for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating highly polar compounds.[12][13][14] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.[15]
-
HILIC Starting Conditions:
-
Column: Amide, diol, or bare silica phase.[13]
-
Mobile Phase: High percentage of acetonitrile (e.g., 95%) with a small amount of aqueous buffer (e.g., 5% of 10 mM ammonium formate).
-
-
-
Mixed-Mode Chromatography: This technique utilizes stationary phases with both reversed-phase and ion-exchange characteristics, allowing for the simultaneous separation of polar and non-polar analytes.[16][17][18][19] Mixed-mode columns can provide unique selectivity and enhanced retention for polar, ionizable compounds like 2-aminothiazole derivatives.[20]
Issue 3: Shifting Retention Times
Question: I'm observing a drift in the retention times of my peaks from one injection to the next. What could be the cause?
Answer:
Inconsistent retention times are often indicative of a lack of system equilibration, changes in mobile phase composition, or temperature fluctuations.[21]
-
Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. For gradient methods, a longer equilibration time between runs may be necessary.[22]
-
Check Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts.[21] Always prepare fresh mobile phase and ensure accurate measurements of all components. If using a buffer, confirm the pH is consistent batch-to-batch.
-
Use a Column Oven: Fluctuations in ambient temperature can affect retention times.[21] Using a thermostatted column compartment will ensure a stable operating temperature.
-
Inspect the HPLC System: Check for leaks in the pump, injector, and fittings, as these can cause flow rate fluctuations.[21][23] Also, ensure the pump is functioning correctly and delivering a consistent flow rate.[21]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a new HPLC method for a novel 2-aminothiazole derivative?
A1: A good starting point for a novel 2-aminothiazole derivative is a generic reversed-phase gradient method. This will allow you to quickly assess the retention behavior of your compound and any impurities.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.1 or 4.6 mm i.d., 150 mm length, ≤ 5 µm particle size | A standard choice for reversed-phase with good efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a low pH to control ionization and is MS-compatible.[24] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity. |
| Gradient | 5% to 95% B over 15-20 minutes | A broad gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.2-0.4 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d. | Standard flow rates for these column dimensions. |
| Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV, at the λmax of the compound | Determine the λmax by running a UV scan of your analyte. |
This initial run will inform you if you need to adjust the gradient, change the mobile phase pH, or consider an alternative chromatographic mode like HILIC if retention is poor.
Q2: How does the pH of the mobile phase affect the separation of 2-aminothiazole derivatives?
A2: The mobile phase pH is a critical parameter for ionizable compounds.[9] 2-aminothiazole derivatives are basic and will be protonated (positively charged) at acidic pH. The pKa of the aminothiazole ring system is typically around 5. To ensure reproducible retention and good peak shape, it is recommended to work at a pH that is at least 1.5-2 pH units away from the analyte's pKa.[7]
-
At low pH (e.g., pH < 3.5): The analyte is fully protonated. This can lead to some repulsion from a positively charged stationary phase surface at very low pH but generally provides consistent retention.
-
At mid-range pH (e.g., pH 4-6): The analyte will exist in both protonated and neutral forms. Operating in this pH range can lead to broad peaks and shifting retention times if the pH is not carefully controlled with a suitable buffer.
-
At high pH (e.g., pH > 7): The analyte will be in its neutral, more hydrophobic form, leading to increased retention in reversed-phase mode. However, you must use a pH-stable column, as traditional silica-based columns can dissolve at high pH.
Q3: Should I use isocratic or gradient elution for my analysis?
A3: The choice between isocratic and gradient elution depends on the complexity of your sample.[25]
-
Isocratic Elution: The mobile phase composition remains constant throughout the run.[26] This is suitable for simple mixtures where all compounds of interest elute within a reasonable time frame with good resolution. It is often preferred for routine quality control applications due to its simplicity and robustness.
-
Gradient Elution: The mobile phase composition is changed during the run, typically by increasing the percentage of the organic solvent.[25][26] This is necessary for complex samples containing compounds with a wide range of polarities. A gradient allows for the elution of highly retained compounds in a reasonable time without sacrificing the resolution of early-eluting peaks.
Q4: My baseline is noisy. What are the common causes?
A4: A noisy baseline can be caused by several factors:[21][23]
-
Contaminated Mobile Phase: Use high-purity, HPLC-grade solvents and prepare fresh mobile phase daily.[21]
-
Air Bubbles in the System: Degas your mobile phase before use.[22][23] Most modern HPLC systems have an online degasser. If you suspect air bubbles, purge the pump.[23]
-
Detector Issues: A failing lamp in a UV detector can cause noise.[22] Check the lamp energy. The flow cell may also be contaminated and require cleaning.[22]
-
Leaks: Check for leaks throughout the system, as these can cause pressure fluctuations that manifest as baseline noise.[23]
Visual Experimental Workflows
Systematic Approach to Method Development
This workflow outlines a logical progression for developing a robust HPLC method for 2-aminothiazole derivatives.
Caption: A workflow for HPLC method development.
Troubleshooting Peak Tailing
This decision tree provides a structured approach to diagnosing and resolving peak tailing for basic compounds like 2-aminothiazole derivatives.
Caption: A decision tree for troubleshooting peak tailing.
References
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- LCGC International.
- Labcompare.com. Troubleshooting Common HPLC Issues.
- Thermo Fisher Scientific.
- AELAB. Expert Guide to Troubleshooting Common HPLC Issues.
- Sigma-Aldrich.
- PMC - NIH. Hydrophilic interaction liquid chromatography (HILIC)
- Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)
- Advanced Chromatography Technologies. HPLC Troubleshooting Guide.
- Wikipedia.
- SCION Instruments. HPLC Troubleshooting Guide.
- Waters Blog.
- LCGC International.
- SIELC Technologies. Polar Compounds.
- SIELC Technologies. Separation of 2-Aminothiazole on Newcrom R1 HPLC column.
- HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole.
- Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
- MDPI.
- ResearchGate.
- Wikipedia. 2-Aminothiazole.
- Der Pharma Chemica.
- Mastelf. How to Choose the Best Mobile Phase in HPLC for Optimal Results.
- Semantic Scholar.
- alwsci.
- NIH.
- Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
- Phenomenex.
- ResearchGate. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- Moravek. Exploring the Different Mobile Phases in HPLC.
- ResearchGate. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
- LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
- ResearchGate. How can I prevent peak tailing in HPLC?.
- YouTube. The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
- SIELC Technologies. Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column.
- Chrom-World. HPLC Troubleshooting Guide.
- ResearchGate. Effect of pH on retention time of all analytes. Mobile phase: a mixture....
- Chrom Tech, Inc.
- Moravek.
- Element Lab Solutions. Peak Tailing in HPLC.
- KNAUER.
- Drawell.
- Benchchem. Technical Support Center: Optimizing HPLC Method for 3-amino-1-methyl-1H-indazol-6-ol Purity Analysis.
- Agilent.
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. moravek.com [moravek.com]
- 9. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 10. hplc.eu [hplc.eu]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 16. chromatographyonline.com [chromatographyonline.com]
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- 18. Polar Compounds | SIELC Technologies [sielc.com]
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- 26. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
Technical Support Center: Overcoming Solubility Challenges with 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Welcome to the technical support center for 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the solubility challenges commonly encountered with this compound. As a hydrophobic molecule, this compound often presents low aqueous solubility, a critical hurdle in experimental and developmental workflows.[1] This resource offers troubleshooting strategies and detailed protocols to help you successfully solubilize this compound for your specific application.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
The poor aqueous solubility of this compound is primarily due to its molecular structure. The presence of a large, non-polar tert-butylphenyl group imparts significant hydrophobic character to the molecule.[1] While the thiazol-2-amine moiety contains nitrogen and sulfur atoms capable of hydrogen bonding, the dominance of the hydrophobic portion of the molecule limits its interaction with polar water molecules. This is a common challenge with many new chemical entities in drug discovery pipelines.[2][3]
Q2: What is the first step I should take to assess the solubility of a new batch of this compound?
Before attempting to solubilize the compound for your experiments, it is crucial to determine its baseline solubility in your vehicle of interest. A simple and effective method for this is the shake-flask method to determine thermodynamic solubility.[4] This involves adding an excess of the solid compound to the solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound.
Troubleshooting Guide: Step-by-Step Protocols
Issue 1: My compound is not dissolving in my aqueous buffer.
This is the most common issue encountered. Here is a systematic approach to address this problem, starting with the simplest methods.
Caption: Decision tree for initial solubility enhancement strategies.
The amine group in this compound is basic and can be protonated at acidic pH. This ionization can significantly increase aqueous solubility.
Step-by-Step Methodology:
-
Prepare a series of buffers with pH values ranging from 2 to 7.
-
Add a known excess amount of this compound to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Filter the samples through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC-UV or UV-Vis spectroscopy.[5][6]
Expected Outcome: You should observe an increase in solubility as the pH decreases. Choose the lowest pH that is compatible with your experimental system and provides adequate solubility.
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous vehicle.[7]
Commonly Used Co-solvents:
| Co-solvent | Typical Starting Concentration | Notes |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 1-10% (v/v) | Potent solvent, but can have biological effects at higher concentrations. |
| Ethanol | 5-20% (v/v) | Biologically compatible at lower concentrations. |
| Propylene Glycol (PG) | 10-30% (v/v) | Commonly used in pharmaceutical formulations.[8] |
| Polyethylene Glycol 400 (PEG 400) | 10-40% (v/v) | A low-toxicity polymer often used in drug delivery.[8] |
Step-by-Step Methodology:
-
Prepare a stock solution of this compound in a pure co-solvent (e.g., DMSO).
-
Prepare a series of aqueous buffers containing different percentages of the chosen co-solvent.
-
Add a small volume of the concentrated stock solution to the co-solvent/buffer mixtures while vortexing to avoid precipitation.
-
Visually inspect for any precipitation. If the solution remains clear, the compound is soluble at that concentration.
-
For quantitative analysis, perform a kinetic solubility assessment by analyzing the concentration after a short incubation period.[9]
Causality: Co-solvents work by reducing the polarity of the water-based solvent system, making it more favorable for the hydrophobic this compound to dissolve.
Issue 2: The compound precipitates out of solution over time.
This indicates that you have created a supersaturated, thermodynamically unstable solution. This is common when using the co-solvent addition method.
Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility and stability in aqueous solutions.[7]
Step-by-Step Methodology:
-
Select a suitable surfactant (e.g., Polysorbate 80, also known as Tween 80, or Sodium Lauryl Sulfate).
-
Prepare your aqueous buffer containing the surfactant at a concentration above its critical micelle concentration (CMC).
-
Add the solid this compound to the surfactant-containing buffer.
-
Use sonication or gentle heating to aid in dissolution.
-
Allow the solution to equilibrate and visually inspect for precipitation over time.
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[10][11]
Step-by-Step Methodology:
-
Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in pharmaceutical formulations.[8]
-
Prepare an aqueous solution of the cyclodextrin.
-
Add the solid this compound to the cyclodextrin solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution to remove any undissolved compound and analyze the filtrate for the concentration of the dissolved compound.
Caption: Advanced formulation strategies for persistent solubility issues.
Advanced Strategies for Formulation Development
For more challenging applications, such as in vivo studies requiring higher concentrations, more advanced formulation strategies may be necessary. These techniques often require specialized equipment and expertise.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in its amorphous (non-crystalline) state can significantly enhance solubility and dissolution rates.[12][13] This is often achieved through spray drying or hot-melt extrusion.
-
Particle Size Reduction (Nanonization): Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[2][3] Techniques include wet media milling and high-pressure homogenization.[12]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed.[10][14] These are mixtures of oils, surfactants, and co-solvents that spontaneously form fine emulsions upon contact with aqueous gastrointestinal fluids, facilitating drug solubilization and absorption.
Analytical Techniques for Solubility Measurement
Accurate measurement of solubility is essential for evaluating the effectiveness of your chosen method.
| Technique | Principle | Throughput | Notes |
| Gravimetric Analysis | Evaporation of the solvent and weighing the residual solid.[15] | Low | Simple, but less sensitive and requires pure samples. |
| UV-Vis Spectroscopy | Measures the absorbance of the solution at a specific wavelength. | High | Fast and suitable for high-throughput screening, but requires a chromophore and can be affected by interfering substances.[6] |
| HPLC-UV | Separates the compound from excipients before quantification by UV detection. | Medium-High | Highly specific and accurate, considered a gold standard for solubility measurement.[5][6] |
| Nephelometry | Measures the light scattering caused by undissolved particles. | High | Useful for kinetic solubility assays to detect precipitation.[6] |
Disclaimer: The information provided in this technical support guide is for research purposes only. The suitability of any given protocol should be validated for your specific experimental context. Always consult relevant safety data sheets (SDS) before handling any chemical compounds.
References
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. [Link]
-
Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Solubilizer Excipients. Protheragen. [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
-
Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ACS Publications. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
4-(4-(tert-Butyl)phenyl)thiazol-2-amine. Pharmaffiliates. [Link]
-
Solubilizer Excipients. American Pharmaceutical Review. [Link]
-
Solubilizing Excipients in Oral and Injectable Formulations. Kinam Park. [Link]
-
Solubilizer Agent | Excipient | Pharmaceutical drug delivery. PharmaCompass.com. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]
-
4-tert-Butyl-1,3-thiazol-2-amine. PubChem. [Link]
-
Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. [Link]
Sources
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- 15. pharmajournal.net [pharmajournal.net]
4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine stability and storage conditions
Technical Support Center: 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Welcome to the technical support guide for this compound (CAS No. 81529-61-5). This document provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of this compound. Adherence to these guidelines is critical for ensuring experimental reproducibility and preserving the integrity of your results.
Quick Reference: Recommended Storage Conditions
For ease of use, the primary storage parameters are summarized below. Detailed explanations and troubleshooting advice follow in the subsequent sections.
| Form | Temperature | Atmosphere | Light Conditions | Recommended Duration |
| Solid | Refrigerator (2-8°C) | Tightly sealed, under inert gas (e.g., Argon) | Amber vial, store in dark | Long-term |
| In Solvent | -80°C | Tightly sealed, minimal headspace | Amber vial, protect from light | Up to 6 months[1] |
| In Solvent | -20°C | Tightly sealed, minimal headspace | Amber vial, protect from light | Up to 1 month[1] |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for the solid compound?
The solid form of this compound should be stored in a refrigerator. It is crucial to keep the container tightly closed to prevent moisture absorption and exposure to air. For maximum stability, especially for long-term storage, blanketing the solid with an inert gas like argon or nitrogen is highly recommended. This mitigates the risk of slow oxidative degradation, a common pathway for amine-containing compounds.
Q2: How should I store solutions of the compound?
When in solvent, the compound is significantly more susceptible to degradation. For optimal stability, solutions should be stored at -80°C for periods up to 6 months or at -20°C for up to 1 month.[1] Always use tightly sealed vials with minimal headspace to reduce solvent evaporation and exposure to oxygen.
Q3: Is this compound sensitive to light?
Yes. While specific photostability data is not extensively published, many complex organic molecules, especially heterocyclic compounds, can be light-sensitive. As a best practice, solutions should always be protected from light.[1] Storing solutions in amber-tinted vials and keeping them in a dark location (like a freezer box) is a mandatory precaution.
Q4: What solvents are recommended for preparing stock solutions?
The compound is characterized as having moderate solubility in organic solvents and limited solubility in water.[2] Common solvents for creating stock solutions include DMSO, DMF, and ethanol. When preparing solutions, ensure the solvent is anhydrous (dry), as moisture can promote hydrolysis or other degradation pathways.
Q5: What are the main chemical incompatibilities I should be aware of?
Avoid contact with strong oxidizing agents, strong acids, and acid anhydrides.[3] The amine functional group is basic and will react readily with acids.[2] Oxidizing agents can target the electron-rich thiazole ring and the amine group, leading to irreversible degradation of the compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
Problem: I've observed a color change (e.g., yellowing) in my solid compound.
-
Probable Cause: Color change is often the first visual indicator of chemical degradation. This is likely due to slow oxidation from prolonged or repeated exposure to air and/or light. High temperatures can also accelerate this process.
-
Recommended Action:
-
Assess Purity: Before use, verify the purity of the material using an appropriate analytical method (e.g., LC-MS or ¹H NMR).
-
Review Storage: Ensure your storage protocol aligns with the recommendations (refrigerated, tightly sealed, under inert gas). If not, acquire a new lot of the compound and implement the correct storage procedures immediately.
-
Future Prevention: Aliquot the solid compound into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to the ambient environment.
-
Problem: My experimental results are inconsistent, and I suspect compound instability.
-
Probable Cause: Inconsistent results are a classic sign of a degrading compound stock solution. The active concentration of your solution may be decreasing over time, or degradation products could be interfering with your assay. Amine compounds can undergo various degradation pathways, including oxidation and thermal decomposition.[4]
-
Recommended Action:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a solid stock before each experiment, or at a minimum, use a stock solution that has been stored correctly at -80°C and is well within the 6-month stability window.[1]
-
Implement a Stability Test: If you must use older solutions, perform a simple quality control check. Compare the performance of the old solution against a freshly prepared one in a control experiment.
-
Follow the Workflow: Use the diagnostic workflow below to systematically troubleshoot the issue.
-
Caption: Troubleshooting workflow for inconsistent results.
Problem: The compound is not fully dissolving in my chosen solvent.
-
Probable Cause: This could be due to using a suboptimal solvent, trying to prepare a solution above its solubility limit, or the presence of insoluble impurities from degradation.
-
Recommended Action:
-
Verify Solubility: Consult literature or supplier information for solubility data in your specific solvent. The compound has limited water solubility.[2]
-
Aid Dissolution: Gentle warming or sonication can help dissolve the compound. However, avoid excessive heat, as it can cause degradation.
-
Change Solvent: If solubility remains an issue, consider a different solvent such as DMSO or DMF, which are generally effective for heterocyclic compounds.
-
Filter: If you suspect insoluble impurities, you can prepare the solution and filter it through a 0.22 µm syringe filter to remove any particulate matter before use.
-
Key Factors Influencing Stability
Understanding the environmental factors that affect the compound is key to preventing degradation.
Caption: Primary environmental factors causing degradation.
Protocol: Preparation and Storage of Stock Solutions
This protocol ensures the preparation of a stable, reliable stock solution for use in experiments.
Materials:
-
This compound (solid)
-
Anhydrous-grade DMSO (or other appropriate solvent)
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Calibrated analytical balance
-
Argon or nitrogen gas source (optional, but recommended)
Procedure:
-
Pre-weigh Vial: Tare a clean, dry amber vial on the analytical balance.
-
Dispense Solid: Carefully weigh the desired amount of the solid compound directly into the tared vial. Perform this step efficiently to minimize exposure to air.
-
Inert Atmosphere (Optional): Gently flush the headspace of the vial with argon or nitrogen.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.
-
Seal Tightly: Immediately cap the vial tightly.
-
Dissolve: Ensure complete dissolution by vortexing or gentle sonication. Visually inspect the solution against a light source to confirm no solid particles remain.
-
Aliquot for Use: For maximum stability, divide the stock solution into smaller, single-use aliquots in separate amber vials. This prevents repeated freeze-thaw cycles and contamination of the main stock.
-
Label Clearly: Label each vial with the compound name, concentration, solvent, and preparation date.
-
Store Properly: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
References
-
MDPI. (2022). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. MDPI. [Link]
Sources
Technical Support Center: Interpreting Mass Spectrometry Data of Thiazole Compounds
Welcome to the technical support center for the mass spectrometric analysis of thiazole-containing molecules. Thiazoles are a cornerstone of medicinal chemistry and drug development, found in numerous FDA-approved drugs and promising clinical candidates.[1] Their unique electronic structure, conferred by the sulfur and nitrogen heteroatoms, presents both opportunities and challenges for mass spectrometric characterization.
This guide is designed for researchers, analytical chemists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying principles governing the behavior of these compounds in a mass spectrometer. Our goal is to empower you with the expertise to not only acquire high-quality data but also to interpret it with confidence, troubleshoot effectively, and derive unambiguous structural insights.
Part 1: Frequently Asked Questions (FAQs) on Thiazole Mass Spectrometry
This section addresses foundational questions that frequently arise during the analysis of thiazole derivatives.
Q1: What are the characteristic fragmentation patterns of the thiazole ring?
Answer: The fragmentation of the thiazole ring is highly dependent on the ionization method and the nature of its substituents.
-
Under Electron Ionization (EI): EI is a high-energy "hard" ionization technique that often induces significant fragmentation of the core ring structure. The molecular ion (M+) is typically observed, but its stability depends on the overall molecular structure.[2] A key fragmentation pathway involves the cleavage of the C-S and N-C bonds, leading to characteristic fragment ions. For instance, cleavage can result in the formation of a thioformamide-like radical cation or the loss of a nitrile (R-CN) moiety. Some studies have reported the appearance of rare fragments at m/z 83 and 84, which can be indicative of the thiazole ring itself.[3] The pyrimidine ring, if present in a fused system, is often more stable than the thiazole ring during fragmentation.[4][5]
-
Under Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID): ESI is a "soft" ionization technique, meaning the initial spectrum often shows the intact protonated molecule [M+H]+ or other adducts with little to no fragmentation. Structural information is obtained via tandem MS (MS/MS), where the precursor ion is fragmented by CID. In this case, fragmentation is often directed by the substituents. Common initial fragmentation steps include the loss of labile side chains. The thiazole ring itself is relatively stable, and its cleavage often requires higher collision energy. A noteworthy phenomenon is the possibility of in-source or gas-phase rearrangements, where related isomeric structures (like 1,2,3-triazoles) can rearrange to form thiazole-like fragment ions, which can complicate interpretation.[6][7]
A generalized EI fragmentation pathway for a substituted thiazole is illustrated below.
Caption: Generalized EI fragmentation of a substituted thiazole.
Q2: Should I use ESI or EI for my thiazole compound analysis?
Answer: The choice depends entirely on your analytical goal and sample properties.
-
Choose Electron Ionization (EI), typically with GC-MS, if:
-
Your compound is volatile and thermally stable.
-
You need detailed structural information about the core heterocyclic structure. EI's high energy produces rich, reproducible fragmentation patterns that are excellent for library matching and elucidating the fundamental structure of small molecules.
-
-
Choose Electrospray Ionization (ESI), typically with LC-MS, if:
-
Your compound is a larger, polar, or thermally labile molecule, common in drug development.[8][9]
-
You are analyzing complex mixtures (e.g., biological matrices, degradation studies). LC provides the necessary separation prior to analysis.[10]
-
You need to determine the molecular weight with high confidence. ESI gently ionizes the molecule, typically forming [M+H]+ or [M-H]-, which clearly indicates the molecular mass.[11] Structural data is then obtained via MS/MS.
-
Q3: Why is the molecular ion peak absent or very weak in my EI spectrum?
Answer: The molecular ion (M+) peak represents the intact molecule with one electron removed.[12] Its absence or low intensity in an EI spectrum signifies that the molecular ion is highly unstable and fragments very rapidly—on a timescale shorter than its transit to the detector.[13]
This is common for molecules with weak bonds or functional groups that can readily form stable neutral losses or fragment ions. For example, alcohols often show a weak M+ due to the facile loss of water. While thiazoles themselves are relatively stable aromatic rings, certain substituents can promote rapid fragmentation, leading to a diminished M+ peak.
Part 2: Troubleshooting Guide for Thiazole Analysis
This section provides solutions to specific problems encountered during data acquisition and interpretation.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| High-intensity peak at [M+23]⁺ or [M+39]⁺ in ESI+ mode. | Sodium or Potassium Adduct Formation: These are the most common adducts in ESI.[14][15] They originate from glassware, solvent impurities (even in HPLC-grade solvents), or mobile phase additives.[16][17] Sodium is ubiquitous and can form adducts, [M+Na]⁺, that are sometimes more stable and abundant than the protonated molecule, [M+H]⁺. | 1. Confirm the Adduct: Check for a mass difference of ~22.99 Da (for Na⁺) or ~38.96 Da (for K⁺) from the expected protonated molecule. 2. Reduce Contamination: Use high-purity LC-MS grade solvents and additives. If possible, use polypropylene vials and solvent bottles instead of glass. 3. Modify Mobile Phase: Add a small amount of a proton source like 0.1% formic acid to the mobile phase. This increases the concentration of H⁺, competitively favoring the formation of [M+H]⁺ over [M+Na]⁺. 4. Leverage the Adduct: If the adduct is stable and reproducible, you can use it for quantification. The fragmentation of [M+Na]⁺ in MS/MS can sometimes provide complementary structural information compared to [M+H]⁺.[10] |
| No peaks are visible in my chromatogram. | System or Sample Issue: The analyte is not reaching or being detected by the mass spectrometer. This can range from simple setup errors to instrument malfunction.[18][19] | 1. Verify Sample Introduction: Ensure the autosampler syringe is functioning and there is sufficient sample in the vial.[18] 2. Check for Leaks: A leak in the LC or MS flow path can cause a loss of sensitivity or prevent the sample from reaching the ion source. Use an electronic leak detector for gas lines.[18] 3. Confirm Ionization: Check the stability of the ESI spray. An unstable or absent spray, often due to a clog, will prevent ionization.[20] 4. Review MS Method: Ensure the instrument is set to acquire data in the correct mass range and ionization polarity for your compound. Verify that the detector is on and the voltage is appropriate.[19][20] |
| My MS/MS spectra for two different isomers are nearly identical. | 1. Common Fragmentation Core: The isomers may fragment to a common, stable product ion, losing the part of the molecule that differentiates them in the first fragmentation step. 2. Gas-Phase Rearrangement: Under CID conditions, one isomer can rearrange to the other before fragmentation. This has been demonstrated for isomeric 1,2,3-triazoles and 1,2,3-thiadiazoles, which can interconvert and yield similar spectra.[6] | 1. Vary Collision Energy (CE): Acquire MS/MS data across a range of CEs. Low-energy fragmentation might reveal subtle differences that are lost at higher energies where the molecule shatters into a common core. 2. Look for Unique Low-Abundance Ions: Carefully examine the spectra for any small fragment ions that are unique to one isomer. Even a minor difference can be a diagnostic key.[21] 3. Employ Orthogonal Techniques: If MS/MS is insufficient, definitive identification requires other methods. The combination of mass spectrometry with infrared ion spectroscopy (IRMPD) can distinguish isomers by probing their gas-phase vibrational structures.[6] NMR spectroscopy on the isolated compounds remains the gold standard for structural elucidation.[10] |
| High baseline noise and repeating peaks at regular intervals. | Chemical Contamination: This is a classic sign of contamination. - Phthalates: Plasticizers from tubing or containers, often showing a characteristic ion at m/z 149. - Siloxanes: From silicone tubing, septa bleed in GC, or glassware coatings. They produce a repeating pattern of peaks separated by ~74 m/z units (the mass of a dimethylsiloxane unit).[22] | 1. Identify the Source: Run a solvent blank (injecting only the mobile phase). If the peaks are present, the contamination is in your LC system or solvents. If not, it's likely from your sample preparation.[22] 2. System Purge: Flush the entire LC-MS system with a strong solvent like isopropanol to remove contaminants. 3. Replace Consumables: Change septa, liners (for GC), and ensure you are using phthalate-free tubing and containers where possible.[22] |
Part 3: Experimental Protocol
Standard Operating Procedure: LC-MS/MS Analysis of a Thiazole-Based Drug Candidate
This protocol provides a robust starting point for quantitative or qualitative analysis of a novel thiazole compound in a research setting.
1. Objective: To develop and validate an LC-MS/MS method for the detection and fragmentation analysis of a substituted thiazole compound.
2. Materials & Reagents:
-
Thiazole compound of interest
-
Internal Standard (IS): A structurally similar, stable-isotope-labeled version of the analyte is ideal. If unavailable, use a related compound with similar chromatographic behavior.
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Water.
-
Additive: LC-MS Grade Formic Acid (FA) or Ammonium Acetate.
-
Vials: 2 mL polypropylene autosampler vials.
3. Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the thiazole compound and the IS in a suitable solvent (e.g., ACN or DMSO).
-
Working Solutions: Create a series of dilutions from the stock solution to be used for method development and calibration curves.
-
Final Sample: For analysis, dilute the working solution with the initial mobile phase (e.g., 95:5 Water:ACN) to a final concentration of ~100 ng/mL. Add the IS to a fixed concentration. Vortex to mix.
4. LC-MS/MS System & Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Mass Spectrometer: Triple Quadrupole or Q-TOF mass spectrometer equipped with an ESI source.
-
Workflow Diagram:
Caption: Workflow for LC-MS/MS analysis of thiazole compounds.
5. Detailed Method Parameters:
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 2.1 x 50 mm, <3 µm | A C18 column provides excellent reversed-phase retention for a wide range of drug-like molecules.[9] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid provides a proton source to promote [M+H]⁺ formation and improve peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier with good elution strength and UV transparency. |
| LC Gradient | 5% B to 95% B over 5 min | A standard gradient to elute compounds of moderate polarity. This should be optimized for your specific analyte. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Ionization Mode | ESI Positive (+) | Most thiazoles contain a basic nitrogen atom that readily accepts a proton. |
| MS1 Scan | Full Scan (e.g., m/z 100-800) | Used initially to find the m/z of the protonated analyte [M+H]⁺. |
| MS/MS Scan | Product Ion Scan | Select the [M+H]⁺ ion and fragment it to identify characteristic product ions for quantification (MRM) or structural confirmation. |
| Collision Energy | Ramp (e.g., 10-40 eV) | Ramping the collision energy in a single run helps to identify the optimal energy for key fragments and reveals both low- and high-energy fragmentation pathways. |
6. Data Analysis & Interpretation:
-
Identify the Precursor: In the full scan MS1 data, locate the peak corresponding to the [M+H]⁺ of your thiazole compound.
-
Analyze the Product Ions: Examine the MS/MS spectrum. Propose structures for the major fragment ions based on logical losses (e.g., loss of substituents, ring cleavages).
-
Method Validation: For quantitative methods, establish linearity, accuracy, and precision using a calibration curve. Ensure the method is robust and free from significant matrix effects.[9]
References
-
Kutina, D. S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 28(2), 863. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. Available at: [Link]
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Available at: [Link]
- Kapoor, R.P., et al. (1993). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 5(3), 674-678.
-
Kutina, D. S., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. ResearchGate. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
-
El-Metwaly, N. M. (2020). Possible mass fragmentation pattern of compound 3. ResearchGate. Available at: [Link]
-
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 444-453. Available at: [Link]
-
Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Available at: [Link]
-
Odenkirk, M.T., et al. (2025). Mass Spectrometer (MS) troubleshooting guide. CGSpace. Available at: [Link]
-
Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide. Available at: [Link]
-
Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 815-819. Available at: [Link]
-
Mohamed, S. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available at: [Link]
-
Wu, L., et al. (2007). Structural Analysis of Photo-Degradation in Thiazole-Containing Compounds by LC-MS/MS and NMR. ResearchGate. Available at: [Link]
-
Cera, G. D., et al. (1993). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Organic Mass Spectrometry, 28(8), 913-921. Available at: [Link]
- Zhu, J., & Cole, R. B. (2000). Atomic nitrogen adduct formation at sp3 carbon in the electrospray ionization process. Journal of the American Society for Mass Spectrometry, 11(11), 932-941. (Note: This is a general reference on adducts, direct link may vary).
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Available at: [Link]
-
University of Münster. (n.d.). Spectra Interpretation, Mass Spectrometry. Available at: [Link]
-
Weissberg, A., & Dagan, S. (2011). Interpretation of ESI(+)-MS-MS spectra—Towards the identification of “unknowns”. ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Adduits ESI MS. Available at: [Link]
-
de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 48(5), 527-543. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]
-
Kruve, A., et al. (2013). Sodium adduct formation efficiency in ESI source. Journal of Mass Spectrometry, 48(6), 695-702. (Cited in a response letter). Available at: [Link]
-
Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
-
Jäntti, J., & Kostiainen, R. (2007). Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals. ResearchGate. Available at: [Link]
-
IGNOU. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]
-
Integrated Science. (2023). Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]
-
Găină, L. I., et al. (2021). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b][4][6][19]triazole and Imidazo[2,1-b][6][18][19]thiadiazole Derivatives. Heterocycles, 52(1), 1-17. Available at: [Link]
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(18), 3327. Available at: [Link]
-
Anderson, D. W., et al. (2014). A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. Journal of Chromatography B, 945-946, 179-185. Available at: [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. asianpubs.org [asianpubs.org]
- 4. article.sapub.org [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Spectra Interpretation, Mass Spectrometry, Organisch-Chemisches Institut at the University of Münster [uni-muenster.de]
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- 22. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Thiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthesized thiazole derivatives. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered when a newly synthesized thiazole compound exhibits lower-than-expected biological activity. Our approach is rooted in a systematic, evidence-based process to help you identify the root cause of the issue and guide you toward a successful outcome in your research.
Frequently Asked Questions (FAQs)
Q1: My newly synthesized thiazole derivative shows no activity in my primary bioassay. Where do I even begin to troubleshoot?
A1: This is a common challenge in drug discovery. A lack of bioactivity can stem from multiple factors, ranging from the compound itself to the assay conditions. A logical starting point is to systematically verify three key areas:
-
Compound Integrity: Is the compound what you think it is, and is it pure?
-
Compound Behavior in Assay Conditions: Is the compound soluble and stable in the bioassay medium?
-
Biological Hypothesis and Assay Validity: Is the assay running correctly, and is your biological hypothesis sound?
This guide will walk you through a step-by-step process to investigate each of these areas.
Q2: I've confirmed my compound's structure and purity, but the activity is still low. What is the most likely culprit?
A2: Poor aqueous solubility is a very common reason for low bioactivity in in-vitro assays.[1][2] If a compound precipitates in the assay medium, its effective concentration at the target site is much lower than the nominal concentration, leading to artificially low activity readings.[1] Visual inspection for precipitation and determining the compound's solubility in the specific assay buffer are crucial next steps.[1]
Q3: Could the thiazole ring itself be the reason for the lack of activity?
A3: While the thiazole ring is a versatile scaffold found in many bioactive compounds, its mere presence does not guarantee activity.[3][4][5][6][7][8] The biological activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the ring.[4][9][10] Structure-activity relationship (SAR) studies often reveal that even minor modifications can lead to a significant loss of activity.[3][4] It is also possible that some thiazole derivatives can act as non-specific inhibitors or interfere with assay technologies, which should be ruled out.[11]
Troubleshooting Guide: A Step-by-Step Approach
This guide provides a structured workflow to diagnose the cause of low bioactivity in your synthesized thiazole derivatives.
Caption: A workflow diagram for troubleshooting low bioactivity of thiazole derivatives.
Step 1: Verifying Compound Integrity
Before investigating complex biological reasons for low activity, it is imperative to confirm the fundamental properties of your synthesized compound.
Q: How do I confirm the purity and identity of my thiazole derivative?
A:
-
Purity: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing compound purity. For bioassays, a purity of >95% is generally recommended. Impurities from the synthesis or degradation products can interfere with the assay.[1]
-
Identity: The chemical structure of your final product must be unequivocally confirmed. A combination of analytical techniques is essential:
Q: My compound is pure and the structure is correct. Could it be degrading under experimental conditions?
A: Yes, stability is a critical factor. While the thiazole ring itself is generally stable, certain functional groups on your derivative could be labile under specific storage or experimental conditions (e.g., pH, temperature, light exposure).[1]
Experimental Protocol: Stability Assessment
-
Prepare a solution of your compound in the assay buffer.
-
Incubate the solution under the exact conditions of your bioassay (time, temperature, etc.).
-
Re-analyze the sample using HPLC or LC-MS to check for the appearance of degradation products.
Step 2: Investigating Assay-Related Issues
Once compound integrity is confirmed, the next step is to examine how the compound behaves within the biological assay system.
Q: How can I determine if solubility is the issue?
A:
-
Visual Inspection: Carefully observe your assay plates or tubes for any signs of precipitation, such as cloudiness or solid particles.
-
Solubility Measurement: If possible, determine the kinetic solubility of your compound in the assay buffer.
Experimental Protocol: Improving Solubility with a Co-solvent For initial in-vitro assays, using a co-solvent is a common and practical approach.[2]
-
Prepare a High-Concentration Stock Solution: Dissolve your thiazole derivative in 100% Dimethyl Sulfoxide (DMSO) or ethanol to create a stock solution (e.g., 10-30 mM).[2] Gentle warming may aid dissolution.[2]
-
Serial Dilution: Serially dilute the stock solution in your aqueous assay medium to achieve the final desired concentrations.
-
Control for Co-solvent Effects: Ensure the final concentration of the co-solvent (e.g., DMSO) is consistent across all wells and remains below levels that could cause cytotoxicity (typically <0.5% v/v).[2] Include a vehicle control (assay medium with the same final concentration of the co-solvent) in your experiment.
| Co-solvent | Recommended Stock Concentration | Maximum Final Assay Concentration | Considerations |
| DMSO | 10-30 mM | < 0.5% (v/v) | Can induce cellular stress at higher concentrations.[2] |
| Ethanol | 10-30 mM | < 0.5% (v/v) | Can affect membrane proteins and cellular metabolism.[2] |
Q: Could my compound be interfering with the assay technology itself?
A: Yes, this is a known phenomenon, especially with certain assay readouts (e.g., fluorescence-based assays). Some compounds can absorb light at the excitation or emission wavelengths or be fluorescent themselves, leading to false-positive or false-negative results. Running appropriate controls, such as testing the compound in the absence of the biological target, can help identify such interference.
Step 3: Analyzing the Structure-Activity Relationship (SAR)
If your compound is pure, stable, and soluble, but still inactive, a critical analysis of its chemical structure is warranted.
Q: How do I approach SAR analysis for my inactive thiazole derivative?
A:
-
Literature Review: Conduct a thorough literature search for thiazole derivatives with similar structures that have been tested against your biological target or in similar assays.[4][9][10][13] This can provide valuable insights into which functional groups are essential for activity.
-
Evaluate Substituent Effects: The electronic and steric properties of substituents on the thiazole ring can have a profound impact on bioactivity.[4][9]
-
Electron-donating vs. Electron-withdrawing groups: The electronic nature of substituents can influence the overall electron density of the thiazole ring, affecting its ability to interact with the target.[4]
-
Steric Hindrance: Bulky substituents may prevent the molecule from fitting into the binding pocket of the target protein.
-
Example SAR Insights from Literature:
-
For some anticancer thiazole derivatives, the presence of a hydroxyl group on an attached benzene ring enhances activity, while a fluorine group decreases it.[3]
-
In certain anti-hepatocellular activity studies, a methoxy group led to higher activity than a halogen group.[3]
-
For some antimicrobial thiazoles, the presence of electron-withdrawing groups like bromine on a phenyl ring was found to be essential for activity.[4]
Caption: A simplified logic diagram for SAR-driven compound optimization.
By systematically working through these troubleshooting steps, you can effectively diagnose the reasons for low bioactivity in your synthesized thiazole derivatives and make informed decisions for the next steps in your research, whether it involves optimizing the assay conditions or designing the next generation of compounds.
References
- Nikolova, Y., & Yaneva, O. (n.d.). A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. PubMed.
- Stela, C., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Center for Biotechnology Information.
- Devgun, M., et al. (n.d.). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical and Educational Research.
- Kim, Y., et al. (n.d.). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. National Center for Biotechnology Information.
- (n.d.). Troubleshooting low bioactivity in newly synthesized thiadiazole compounds. BenchChem.
- Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
- (n.d.). Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. BenchChem.
- (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications.
- (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PubMed Central.
- (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PubMed Central.
- Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
- (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate.
- (2023). An Overview of Thiazole Derivatives and its Biological Activities. ResearchGate.
- de Almeida, J. F., et al. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PubMed Central.
- (n.d.). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. ResearchGate.
- Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice.
- Ali, S. H., & Sayed, A. R. (2020). Review of the synthesis and biological activity of thiazoles. ResearchGate.
- (2015). Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. Taylor & Francis Online.
- Al-Wahaibi, L. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry.
- Al-Abdullah, E. S., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. archives.ijper.org [archives.ijper.org]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. researchgate.net [researchgate.net]
- 8. kuey.net [kuey.net]
- 9. A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Welcome to the technical support center for the synthesis and scale-up of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and scale-up considerations based on established chemical principles and field-proven insights.
Synthesis Overview: The Hantzsch Thistle Synthesis
The most reliable and widely used method for synthesizing this compound is the Hantzsch thiazole synthesis.[1][2] This classic reaction involves the condensation of an α-haloketone with a thioamide (in this case, thiourea).[1][3] The reaction is known for being robust, high-yielding, and relatively simple to perform, making it a staple for creating thiazole ring systems, which are common motifs in pharmaceuticals.[1][2]
The overall transformation is as follows:
Reactants:
-
2-Bromo-1-(4-tert-butylphenyl)ethanone: The α-haloketone component.
-
Thiourea: The thioamide component that provides the N-C-S backbone of the thiazole ring.
The reaction proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[1][3] The aromaticity of the final product is a significant driving force for the reaction.[3]
Caption: General mechanism of the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical solvent and temperature for this reaction?
A1: Alcohols such as ethanol or methanol are the most common solvents for the Hantzsch synthesis.[1] They effectively dissolve both the α-haloketone and thiourea, facilitating the reaction. The reaction is typically heated to reflux (around 80°C for ethanol) to ensure a reasonable reaction rate.[4] Mild heating is generally sufficient to overcome the activation energy for the cyclization and dehydration steps.[3]
Q2: Why is an excess of thiourea often used?
A2: While the stoichiometry is 1:1, using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) is a common practice.[1] This helps to ensure the complete consumption of the more expensive α-haloketone starting material.[3] Any unreacted thiourea is typically water-soluble and easily removed during the workup procedure.[3]
Q3: How is the product typically isolated?
A3: The reaction mixture is usually acidic due to the formation of hydrobromic acid (HBr) as a byproduct.[3] The product, a 2-aminothiazole, forms a soluble hydrobromide salt in the reaction medium.[3] To isolate the product, the reaction is cooled and then poured into a basic aqueous solution, such as sodium carbonate or sodium bicarbonate.[1][5] This neutralizes the acid, converting the salt into the free base, which is poorly soluble in water and precipitates out.[1][3] The solid product can then be collected by simple filtration.[1]
Q4: What are the key starting materials and their properties?
A4: A summary of the key reagents is provided in the table below. It is critical to ensure the purity of the starting materials, especially the α-haloketone, as impurities can lead to side reactions.
| Reagent | Formula | Mol. Weight | CAS Number | Key Properties |
| 2-Bromo-1-(4-tert-butylphenyl)ethanone | C₁₂H₁₅BrO | 255.15 g/mol | 30095-47-7 | Solid, lachrymator (handle in fume hood).[6][7] |
| Thiourea | CH₄N₂S | 76.12 g/mol | 62-56-6 | Solid, water-soluble. |
| This compound | C₁₃H₁₆N₂S | 232.35 g/mol | 81529-61-5 | Solid, final product.[8] |
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up, providing potential causes and actionable solutions.
Caption: Decision tree for troubleshooting common synthesis issues.
Problem 1: Low or No Product Yield
| Potential Cause | Why it Happens | Recommended Action & Verification |
| Degraded α-Haloketone | α-Haloketones can be unstable and may decompose upon storage, especially if exposed to moisture or light.[9] The primary decomposition pathway is hydrolysis back to the ketone. | Verify: Check the purity of 2-bromo-1-(4-tert-butylphenyl)ethanone via ¹H NMR or melting point before use. Action: If impure, consider recrystallization or prepare it fresh by brominating 4-tert-butylacetophenone.[10][11] |
| Incorrect Reaction Temperature | If the temperature is too low, the reaction rate will be very slow, leading to incomplete conversion. If too high, it can promote side reactions and decomposition of the product or starting materials. | Verify: Use a calibrated thermometer to monitor the internal reaction temperature, not just the heating mantle setting. Action: Maintain a gentle reflux. For ethanol, this is ~78-80°C. |
| Inefficient Precipitation/Isolation | The product will not precipitate if the pH of the workup solution is not sufficiently basic (pH 8-9 is ideal). If too much base is added, or the pH becomes too high, some aminothiazoles can be susceptible to hydrolysis. | Verify: Check the pH of the aqueous phase with pH paper or a meter after adding the base. Action: Add the basic solution slowly with good stirring until precipitation is complete. Cool the mixture in an ice bath to maximize recovery. |
| Poor Quality Thiourea | Thiourea can absorb moisture, which can affect its reactivity and introduce water into the reaction, potentially hydrolyzing the α-haloketone. | Verify: Use thiourea from a freshly opened container or dry it in a vacuum oven before use. Action: Store thiourea in a desiccator. |
Problem 2: Product is Impure (Discolored, Incorrect Melting Point)
| Potential Cause | Why it Happens | Recommended Action & Verification |
| Formation of Side Products | Overheating or extended reaction times can lead to the formation of colored impurities. A potential side reaction is the self-condensation of the α-haloketone or reaction with the solvent. | Verify: Analyze the crude product by TLC or LC-MS to identify the number of components.[1] Action: Adhere strictly to the recommended reaction time and temperature. Consider purification by recrystallization from a suitable solvent like ethanol or isopropyl alcohol. |
| Unreacted Starting Material | Incomplete reaction will leave unreacted α-haloketone or thiourea in the crude product. | Verify: TLC analysis of the crude product against standards of the starting materials. Action: Ensure sufficient reaction time (monitor by TLC). If α-haloketone remains, a slight excess of thiourea may be warranted. |
| Inadequate Washing | Salts (e.g., NaBr) and excess base from the workup can be trapped in the filtered product. | Verify: Check the solubility of the crude product in water; inorganic salts will dissolve. Action: Wash the filter cake thoroughly with cold deionized water until the filtrate runs clear and has a neutral pH.[1] |
Scale-Up Considerations
Moving from a lab-scale (grams) to a pilot or production scale (kilograms) introduces new challenges that must be addressed for a safe, efficient, and reproducible process.
Exotherm Control
The Hantzsch synthesis is exothermic, particularly during the initial SN2 reaction. On a small scale, this heat dissipates easily. On a large scale, the surface-area-to-volume ratio decreases, and heat can build up, leading to a runaway reaction.
-
Strategy: Implement controlled, portion-wise addition of the α-haloketone to the heated solution of thiourea. Use a reactor with a cooling jacket and monitor the internal temperature continuously.
Mixing and Mass Transfer
In a large reactor, ensuring homogenous mixing is critical. Poor agitation can lead to localized "hot spots" or areas of high concentration, promoting side reactions and reducing yield.
-
Strategy: Use an appropriate impeller design (e.g., pitched-blade turbine) and agitation speed to ensure good mixing without splashing. Baffles within the reactor can also improve mixing efficiency.
Product Isolation and Handling
Filtering and drying kilograms of product is different from handling a few grams on a Büchner funnel.
-
Strategy:
-
Filtration: Use a Nutsche filter-dryer for large-scale filtration, washing, and drying in a single contained unit.
-
Washing: Ensure wash volumes are scaled appropriately to effectively remove impurities. Multiple smaller washes are often more effective than one large one.
-
Drying: Use a vacuum oven with a controlled temperature (e.g., 50-60°C) to dry the product efficiently without causing decomposition.
-
Detailed Experimental Protocol (Lab Scale)
Safety: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 2-Bromo-1-(4-tert-butylphenyl)ethanone is a lachrymator.
Reagents:
-
2-Bromo-1-(4-tert-butylphenyl)ethanone (10.0 g, 39.2 mmol, 1.0 equiv)
-
Thiourea (3.29 g, 43.1 mmol, 1.1 equiv)
-
Ethanol (100 mL)
-
5% w/v Sodium Carbonate solution (200 mL)
-
Deionized Water (for washing)
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (3.29 g) and ethanol (100 mL).
-
Stir the mixture and gently heat it using a heating mantle to about 50-60°C until the thiourea is fully dissolved.
-
Add the 2-bromo-1-(4-tert-butylphenyl)ethanone (10.0 g) to the flask.
-
Increase the heat to bring the mixture to a gentle reflux (approx. 80°C) and maintain for 1-2 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is complete when the α-haloketone spot has disappeared.
-
Once complete, remove the heating mantle and allow the solution to cool to room temperature.
-
In a separate beaker, prepare the 5% sodium carbonate solution (10 g Na₂CO₃ in 190 mL water).
-
Slowly pour the cooled reaction mixture into the beaker of sodium carbonate solution with vigorous stirring. A thick, off-white precipitate will form immediately.[1][3]
-
Continue stirring for 15-20 minutes to ensure complete precipitation. Cool the mixture in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water (total of 100-150 mL).
-
Allow the solid to air-dry on the funnel, then transfer it to a watch glass or drying dish and dry to a constant weight in a vacuum oven at 50°C.
Expected Outcome: A white to off-white solid. Typical yields are in the range of 85-95%.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]
-
Chem Help Asap. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available from: [Link]
-
Bouherrou, H., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available from: [Link]
-
ResearchGate. (2017). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Available from: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
- Google Patents. Purification of 2-aminothiazole.
-
BEPLS. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available from: [Link]
-
Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid. Available from: [Link]
-
MDPI. Synthetic Access to Aromatic α-Haloketones. Available from: [Link]
-
YouTube. Alpha Halogenation of Ketones. Available from: [Link]
-
Kumar, A., et al. (2011). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E. Available from: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. chemscene.com [chemscene.com]
- 7. 2-BROMO-1-(4-TERT-BUTYL-PHENYL)-ETHANONE | 30095-47-7 [chemicalbook.com]
- 8. CAS 81529-61-5: this compound [cymitquimica.com]
- 9. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization techniques for 4-aryl-1,3-thiazol-2-amines
An Application Scientist's Guide to Recrystallization of 4-Aryl-1,3-Thiazol-2-Amines
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that the purification of active pharmaceutical ingredients (APIs) and intermediates is a critical step in drug development. The 4-aryl-1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including as tubulin inhibitors and anti-inflammatory agents.[1][2] Achieving high purity is paramount for accurate biological evaluation and meeting regulatory standards.
Recrystallization remains the most powerful and scalable technique for purifying solid organic compounds.[3] However, it is a process governed by delicate thermodynamic and kinetic balances, and researchers frequently encounter challenges. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the specific issues you may encounter when working with 4-aryl-1,3-thiazol-2-amines.
Troubleshooting Guide: Common Recrystallization Problems & Solutions
This section addresses specific, hands-on problems in a question-and-answer format.
Question 1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Answer:
"Oiling out" is one of the most common frustrations in crystallization. It occurs when the solute separates from the supersaturated solution as a liquid phase (an oil) rather than a solid crystalline lattice.[4] This happens when the boiling point of the solvent is higher than the melting point of your compound, or when high impurity levels significantly depress the compound's melting point.[5][6] The resulting oil often traps impurities effectively, defeating the purpose of purification.[4]
Causality: The core issue is that the solution becomes supersaturated at a temperature where your compound's most stable form is a liquid, not a solid. The solute molecules have enough energy to come out of solution but not to arrange themselves into an ordered crystal lattice.
Solutions to Try:
-
Add More Solvent: Your solution might be cooling too quickly, causing the compound to crash out above its melting point. Try returning the flask to the heat source, adding 10-20% more of the primary solvent to decrease the saturation point, and allowing it to cool more slowly.[5] This keeps the compound dissolved longer, to a lower temperature, hopefully below its melting point.
-
Lower the Crystallization Temperature: If using a mixed-solvent system, add more of the "good" (high-solubility) solvent to the hot solution. Then, add the "poor" (low-solubility) anti-solvent at a lower temperature (e.g., room temperature instead of near-boiling) to induce crystallization.
-
Change Solvents: The fundamental issue may be an incompatible compound-solvent pairing. Select a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C) and observing oiling, consider switching to ethyl acetate (b.p. 77 °C) or ethanol (b.p. 78 °C), which are commonly used for thiazole derivatives.[7][8]
-
Seeding: If you have a pure crystal of your compound, add a tiny speck (a "seed crystal") to the cooled, supersaturated solution.[9] This provides a template for proper crystal lattice formation and can bypass the kinetic barrier to nucleation, preventing the initial formation of an oil.
Question 2: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Answer:
The failure of a compound to crystallize from a clear solution typically points to one of two issues: either the solution is not sufficiently supersaturated, or there is a kinetic barrier to crystal nucleation.
Causality: For crystals to form, molecules must collide in the correct orientation to create a stable nucleus. If the concentration of the solute is too low (too much solvent was used) or if the activation energy for nucleation is too high, the solution will remain in a metastable clear state.
Solutions to Try:
-
Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution.[9] The microscopic glass fragments that are liberated can act as nucleation sites, providing a surface for the first crystals to form.
-
Introduce a Seed Crystal: As mentioned previously, adding a seed crystal is the most reliable method to induce crystallization.[5] If you don't have a pure crystal, try dipping a glass rod into the solution, removing it, and letting the solvent evaporate. The small amount of solid left on the rod can then be reintroduced into the solution to act as a seed.[5]
-
Reduce Solvent Volume: It is highly likely you used too much solvent.[5] Gently heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume) to increase the solute concentration. Allow the more concentrated solution to cool slowly again.
-
Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can carefully add a "poor" solvent (in which your compound is insoluble) dropwise until the solution becomes persistently cloudy (turbid). Then, add a few drops of the "good" solvent to just redissolve the cloudiness and allow the mixture to cool. This technique, known as anti-solvent crystallization, is effective for many thiazole derivatives.[10]
Question 3: Crystals formed, but they appeared instantly and look like fine powder or sludge. Is this a problem?
Answer:
Yes, this is a sign of a process that was too rapid. While it may seem successful, rapid precipitation (or "crashing out") tends to trap impurities within the fast-forming crystal lattice, leading to a poor purification outcome.[5] An ideal crystallization involves slow, methodical crystal growth over a period of 15-30 minutes.
Causality: This occurs when the solution becomes supersaturated too quickly. This can be due to using the absolute minimum amount of solvent or cooling the flask too fast.
Solutions to Try:
-
Re-dissolve and Add Excess Solvent: Place the flask back on the heat source, re-dissolve the solid, and add a small excess of hot solvent (perhaps 5-10% more).[5] This slightly lower concentration will require a lower temperature to be reached before crystallization begins, slowing down the process and allowing for more selective crystal growth.
-
Insulate the Flask: Do not place the hot flask directly on the benchtop or immediately into an ice bath. Allow it to cool slowly to room temperature by placing it on a cork ring or a few paper towels.[5] An inverted beaker placed over the flask can also create an insulating atmosphere, promoting slower cooling.
-
Use a Larger Flask (Counterintuitively): If the solvent volume is very small (e.g., less than 1-2 cm high in the flask), it has a high surface-area-to-volume ratio and will cool very rapidly.[5] Using a slightly larger flask can sometimes help moderate the cooling rate, though this is less common. The primary solution is insulation.
Question 4: My final yield after filtration is extremely low. Where did my compound go?
Answer:
A low yield is a common issue and can be attributed to several factors during the recrystallization process.
Causality: The most frequent causes are using too much solvent, premature crystallization during a hot filtration step, or incomplete recovery during filtration.
Solutions to Try:
-
Check the Mother Liquor: Before discarding the filtrate (the "mother liquor"), test it for your compound. Dip a glass rod into the liquid, pull it out, and let the solvent evaporate. If a significant solid residue forms, a large amount of your product remains dissolved.[5] You can recover this by boiling off some solvent and attempting a second crystallization to obtain a "second crop" of crystals, which may be less pure than the first.
-
Minimize Solvent Usage: The goal is to use the minimum amount of hot solvent to fully dissolve the compound. Using a large excess will keep a significant portion of your product in solution even after cooling.[5]
-
Prevent Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product might have crystallized on the filter paper. To prevent this, use a pre-heated funnel, add a small amount of extra hot solvent before filtering, and keep the solution near its boiling point during the transfer.
-
Ensure Complete Transfer: Use a small amount of the cold mother liquor to rinse the crystallization flask and transfer any remaining crystals to the filter funnel. Avoid using fresh cold solvent for this rinse, as it will dissolve some of your product.
Question 5: My recrystallized product is still colored or shows significant impurities by TLC/NMR. What are the next steps?
Answer:
If a single recrystallization does not sufficiently purify your compound, it may be due to highly persistent impurities or the presence of colored byproducts that co-crystallize.
Causality: Some impurities may have solubility properties very similar to your target compound. Colored impurities are often large, conjugated organic molecules that can be difficult to remove.
Solutions to Try:
-
Use Activated Charcoal (Decolorization): If your solution is colored, add a very small amount of activated charcoal to the hot solution before filtration. Charcoal has a high surface area and adsorbs large, colored impurity molecules.[5] Caution: Use charcoal sparingly, as it can also adsorb your product, reducing the yield. Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Perform a Second Recrystallization: A second recrystallization, perhaps using a different solvent system, can often remove the remaining impurities. Purity generally increases with each successive recrystallization, though yield will decrease.
-
Pre-Purification with Column Chromatography: If impurities are structurally very similar to your product, recrystallization alone may not be sufficient.[11] A preliminary purification using a silica plug or a full column chromatography run can remove the bulk of the impurities, making the final recrystallization much more effective.[3]
Visual Workflow: Troubleshooting Recrystallization
The following diagram outlines a logical workflow for diagnosing and solving common recrystallization challenges.
Caption: A troubleshooting flowchart for common recrystallization issues.
Frequently Asked Questions (FAQs)
How do I choose the best solvent for my 4-aryl-1,3-thiazol-2-amine?
The ideal solvent is one in which your compound is poorly soluble at room temperature but highly soluble when hot.[9] For 4-aryl-1,3-thiazol-2-amines, which are moderately polar, common starting points include:
-
Alcohols: Ethanol is frequently cited and is an excellent first choice.[7][8] Methanol can also be effective.
-
Esters: Ethyl acetate.
-
Ketones: Acetone.
-
Acids: For some derivatives, glacial acetic acid has been used successfully.[7]
-
Aromatic Hydrocarbons: Toluene can be effective for less polar analogues.[11]
A practical approach is small-scale trial and error:
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
Add a potential solvent dropwise at room temperature. A good candidate will not dissolve the solid readily.
-
Heat the tubes that did not dissolve. A good solvent will dissolve the solid completely upon heating.
-
Allow the hot solutions to cool. The best solvent will produce a high yield of crystals upon returning to room temperature.
What is a mixed-solvent recrystallization and when should I use it?
A mixed-solvent system is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which your compound is very soluble (the "good" solvent) and one in which it is very insoluble (the "poor" or "anti-solvent").
You should use it when: You cannot find a single solvent that meets the criteria of low solubility when cold and high solubility when hot.
Procedure:
-
Dissolve your compound in the minimum amount of the hot "good" solvent.
-
While the solution is still hot, add the "poor" solvent dropwise until you see the first sign of persistent cloudiness (precipitation).
-
Add a few drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly. The finely-tuned saturation point will lead to crystallization.
What is polymorphism and how might it affect my recrystallization?
Polymorphism is the ability of a solid compound to exist in more than one crystal lattice structure. Different polymorphs of the same compound can have different physical properties, including melting point, solubility, and stability. This is a critical consideration in the pharmaceutical industry.[3] The crystallization of different polymorphs of thiazole derivatives has been shown to depend on factors like solvent and concentration.[10] The rate of cooling and choice of solvent can influence which polymorphic form crystallizes. It is important to maintain a consistent recrystallization protocol to ensure you produce the same polymorph batch after batch.
Data Summary
The choice of solvent is critical. The following table summarizes properties of common solvents used for recrystallizing heterocyclic amines.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Common Use Case for Thiazoles |
| Ethanol | 78 | 24.5 | Excellent first choice. Good for moderately polar compounds.[7][8] |
| Methanol | 65 | 32.7 | Higher polarity; may be too good a solvent (low yield). |
| Ethyl Acetate | 77 | 6.0 | Good for compounds of intermediate polarity. |
| Acetone | 56 | 20.7 | Can be effective, but its low boiling point means less solubility range. |
| Toluene | 111 | 2.4 | Best for less polar derivatives; risk of oiling out if m.p. is <111°C.[11] |
| Acetic Acid | 118 | 6.2 | Used for specific derivatives, often when the compound is basic.[7] |
| Water | 100 | 80.1 | Generally a poor solvent unless the molecule is highly polar or has salt character. Often used as an anti-solvent.[10] |
Visualizing the "Oiling Out" Problem
This diagram illustrates the divergence between ideal crystallization and the oiling out pathway.
Caption: Divergent pathways of ideal crystallization versus oiling out.
References
-
University of California, Davis. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Soleymani, R., et al. (2013). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
-
MacLeod, A. M., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. [Link]
-
Gevorgyan, A., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank. [Link]
-
Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PLoS ONE. [Link]
-
Reddit User Discussion. (2022). Recrystallization Issues. r/Chempros. [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
-
Rajurkar, V. G., et al. (2015). Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4- Carboxamide as Antimicrobial and Anti-inflammatory Agents. Medicinal Chemistry. [Link]
-
Li, Y., et al. (2024). Synthesis of N-Aryl-4-trifluoromethylthiazol-2-amines via Insertion/Annulation of Trifluoromethylimidoyl Sulfoxonium Ylides with Sodium Thiocyanate. The Journal of Organic Chemistry. [Link]
-
Andreichikov, Y. S., et al. (2015). Synthesis of 4-Aryl-2-hydroxy-4-oxo-N-{4-[(1,3-thiazol-2-yl)- sulfamoyl]phenyl}but-2-eneamides. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
Di, P., et al. (2018). Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors. PubMed. [Link]
-
Mettler Toledo. Oiling Out in Crystallization. [Link]
-
Takano, A., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. [Link]
-
Reddit User Discussion. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
-
Kitamura, M., et al. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth. [Link]
-
Bakherad, M., et al. (2022). A green synthesis and antibacterial activity of ferrocene-based thiazole derivatives in choline chloride/glycerol eutectic solvent. RSC Advances. [Link]
-
Wang, Y., et al. (2024). Synthesis and Tribological Properties of Multifunctional Nitrogen-Containing Heterocyclic Dialkyl Dithiocarbamate Derivatives. Molecules. [Link]
-
Abd-El-Aziz, A. S., et al. (2013). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Chemistry and Materials Research. [Link]
-
Zyryanov, G. V., et al. (2022). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. Pharmaceuticals. [Link]
Sources
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- 11. reddit.com [reddit.com]
Avoiding impurities in the synthesis of 2-aminothiazoles
Technical Support Center: Synthesis of 2-Aminothiazoles
Welcome to the technical support center for 2-aminothiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and minimize the formation of impurities. The 2-aminothiazole core is a vital scaffold in medicinal chemistry, found in numerous pharmaceuticals.[1][2][3] Achieving high purity is therefore not just a matter of yield, but a critical component of drug safety and efficacy.
This document provides in-depth, field-proven insights into preventing and troubleshooting common impurities encountered during the Hantzsch thiazole synthesis, the most prevalent method for constructing this heterocyclic system.[4][5]
Understanding the Enemy: Common Impurities & Their Origins
The Hantzsch synthesis, which classically involves the condensation of an α-haloketone with a thiourea, is a robust and high-yielding reaction.[5][6] However, its simplicity can be deceptive. Several side reactions can occur concurrently, leading to a mixture of products that complicates purification and reduces the overall yield of the desired 2-aminothiazole.
Key Impurities and Their Formation Mechanisms:
The primary reactants, the α-haloketone and thiourea, are themselves susceptible to self-condensation and decomposition, especially under suboptimal conditions.
-
Impurity A: α,β-Epoxy Ketone (Darzens Condensation Product): Under basic conditions, the α-haloketone can deprotonate to form an enolate. This enolate can then attack another molecule of the α-haloketone, leading to an α,β-epoxy ketone via a Darzens-type condensation.[7] This is particularly problematic if the base is added too quickly or if the reaction temperature is too high.
-
Impurity B: Aldol Condensation Products: The α-haloketone can also undergo self-condensation via an aldol-type reaction, especially in the presence of strong bases, leading to complex dimeric and polymeric byproducts.[8][9]
-
Impurity C: Thiourea Decomposition Products: Thiourea is thermally unstable and can decompose, especially when heated in solution. Decomposition can produce cyanamide, which may further react or trimerize, and hydrogen sulfide.[10][11] These reactive species can lead to a variety of sulfur-containing impurities.
-
Impurity D: Bis(imino) Thioether (Thiourea Dimer): Two molecules of the thiourea-derived S-alkylated intermediate can react with each other, eliminating the aminothiazole product to form a symmetrical thioether impurity.
The diagram below illustrates the desired reaction pathway versus the major side reactions that can lead to these common impurities.
Caption: Hantzsch synthesis: desired pathway vs. common side reactions.
Proactive Strategies: Preventing Impurity Formation
The most effective way to ensure product purity is to prevent the formation of byproducts from the outset. This requires careful control over reaction parameters.
| Parameter | Recommendation | Rationale |
| Reagent Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of thiourea.[6] | While the reaction is 1:1, a slight excess of thiourea can help ensure the complete consumption of the more valuable α-haloketone, which is prone to self-condensation side reactions.[6] |
| Order of Addition | Add the α-haloketone solution slowly and portion-wise to the solution of thiourea. | This maintains a low concentration of the α-haloketone at any given time, minimizing the rate of self-condensation reactions (Darzens, Aldol) relative to the desired bimolecular reaction with thiourea. |
| Temperature Control | Maintain a moderate reaction temperature (e.g., refluxing ethanol, ~78°C, or gentle heating at 60-80°C).[12] Avoid excessive heat. | The Hantzsch synthesis is typically exothermic.[13] While heat is required to drive the final cyclization and dehydration, excessive temperatures can accelerate the decomposition of thiourea and promote side reactions.[11] |
| Solvent Choice | Ethanol or methanol are the most common and effective solvents.[4][5] | Alcohols are polar enough to dissolve the starting materials, particularly the thiourea, and facilitate the reaction. They also provide good temperature moderation at their reflux points. |
| pH Control | The reaction generates HBr or HCl, making the mixture acidic. The final product is often isolated as a hydrohalide salt.[6] Neutralization with a weak base (e.g., NaHCO₃, Na₂CO₃) is performed during workup to precipitate the free base.[5][12] | Running the reaction under its own acidic conditions is standard. Introducing a strong base into the reaction mixture itself can catalyze the self-condensation of the α-haloketone. Neutralization should be reserved for the workup step. |
| Reaction Monitoring | Monitor the reaction progress using Thin Layer Chromatography (TLC).[5] | TLC allows for the visualization of the consumption of the limiting reagent (typically the α-haloketone) and the formation of the product. The reaction should be stopped once the starting material is consumed to prevent the formation of degradation products from prolonged heating. |
Troubleshooting Guide & FAQs
Even with careful planning, issues can arise. This section addresses common problems in a question-and-answer format.
Troubleshooting Common Issues
Q1: My TLC plate shows multiple spots, and my final yield is low. What went wrong?
A1: This is a classic sign of significant side reactions.
-
Primary Suspect: Poor temperature control or incorrect order of addition. If you added the thiourea to the α-haloketone or allowed the temperature to spike, you likely promoted self-condensation of the haloketone.
-
Troubleshooting Workflow:
-
Verify Reagents: Ensure your α-haloketone is pure. Old or improperly stored haloketones can decompose.
-
Optimize Addition: On your next attempt, dissolve the thiourea in ethanol, bring it to a gentle reflux, and add a solution of the α-haloketone dropwise over 30-60 minutes.
-
Control Temperature: Use an oil bath and a condenser to maintain a steady, moderate temperature. Do not heat too aggressively.[6]
-
Monitor via TLC: Stop the reaction as soon as the limiting α-haloketone spot has disappeared.
-
Caption: Troubleshooting workflow for low yield and impurity issues.
Q2: My product precipitated during the reaction, but after workup, it's an oily mess that won't crystallize. Why?
A2: The initial precipitate was likely the hydrohalide salt of your 2-aminothiazole, which is often a well-behaved crystalline solid.[6] The oiling out after neutralization suggests the presence of impurities that are disrupting the crystal lattice of the free base form of your product.
-
Solution: Purification is necessary. Column chromatography on silica gel is the most common method.
-
Solvent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate) is a good starting point for eluting the desired product.
-
Alternative: If chromatography is not an option, try trituration. Add a solvent in which your product is sparingly soluble but the impurities are very soluble (e.g., cold diethyl ether or a hexanes/ethyl acetate mixture). Stir the oily solid vigorously in this solvent. The impurities may wash away, leaving a more pure, solid product.
-
Q3: The reaction seems to stall; my α-haloketone is consumed, but the product spot on TLC is weak and there are other unidentified spots.
A3: This could indicate a problem with the thiourea.
-
Possibility 1: Thiourea Decomposition. If the reaction was overheated for a prolonged period, the thiourea may have decomposed before it could fully react.[11]
-
Possibility 2: Impure Thiourea. Ensure you are using a high-purity grade of thiourea.
-
Solution: Use a fresh bottle of thiourea and a slight excess (1.2 eq). Maintain strict temperature control and monitor the reaction closely, stopping it once the haloketone is gone.
Detailed Experimental Protocol: A Validated Method
This protocol for the synthesis of 2-amino-4-phenylthiazole is a robust starting point that incorporates best practices for minimizing impurity formation.[5]
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 eq)
-
Thiourea (7.5 mmol, 1.5 eq)[6]
-
Methanol (5 mL)
-
5% Sodium Carbonate solution (aqueous)
-
Deionized Water
Procedure:
-
Setup: In a 20 mL scintillation vial or round-bottom flask equipped with a magnetic stir bar and a condenser, combine thiourea (7.5 mmol) and methanol (5 mL).[5]
-
Dissolution & Heating: Stir the mixture and gently heat it on a hot plate or in an oil bath set to ~70-80°C until the thiourea is fully dissolved.
-
Reagent Addition: In a separate vial, dissolve the 2-bromoacetophenone (5.0 mmol) in a minimal amount of methanol (~1-2 mL). Add this solution dropwise to the stirring, heated thiourea solution over a period of 15-20 minutes.
-
Reaction: Stir the reaction mixture at a gentle reflux for 30-45 minutes. Monitor the reaction by TLC (e.g., using 50% ethyl acetate/hexanes) until the 2-bromoacetophenone spot is no longer visible.[5]
-
Cooling: Remove the reaction from the heat and allow it to cool to room temperature.
-
Precipitation (Workup): Pour the cooled reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution.[5] Stir vigorously. A precipitate of the neutral 2-amino-4-phenylthiazole should form.[6]
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts and excess thiourea.[5]
-
Drying: Spread the collected solid on a watch glass and allow it to air dry or dry it in a vacuum oven at a low temperature (~50°C).
-
Characterization: Determine the yield, melting point, and confirm the structure using spectroscopic methods (NMR, IR, MS).
References
- Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically c
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Hantzsch Thiazole Synthesis. Chem Help Asap.
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
a) decomposition reaction of thiourea into metals sulfides b)... ResearchGate. [Link]
-
General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. [Link]
- Purification of 2-aminothiazole.
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC - NIH. [Link]
-
Drugs currently in use based on 2-aminothiazole skeleton. ResearchGate. [Link]
-
Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE. [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
Darzens reaction. Wikipedia. [Link]
-
Kinetics of Thermal Decomposition of Thiourea. ResearchGate. [Link]
- Process of preparing 2-aminothiazoles.
-
mechanism of alpha-halogenation of ketones. YouTube. [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
-
The Aldol Reaction and Condensation of Ketones and Aldehydes. LibreTexts. [Link]
-
Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Digital Commons @ IWU. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]
-
Intermediates in the Hantzsch thiazole synthesis. The Journal of Organic Chemistry. [Link]
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. youtube.com [youtube.com]
- 7. Darzens reaction - Wikipedia [en.wikipedia.org]
- 8. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
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- 12. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 13. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
Validation & Comparative
The 2-Aminothiazole Scaffold: A Comparative Guide to Biological Activity and Therapeutic Potential
The 2-aminothiazole moiety is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural features and synthetic accessibility have made it a cornerstone in the development of a diverse array of therapeutic agents. This guide provides an in-depth, comparative analysis of the biological activities of substituted 2-aminothiazoles, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.
The Versatility of the 2-Aminothiazole Core
The 2-aminothiazole ring system, characterized by a five-membered ring containing both sulfur and nitrogen atoms, serves as a versatile template for drug design. Its ability to be readily functionalized at multiple positions allows for the fine-tuning of its physicochemical and pharmacological properties. This has led to the discovery of numerous 2-aminothiazole derivatives with a broad spectrum of biological activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, antiviral, and kinase inhibitory effects.[1][2][3][4] The clinical success of drugs like the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam underscores the therapeutic importance of this scaffold.[5][6]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted 2-aminothiazoles have emerged as a promising class of compounds with potent activity against a range of bacterial and fungal pathogens.[7]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of 2-aminothiazole derivatives is highly dependent on the nature and position of the substituents.
-
Substitution at the N-2 position: Acylation of the 2-amino group can significantly modulate activity. For instance, the introduction of a chloroacetyl group and subsequent condensation with substituted phenols has been shown to yield compounds with significant antibacterial and antifungal properties.[8]
-
Substitution at the C-4 and C-5 positions: The nature of the substituent at the C-4 position of the thiazole ring plays a crucial role. Aryl groups at this position are common in active compounds. Furthermore, isosteric replacement of the thiazole's sulfur with oxygen to form a 2-aminooxazole can in some cases enhance antimycobacterial activity and improve physicochemical properties like water solubility.[9][10]
Comparative Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of substituted 2-aminothiazole derivatives against various microbial strains.
| Compound ID | R-group on Phenyl Ring | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 3a | 2-chloro | 12.5 | 25 | 25 | [8] |
| 3c | 4-chloro | 6.25 | 12.5 | 12.5 | [8] |
| 3d | 2,4-dichloro | 6.25 | 6.25 | 6.25 | [8] |
| Ampicillin | - | 6.25 | 12.5 | - | [8] |
| Fluconazole | - | - | - | 12.5 | [8] |
Analysis: As evidenced by the data, substitution on the phenyl ring at the N-2 position significantly influences antimicrobial activity. The presence of a 4-chloro (3c) or a 2,4-dichloro (3d) substituent leads to a notable increase in potency against both bacterial and fungal strains compared to the 2-chloro derivative (3a). Compound 3d demonstrates broad-spectrum activity comparable to or exceeding the standard drugs Ampicillin and Fluconazole.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Incubator
Procedure:
-
Preparation of Inoculum: a. From a fresh agar plate, pick 3-5 well-isolated colonies of the microorganism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of the Test Compound: a. Add 100 µL of sterile broth to all wells of the 96-well plate. b. Add 100 µL of the test compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
Inoculation: a. Add 100 µL of the prepared inoculum to each well containing the serially diluted compound. b. Include a positive control well (inoculum without compound) and a negative control well (broth only).
-
Incubation: a. Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Determination of MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth.
Diagram of Broth Microdilution Workflow
Caption: Workflow for MIC determination using broth microdilution.
Mechanism of Antimicrobial Action
The antimicrobial mechanism of 2-aminothiazoles can vary depending on the specific derivative. One proposed mechanism is the inhibition of MurB, a crucial enzyme in the bacterial cell wall biosynthesis pathway.[11] By inhibiting MurB, these compounds disrupt the formation of peptidoglycan, leading to cell lysis and death.
Hypothesized MurB Inhibition Pathway
Caption: Inhibition of MurB by 2-aminothiazoles disrupts cell wall synthesis.
Anticancer Activity: A Multifaceted Approach to Tumor Suppression
The 2-aminothiazole scaffold is a key component of several approved and investigational anticancer drugs.[6] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways, disruption of cellular machinery, or induction of apoptosis.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of 2-aminothiazole derivatives is profoundly influenced by the substitution patterns on both the thiazole and the appended rings.
-
Substitution at the C-4 and C-5 positions: Lipophilic substituents at these positions are often associated with enhanced cytotoxic activity. For example, a 4,5-butylidene substitution has been shown to be more beneficial for cytotoxicity than a simple methyl or phenyl group at the C-4 or C-5 position.[6]
-
Substitution at the N-2 position: The nature of the substituent on the 2-amino group is critical. Arylamido derivatives often exhibit a remarkable increase in antiproliferative activity compared to their alkylamido counterparts.[5] The presence of specific functionalities, such as an isothiocyanatomethyl group, can also be crucial for activity.[5]
Comparative Anticancer Activity Data
The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a selection of 2-aminothiazole derivatives against human cancer cell lines.
| Compound ID | R1 | R2 | IC₅₀ (µM) vs. H1299 (Lung Cancer) | IC₅₀ (µM) vs. SHG-44 (Glioma) | Reference |
| 20a | H | Phenyl | >50 | >50 | [6] |
| 20b | -(CH₂)₄- | Benzyl | 4.89 | 4.03 | [6] |
| 20c | Methyl | Phenyl | 25.3 | 31.6 | [6] |
| Dasatinib | - | - | <1 | <1 | [5] |
Analysis: The data clearly demonstrates the importance of substitution for anticancer activity. The unsubstituted derivative 20a is largely inactive. The introduction of a 4,5-butylidene ring and a benzylic amine at the N-2 position in compound 20b leads to a significant increase in potency against both lung cancer and glioma cell lines. A methyl group at C-4 and a phenyl group at N-2 (20c ) provides moderate activity. While potent, these derivatives do not yet match the nanomolar activity of the clinically used drug Dasatinib, highlighting the ongoing need for optimization.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration of a test compound that reduces the viability of a cell population by 50% (IC₅₀).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions. c. Include vehicle control wells (medium with the same concentration of solvent used for the compound). d. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: a. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. b. Gently mix the plate on an orbital shaker for 15 minutes. c. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. b. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value.
Diagram of MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Mechanisms of Anticancer Action
The anticancer effects of 2-aminothiazoles are often multifactorial. Some derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Aurora kinases and Epidermal Growth Factor Receptor (EGFR).[12][13] Others function as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]
Diagram of Kinase Inhibition by 2-Aminothiazoles
Caption: ATP-competitive inhibition of receptor tyrosine kinases by 2-aminothiazoles.
Anti-inflammatory Activity: Targeting the Enzymes of Inflammation
Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. 2-aminothiazole derivatives have been investigated as potent anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes.[4]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity and COX selectivity of 2-aminothiazoles are dictated by their substitution patterns.
-
N-2 Aryl Substitution: The nature of the aryl group at the N-2 position is critical for both potency and selectivity towards COX-2 over COX-1.
-
C-4 and C-5 Substituents: Modifications at these positions can also influence activity and selectivity, often by interacting with the secondary pocket of the COX-2 enzyme.
Comparative Anti-inflammatory Activity Data
The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of 2-aminothiazole derivatives.
| Compound ID | R-group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 4a | 4-Fluorophenyl | 5.23 | 0.18 | 29.06 | [14] |
| 4b | 4-Chlorophenyl | 4.11 | 0.15 | 27.40 | [14] |
| 4c | 4-Bromophenyl | 3.89 | 0.12 | 32.42 | [14] |
| Celecoxib | - | 7.6 | 0.08 | 95 | [14] |
Analysis: The data indicates that these 2-aminothiazole derivatives are potent inhibitors of both COX isoforms, with a preference for COX-2. The presence of a halogen at the para-position of the N-phenyl ring appears to be favorable for activity, with the bromo-substituted derivative 4c showing the highest potency and a good selectivity index. While not as selective as the clinically used COX-2 inhibitor Celecoxib, these compounds represent promising leads for the development of new anti-inflammatory agents.
Experimental Protocol: In Vitro COX Inhibitor Screening Assay
This protocol describes a common method for assessing the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Objective: To determine the IC₅₀ values of a test compound for COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compound stock solution
-
Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Compound Preparation: a. Dilute the COX-1 and COX-2 enzymes to the desired concentration in the reaction buffer. b. Prepare serial dilutions of the test compound.
-
Assay Reaction: a. To the wells of a 96-well plate, add the reaction buffer, heme, and the test compound dilutions. b. Add the diluted enzyme to each well and incubate for a short period (e.g., 5-10 minutes) at the appropriate temperature (e.g., 37°C). c. Initiate the reaction by adding arachidonic acid. d. Immediately add the colorimetric or fluorometric probe.
-
Measurement: a. Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). b. Plot the percentage of inhibition against the log of the compound concentration to determine the IC₅₀ value for each COX isoform.
Diagram of COX Inhibition Assay Principle
Caption: Principle of a COX inhibitor screening assay.
Conclusion and Future Directions
The 2-aminothiazole scaffold remains a highly attractive and productive platform for the discovery of new therapeutic agents. As this guide has demonstrated, strategic substitution around the core ring system can lead to potent and selective compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The provided experimental protocols offer a robust framework for the evaluation of novel 2-aminothiazole derivatives.
Future research in this area should focus on several key aspects:
-
Multi-target Drug Design: The development of 2-aminothiazole derivatives that can simultaneously modulate multiple targets (e.g., compounds with both anticancer and anti-inflammatory activity) could lead to more effective therapies for complex diseases like cancer.[4]
-
Improving Drug-like Properties: A continued focus on optimizing the pharmacokinetic and toxicological profiles of these compounds is essential for their successful clinical translation.
-
Advanced Mechanistic Studies: A deeper understanding of the molecular mechanisms by which these compounds exert their biological effects will enable more rational and targeted drug design efforts.
By leveraging the insights from structure-activity relationship studies and employing rigorous experimental evaluation, the full therapeutic potential of the 2-aminothiazole scaffold can continue to be unlocked, providing novel solutions to pressing medical needs.
References
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Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 835-861. [Link]
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Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
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Zitko, J., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 25(23), 5648. [Link]
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Stark, H., et al. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(19), 5354-5367. [Link]
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Zitko, J., et al. (2020). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC. [Link]
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Lv, K., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 224, 113702. [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
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Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. [Link]
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Zhu, X., et al. (2017). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 142, 134-154. [Link]
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Gummadi, V. R., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(33), 28863-28876. [Link]
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Khan, I., et al. (2022). Cyclooxygenase-2 (COX-2) as a Target of Anticancer Agents: A Review of Novel Synthesized Scaffolds Having Anticancer and COX-2 Inhibitory Potentialities. Pharmaceuticals, 15(12), 1471. [Link]
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Al-Obeidi, F. A., et al. (2018). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Tuberculosis, 111, 103-115. [Link]
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Chitre, T. S., et al. (2024). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Journal of Biomolecular Structure & Dynamics, 42(21), 11396-11414. [Link]
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Badr, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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El-Adasy, A. A. M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. Bioorganic Chemistry, 101, 103986. [Link]
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The Structure-Activity Relationship of 4-Phenylthiazol-2-amine Derivatives: A Comparative Guide for Drug Discovery
In the landscape of modern medicinal chemistry, the 4-phenylthiazol-2-amine scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Its derivatives have shown promise as potent inhibitors of kinases, dual-target enzyme modulators, and effective antimicrobial and anticancer agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of 4-phenylthiazol-2-amine derivatives and accelerate the discovery of novel therapeutics.
The 4-Phenylthiazol-2-amine Core: A Launchpad for Diverse Biological Activities
The foundational 4-phenylthiazol-2-amine structure presents multiple avenues for chemical modification, each influencing the compound's interaction with its biological target. The key positions for substitution are the phenyl ring (positions R1), the 2-amino group (R2), and the thiazole ring itself (positions R3 and R4). Understanding the impact of substituents at these positions is paramount to optimizing potency, selectivity, and pharmacokinetic properties.
Kinase Inhibition: Targeting the Engines of Cellular Proliferation
A significant body of research has focused on 4-phenylthiazol-2-amine derivatives as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
CDK9, a key regulator of transcriptional elongation, is a validated target in oncology. The inhibition of CDK9 can lead to the downregulation of anti-apoptotic proteins, making it a promising strategy for cancer therapy.
Structure-Activity Relationship Insights:
The general SAR for CDK9 inhibition by 4-phenylthiazol-2-amine derivatives centers on the substitution pattern of a pyrimidine ring attached to the 2-amino group.
-
Aniline Moiety: A substituted aniline group at the 2-position of the pyrimidine is crucial. Substituents on this aniline ring significantly impact potency.
-
Pyrimidine C5-Position: The presence of a cyano (-CN) group at the C5-position of the pyrimidine ring is often associated with potent CDK9 inhibition.[1] Replacement with a hydroxyl (-OH) group can lead to a substantial loss of activity.[1][2]
-
Thiazole C4-Position: Modifications at the C4-position of the thiazole ring can also modulate activity and selectivity.
Comparative Inhibitory Activity of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Derivatives against CDKs:
| Compound ID | R' (Pyrimidine C5) | R (Aniline) | CDK9 Ki (nM) | CDK2 Ki (nM) | Selectivity (CDK2/CDK9) |
| 12a | -CN | m-NO2 | 1 | 6 | 6 |
| 12b | -OH | m-NO2 | >155 | >1000 | - |
| 12u | -CN | 3-ethynyl-5-fluoro | 7 | 568 | >80 |
Data sourced from Shao et al., 2013.[1][2][3]
CDK9 Signaling Pathway
The following diagram illustrates the central role of CDK9 in transcriptional elongation, a key process for the expression of anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by 4-phenylthiazol-2-amine derivatives can disrupt this pathway, leading to apoptosis in cancer cells.
Caption: CDK9-mediated transcriptional elongation and its inhibition.
Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is common in many cancers.[4] 4-Phenylthiazol-2-amine derivatives have been developed as potent inhibitors of these kinases.
Structure-Activity Relationship Insights:
-
Aniline Para-Position: The presence of a substituent at the para-position of the aniline ring is a key determinant of potency and selectivity for Aurora kinases.[4]
-
Morpholino Group: A morpholino group at the para-position of the aniline ring has been shown to confer potent inhibitory activity against both Aurora A and B kinases.
Comparative Inhibitory Activity of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives against Aurora Kinases:
| Compound ID | Aniline Substituent | Aurora A Ki (nM) | Aurora B Ki (nM) |
| 18 | 4-morpholino | 8.0 | 9.2 |
Data sourced from Wang et al., 2010.[4]
Aurora Kinase Signaling Pathway
The diagram below outlines the critical roles of Aurora A and B kinases in mitosis. Inhibition of these kinases by 4-phenylthiazol-2-amine derivatives can lead to mitotic arrest and subsequent cell death in cancer cells.
Caption: Role of Aurora kinases in mitosis and their inhibition.
Dual Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition
A novel therapeutic strategy for pain and inflammation involves the dual inhibition of sEH and FAAH. 4-Phenylthiazole derivatives have emerged as potent dual inhibitors.
Structure-Activity Relationship Insights:
-
Phenyl Ring Substitution: Electron-donating groups on the phenyl ring of the 4-phenylthiazole moiety are well-tolerated by both enzymes.
-
3D Shape: The overall three-dimensional shape of the molecule is critical for potent FAAH inhibition, suggesting a more constrained binding pocket compared to sEH.
-
Para-Methyl Group: A methyl group at the para position of the phenyl ring has been identified as a key feature for potent dual inhibition.
Comparative Inhibitory Activity of 4-Phenylthiazole Derivatives as Dual sEH/FAAH Inhibitors:
| Compound ID | Phenyl Ring Substituent | Human sEH IC50 (nM) | Human FAAH IC50 (nM) |
| 4p | 4-methyl | 2.3 | 11.1 |
| 4s | 3,4-dimethyl | 1.9 | 20.3 |
Data sourced from Ostengo et al., 2021.
Anticancer Activity
Beyond specific kinase inhibition, 4-phenylthiazol-2-amine derivatives have demonstrated broad antiproliferative activity against various cancer cell lines.
Structure-Activity Relationship Insights:
-
Amide Moieties: The introduction of different amide moieties at the 2-amino position has yielded compounds with significant growth inhibitory effects.
-
Heterocyclic Rings: The incorporation of additional heterocyclic rings, such as pyran, can enhance cytotoxic activity. For instance, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile has shown high potency against multiple cancer cell lines.[5]
-
Substituents on the Phenyl Ring: Halogen substitutions on the phenyl ring attached to the thiazole can influence anticancer activity.
Comparative Anticancer Activity of 4-Phenylthiazol-2-amine Derivatives:
| Compound ID | Modification | Cell Line | IC50 (µM) |
| Compound 9 | Thiazolo[3,2-a]pyrimidine derivative | MCF-7 | <0.0428 |
| Compound 14a | Thiazolo[3,2-a]pyrimidine derivative | MCF-7 | 0.01 |
| Doxorubicin | Standard Chemotherapeutic | MCF-7 | 0.0428 |
Data sourced from Abdallah et al., 2021.[6][7]
Antifungal Activity
The 4-phenylthiazol-2-amine scaffold has also been explored for its antifungal properties, particularly against Candida species.
Structure-Activity Relationship Insights:
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 4-phenyl ring are critical for antifungal activity. Halogen substitutions, particularly fluorine at the para-position, have been shown to enhance activity.
-
2-Imino Group Modification: The introduction of a 3-morpholinopropyl group at the 2-imino position has led to compounds with potent antifungal effects.
Comparative Antifungal Activity of 4-Phenylthiazol-2(3H)-imine Derivatives against Candida parapsilosis
| Compound ID | 4-Phenyl Substituent | MIC50 (µg/mL) |
| 2d | 4-chloro | 2.45 |
| 2e | 4-fluoro | 1.23 |
| Ketoconazole | Standard Antifungal | ~1.23 |
Data sourced from Uslu et al., 2022.[8]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, we provide detailed, step-by-step methodologies for key in vitro assays.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol is a gold standard for quantifying the inhibitory potential of compounds against a specific kinase.
Workflow Diagram:
Caption: Workflow for a radioactive in vitro kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 5x kinase reaction buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 5 mM DTT).
-
Dilute the kinase and substrate to their final desired concentrations in 1x kinase buffer.
-
Prepare serial dilutions of the 4-phenylthiazol-2-amine derivative in DMSO, followed by a further dilution in 1x kinase buffer.
-
Prepare a solution of [γ-³²P]ATP and non-radioactive ATP in 1x kinase buffer to the desired specific activity and final concentration.[9]
-
-
Assay Setup:
-
In a 96-well plate, add the kinase, substrate, and inhibitor solutions.
-
Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding the ATP mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity remaining on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT Assay for Antiproliferative Activity
The MTT assay is a colorimetric method used to assess cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 4-phenylthiazol-2-amine derivatives in cell culture medium.
-
Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Broth Microdilution Antifungal Susceptibility Testing (CLSI/EUCAST Guidelines)
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Step-by-Step Protocol:
-
Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans) on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI-1640 medium to the final inoculum density as specified by CLSI or EUCAST guidelines.[7][10]
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the 4-phenylthiazol-2-amine derivatives in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate.
-
Include a drug-free growth control well and a sterility control well.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.[7] The endpoint can be determined visually or by using a spectrophotometer.
-
Conclusion: Navigating the Future of 4-Phenylthiazol-2-amine Derivatives
The 4-phenylthiazol-2-amine scaffold has proven to be a remarkably fruitful starting point for the development of a wide range of biologically active compounds. The structure-activity relationships discussed in this guide highlight the critical role of rational design in optimizing the potency and selectivity of these derivatives for various therapeutic targets. By understanding the causal relationships between chemical structure and biological function, researchers can more effectively navigate the chemical space and accelerate the discovery of novel drug candidates. The provided experimental protocols serve as a foundation for the rigorous evaluation of these compounds, ensuring the generation of reliable and reproducible data. As our understanding of the molecular drivers of disease continues to grow, the versatile 4-phenylthiazol-2-amine core is poised to remain a valuable platform for the development of next-generation therapeutics.
References
-
Uslu, H., et al. (2022). Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. Molecules, 27(19), 6534. Available from: [Link]
-
Abdallah, A. E. M., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica, 68(3), 604-616. Available from: [Link]
-
Ostengo, A., et al. (2021). Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. European Journal of Medicinal Chemistry, 212, 113134. Available from: [Link]
-
Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640-659. Available from: [Link]
-
Aher, N. G., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol, 9(16), e3336. Available from: [Link]
-
Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors. Journal of Medicinal Chemistry, 56(3), 640-659. Available from: [Link]
-
Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(10), 4138-4149. Available from: [Link]
-
Shao, H., et al. (2013). Substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines are highly active CDK9 inhibitors: synthesis, X-ray crystal structures, structure-activity relationship, and anticancer activities. Journal of Medicinal Chemistry, 56(3), 640-659. Available from: [Link]
-
CLSI. (2021). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4. Clinical and Laboratory Standards Institute. Available from: [Link]
-
EUCAST. (2020). EUCAST definitive document E.DEF 7.3.2. Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]
-
Al-Suhaimi, E. A., et al. (2021). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 6(45), 30467-30482. Available from: [Link]
-
Pineda, J. R., et al. (2017). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 6(suppl_1), S21-S27. Available from: [Link]
-
Shao, H., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Journal of Medicinal Chemistry, 56(3), 640-659. Available from: [Link]
-
Pfaller, M. A., et al. (2011). Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal Agents against 3,378 Clinical Isolates of Candida spp. Journal of Clinical Microbiology, 49(5), 1795-1800. Available from: [Link]
-
Abdallah, A. E. M., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. Acta Chimica Slovenica, 68(3), 604-616. Available from: [Link]
-
Abdallah, A. E. M., et al. (2021). Synthesis and Anticancer Evaluations of Novel Thiazole Derivatives Derived from 4-Phenylthiazol-2-amine. ResearchGate. Available from: [Link]
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Hamed, M. M., et al. (2014). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. International Journal of Organic Chemistry, 4(3), 226-237. Available from: [Link]
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Shao, H., et al. (2013). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 56(3), 660-674. Available from: [Link]
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Kumar, A., et al. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Journal of Molecular Structure, 1250, 131787. Available from: [Link]
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Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Scilit. Available from: [Link]
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A Comparative Guide to the Cross-Reactivity Profiling of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
Introduction
In the landscape of modern drug discovery, the journey from a promising hit compound to a clinical candidate is fraught with challenges, chief among them being the assurance of target specificity. Off-target interactions can lead to unforeseen toxicity or diminished efficacy, causing costly late-stage failures. This guide provides an in-depth technical framework for evaluating the cross-reactivity of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine , a molecule built upon the versatile 2-aminothiazole scaffold.
The 2-aminothiazole moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib[1]. Its prevalence is a double-edged sword; while it demonstrates favorable drug-like properties, the scaffold is also known for a degree of promiscuity, capable of interacting with a wide range of biological targets[2][3][4]. This inherent potential for polypharmacology makes a rigorous and systematic cross-reactivity assessment not just a regulatory requirement, but a fundamental necessity for understanding the compound's true biological activity.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the scientific rationale behind experimental choices, empowering you to design and interpret a robust selectivity profiling cascade. We will explore essential methodologies, from broad panel screens to cell-based target engagement assays, providing a holistic strategy to de-risk this compound or any similar investigational compound.
Pillar 1: Theoretical Assessment Based on the 2-Aminothiazole Scaffold
Before embarking on expensive experimental screens, a foundational understanding of the core scaffold is crucial. The 2-aminothiazole ring system is a bioisostere for various functional groups and can engage in multiple modes of protein-ligand interactions, including hydrogen bonding via the exocyclic amine and ring nitrogen.
Derivatives of this scaffold have been reported to exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects[3][5]. This broad activity spectrum hints at the scaffold's ability to interact with diverse protein families[4]. Notably, the 2-aminothiazole core is a frequent hitter in kinase, GPCR, and enzyme assays[1][2][6]. Therefore, a cross-reactivity assessment for this compound must, at a minimum, prioritize these target classes.
Pillar 2: A Multi-Tiered Experimental Workflow for Cross-Reactivity Profiling
A logical, tiered approach is the most efficient strategy for profiling. It begins with broad, high-throughput screens at a single high concentration to identify potential off-target "hits" and progresses to more focused dose-response studies to confirm and quantify these interactions.
Methodology 1: Broad Kinase Selectivity Profiling
Rationale: Kinases are one of the largest enzyme families and a frequent target class for 2-aminothiazole derivatives. Their ATP-binding pockets share structural similarities, making cross-reactivity common[7]. A broad panel screen is the gold standard for identifying unintended kinase interactions. Commercial services offer panels covering a large portion of the human kinome[8][9].
Experimental Protocol (Example: Radiometric Assay):
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: For an initial screen, perform a serial dilution to achieve a final assay concentration of 1 µM or 10 µM. The higher concentration provides a more stringent test for off-target activity.
-
Assay Plate Setup: In a 384-well plate, add the kinase, the appropriate peptide or protein substrate, and the test compound or vehicle control (e.g., 0.1% DMSO).
-
Reaction Initiation: Initiate the kinase reaction by adding an ATP solution containing [γ-³³P]-ATP. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive binding can be detected[9].
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes), allowing for substrate phosphorylation.
-
Reaction Termination & Capture: Terminate the reaction and spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]-ATP is washed away[9].
-
Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for the test compound relative to the vehicle control. Hits are typically defined as kinases showing >50% or >70% inhibition[8].
Methodology 2: GPCR Off-Target Binding Panel
Rationale: G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are targeted by about a third of all approved drugs[10]. Off-target GPCR activity can lead to significant side effects (e.g., cardiovascular or CNS-related). A competitive radioligand binding assay is a robust method to screen for interactions across a diverse panel of GPCRs[11][12].
Experimental Protocol (Example: Radioligand Binding Assay):
-
Membrane Preparation: Use membrane preparations from cell lines engineered to express the specific GPCR target of interest.
-
Assay Setup: In a 96-well filter plate, combine the cell membrane preparation, a known radioligand for the target GPCR at a concentration near its Kd, and the test compound (e.g., at 10 µM) or vehicle control.
-
Incubation: Incubate to allow binding to reach equilibrium.
-
Separation: Rapidly filter the plate contents and wash to separate membrane-bound radioligand from the unbound radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Calculate the percent displacement of the radioligand by the test compound. Significant displacement (e.g., >50%) indicates a potential interaction that warrants follow-up with dose-response studies[12].
Methodology 3: Cellular Target Engagement with CETSA
Rationale: Biochemical assays are invaluable, but they do not fully recapitulate the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that confirms direct binding of a compound to its target protein within intact cells or cell lysates[13][14][15]. The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm)[15][16].
Experimental Protocol (Example: Western Blot-based CETSA):
-
Cell Treatment: Culture an appropriate cell line (e.g., SK-HEP-1) and treat intact cells with the test compound at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours)[13].
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes), followed by a cooling step[16]. The temperature range should bracket the known or predicted melting temperature of the target protein.
-
Cell Lysis: Lyse the cells to release the proteins (e.g., via freeze-thaw cycles or detergents).
-
Separation of Fractions: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins. The supernatant contains the soluble, non-denatured protein fraction.
-
Protein Quantification: Collect the supernatant and quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting or another protein detection method like ELISA or mass spectrometry[17].
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A positive thermal shift (an increase in Tm) in the compound-treated samples compared to the vehicle control confirms target engagement[16][17].
Comparative Analysis & Data Presentation
To contextualize the cross-reactivity profile of this compound, it is essential to compare its activity against a well-characterized compound sharing the same scaffold. Dasatinib, a multi-kinase inhibitor, serves as an excellent comparator due to its 2-aminothiazole core.
Below is a representative table summarizing hypothetical screening data. This format allows for a clear, at-a-glance comparison of selectivity.
Table 1: Comparative Kinase Inhibition Profile (@ 1 µM)
| Kinase Target | This compound (% Inhibition) | Dasatinib (Reference) (% Inhibition) | Kinase Family |
| ABL1 | 15% | 98% | Tyrosine Kinase |
| SRC | 25% | 95% | Tyrosine Kinase |
| VEGFR2 | 12% | 85% | Tyrosine Kinase |
| p38α | 88% | 45% | CMGC |
| CDK2 | 5% | 10% | CMGC |
| ROCK1 | 8% | 15% | AGC |
| AKT1 | 2% | 5% | AGC |
Data is hypothetical and for illustrative purposes only.
Table 2: Follow-up IC50 Determination for Primary Hits
| Kinase Target | This compound (IC50) | Dasatinib (Reference) (IC50) |
| p38α | 50 nM | 320 nM |
| SRC | > 10 µM | 0.8 nM |
| ABL1 | > 10 µM | 0.6 nM |
Data is hypothetical and for illustrative purposes only.
Interpretation: From this hypothetical data, we would conclude that while Dasatinib is a potent inhibitor of ABL1 and SRC, this compound is highly selective for p38α. The initial broad screen identified a potential off-target, but the follow-up IC50 determination quantified this interaction, revealing a distinct selectivity profile compared to the reference compound. The next logical step would be to use CETSA to confirm that the compound engages p38α in a cellular context.
Conclusion
A thorough investigation of cross-reactivity is a non-negotiable step in the preclinical development of any therapeutic candidate. For a compound like this compound, which is based on the promiscuous 2-aminothiazole scaffold, this process is even more critical. By employing a systematic, multi-tiered approach that combines broad biochemical screens with cell-based target validation assays, researchers can build a comprehensive selectivity profile. This guide provides the strategic framework and detailed methodologies necessary to confidently assess on- and off-target activities, ultimately enabling more informed decisions, minimizing the risk of late-stage attrition, and paving the way for the development of safer and more effective medicines.
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Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry. Available at: [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research. Available at: [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]
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Recent developments of 2-aminothiazoles in medicinal chemistry. ResearchGate. Available at: [Link]
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Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
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Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. Available at: [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Available at: [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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CETSA. Pär Nordlund Lab, Karolinska Institutet. Available at: [Link]
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Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
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Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Available at: [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Molecules. Available at: [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery (Re-cite). Medicinal Chemistry Research. Available at: [Link]
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Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]
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GPCR Assay Services. Reaction Biology. Available at: [Link]
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GPCR Screening and Profiling - Identify Valuable Hits. Eurofins Discovery. Available at: [Link]
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Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities (Re-cite). Molecules. Available at: [Link]
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Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. ResearchGate. Available at: [Link]
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Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. Molecules. Available at: [Link]
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4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central Journal. Available at: [Link]
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4-(tert-Butyl)-1,3-thiazol-2-amine, 97%, Thermo Scientific. Fisher Scientific. Available at: [Link]
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4-tert-Butyl-1,3-thiazol-2-amine. PubChem. Available at: [Link]
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2-(4-tert-butylphenyl)-3-phenyl-1,2,4-thiadiazol-2-ium-5-amine. PubChem. Available at: [Link]
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A Comparative Guide to the In Vivo Efficacy of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine Analogs in Oncology Research
This guide provides a comprehensive overview and comparative framework for evaluating the in vivo efficacy of novel 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine analogs as potential anti-cancer therapeutics. While direct comparative in vivo studies for a series of these specific analogs are not extensively available in the public domain, this document synthesizes insights from the broader class of 2-aminothiazole derivatives and establishes a robust framework for their preclinical evaluation. We will delve into the therapeutic rationale, present a template for data comparison, detail essential experimental protocols, and explore the mechanistic underpinnings of this promising class of compounds.
Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved anti-cancer drugs.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, attributed to their ability to interact with various enzymatic targets crucial for tumor growth and proliferation. The 4-(4-tert-butylphenyl) substitution offers a unique combination of a bulky, lipophilic tert-butyl group that can enhance binding to hydrophobic pockets within target proteins, and a phenyl-thiazole core that serves as a versatile platform for further chemical modifications.
The central hypothesis for analogs of this scaffold is that modifications to the 2-amino group or other positions on the thiazole and phenyl rings can fine-tune the compound's pharmacokinetic properties, target specificity, and ultimately, its in vivo anti-tumor efficacy.
Comparative In Vivo Efficacy: A Framework for Evaluation
To date, a comprehensive, publicly available study directly comparing the in vivo efficacy of a series of this compound analogs is lacking. However, a typical preclinical study would generate data that could be summarized as follows for objective comparison. The table below is an illustrative example of how such data would be presented, using hypothetical data for demonstration purposes.
Table 1: Illustrative Comparative In Vivo Efficacy of Hypothetical Analogs in a Human Breast Cancer (MCF-7) Xenograft Model
| Compound ID | Modification | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (TGI, %) | Change in Body Weight (%) | Notes |
| Parent-01 | Unsubstituted 2-amine | 50 | Daily, i.p. | 35% | -2% | Baseline efficacy |
| Analog-A | 2-acetylamino | 50 | Daily, i.p. | 55% | -4% | Improved efficacy |
| Analog-B | 2-(methylsulfonamido) | 50 | Daily, i.p. | 68% | -5% | Most potent analog |
| Analog-C | 2-dimethylamino | 50 | Daily, i.p. | 20% | -15% | Reduced efficacy, increased toxicity |
| Vehicle | 5% DMSO in saline | N/A | Daily, i.p. | 0% | +1% | Control |
| Doxorubicin | Standard Chemotherapy | 5 | Q3D, i.v. | 85% | -10% | Positive Control |
This table presents hypothetical data for illustrative purposes.
Mechanistic Insights: Targeting Cancer Hallmarks
While the precise targets of the this compound scaffold are a subject of ongoing research, related 2-aminothiazole derivatives have been shown to inhibit several key signaling pathways implicated in cancer progression. A prominent mechanism of action for many anti-cancer 2-aminothiazoles is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1] For instance, vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. Inhibition of VEGFR-2 can stifle tumor growth by cutting off this essential supply line.
Below is a diagram illustrating a simplified signaling pathway that could be targeted by these analogs.
Caption: Simplified VEGFR-2 signaling pathway potentially inhibited by this compound analogs.
Experimental Protocols: A Guide to In Vivo Efficacy Assessment
The gold standard for preclinical in vivo evaluation of anti-cancer compounds is the use of xenograft models, where human tumor cells are implanted into immunocompromised mice.[2] This allows for the assessment of a compound's therapeutic efficacy in a more physiologically relevant context than in vitro cell cultures.
Human Tumor Xenograft Model Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft model.
Caption: Standard workflow for an in vivo xenograft study.
Detailed Protocol: Subcutaneous Xenograft Efficacy Study
Objective: To determine the anti-tumor efficacy of novel this compound analogs against a human cancer cell line grown as a subcutaneous xenograft in immunodeficient mice.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old)
-
Cell culture medium and supplements
-
Matrigel (optional, to enhance tumor take-rate)
-
Test compounds (analogs), vehicle, and positive control (e.g., Doxorubicin)
-
Calipers for tumor measurement
-
Dosing syringes and needles
Procedure:
-
Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of implantation, harvest cells and resuspend in sterile PBS, optionally mixed with Matrigel at a 1:1 ratio, to a final concentration of 5 x 107 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm3, randomly assign mice into treatment groups (n=8-10 mice per group).
-
Treatment:
-
Administer the test analogs, vehicle, and positive control according to the predetermined dose and schedule (e.g., daily intraperitoneal injection).
-
The choice of vehicle is critical and should be one that solubilizes the compound without causing toxicity (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in saline).
-
-
Monitoring during Treatment: Continue to measure tumor volume and monitor mouse body weight and overall health every 2-3 days as indicators of toxicity.
-
Study Endpoint: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm3) or after a fixed duration (e.g., 21-28 days).
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for final weight measurement.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Analyze changes in body weight to assess toxicity.
-
Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to determine the significance of the observed anti-tumor effects.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anti-cancer agents. While direct comparative in vivo data is currently limited, the established methodologies outlined in this guide provide a clear path for the preclinical evaluation of new analogs. Future research should focus on synthesizing a diverse library of these compounds and systematically evaluating their efficacy and safety in a range of xenograft models representing different cancer types. Such studies are essential to identify lead candidates with optimal therapeutic windows for potential clinical development.
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A Senior Application Scientist's Guide to the Synthesis of 2-Aminothiazoles: A Comparative Analysis
Introduction: The Enduring Significance of the 2-Aminothiazole Scaffold
To professionals in drug discovery and medicinal chemistry, the 2-aminothiazole moiety is a familiar and highly valued structural motif. This privileged scaffold is at the core of a multitude of blockbuster drugs, including the kinase inhibitor Dasatinib, the antibiotic Cefdinir, and the anti-inflammatory agent Meloxicam. Its remarkable versatility stems from its ability to engage in a wide range of biological interactions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1] The efficient and scalable synthesis of 2-aminothiazole derivatives is, therefore, a critical endeavor for researchers aiming to develop the next generation of therapeutics.
This guide provides a comparative analysis of the most prevalent and innovative methods for synthesizing 2-aminothiazoles. We will move beyond a mere recitation of protocols to dissect the underlying chemical principles, the rationale behind experimental choices, and the practical advantages and limitations of each approach. Our focus will be on providing actionable insights for laboratory practice, grounded in established chemical literature.
The Classic Workhorse: The Hantzsch Thiazole Synthesis
First reported by Arthur Hantzsch in 1887, this reaction remains one of the most fundamental and widely utilized methods for constructing the thiazole ring.[2] The classical approach involves the condensation of an α-halocarbonyl compound (such as an α-bromoketone) with a thiourea derivative.[3]
Mechanistic Insights and Rationale
The Hantzsch synthesis is a robust, multi-step process that reliably yields the desired thiazole ring. The causality of the reaction sequence is a cornerstone of heterocyclic chemistry.
-
Step 1: Nucleophilic Attack (S-Alkylation): The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloketone. This is a classic SN2 reaction, hence the choice of a good leaving group (typically bromide or chloride) on the ketone is paramount for efficient reaction kinetics.
-
Step 2: Intramolecular Cyclization: The resulting S-alkylated intermediate undergoes an intramolecular nucleophilic attack by one of the thiourea nitrogen atoms on the carbonyl carbon. This step forms the five-membered thiazoline ring.
-
Step 3: Dehydration: The final step is an acid-catalyzed dehydration of the thiazoline intermediate, which results in the formation of the stable, aromatic 2-aminothiazole ring. The in-situ generation of HBr from the initial step often serves as the catalyst for this dehydration.
Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.
Experimental Protocol: A Validated Approach
The following protocol for the synthesis of 2-amino-4-phenylthiazole is a classic, reliable example of the Hantzsch reaction.[3]
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. The basic solution neutralizes the HBr byproduct and precipitates the product.
-
Filter the mixture through a Buchner funnel.
-
Wash the filter cake with water to remove any remaining salts.
-
Spread the collected solid on a tared watchglass and allow it to air dry to yield the final product.
Trustworthiness: This protocol is self-validating. The use of a slight excess of thiourea ensures the complete consumption of the more expensive α-haloketone. The precipitation of the product upon neutralization provides a simple and effective method of purification, often yielding a product of sufficient purity for subsequent steps without the need for chromatography.
The Evolution of Efficiency: One-Pot Syntheses
A significant drawback of the classical Hantzsch synthesis is the need to handle α-haloketones, which are often lachrymatory and toxic. Modern synthetic strategy favors one-pot procedures that generate the α-haloketone in situ from a more benign starting material, such as an acetophenone.[4] This approach enhances safety, reduces waste, and improves overall efficiency by eliminating the need to isolate the hazardous intermediate.[5]
Mechanistic Variations and Reagent Selection
The core principle of these one-pot methods is the sequential α-halogenation of a ketone followed by the Hantzsch cyclization. The choice of halogenating agent and catalyst is critical to the success of the reaction.
-
Copper(II) Bromide (CuBr₂): CuBr₂ serves as both a bromide source and a Lewis acid catalyst to promote the enolization of the ketone, facilitating α-bromination.[4] This method is efficient and uses an inexpensive reagent.
-
N-Bromosuccinimide (NBS): NBS is a widely used reagent for selective allylic and benzylic bromination. In the context of 2-aminothiazole synthesis, it provides a milder alternative to liquid bromine for the in situ generation of the α-bromoketone.[6]
-
Trichloroisocyanuric Acid (TCCA): As a "green" alternative to toxic reagents like iodine, TCCA can be used as a safe and sustainable source of halogen for the in situ α-halogenation of ketones.[7]
Caption: Logical flow of a one-pot synthesis strategy.
Experimental Protocol: One-Pot Synthesis via α-Bromination/Cyclization
This protocol, adapted from Yin et al., utilizes CuBr₂ for the in situ bromination of aromatic ketones.[4]
Materials:
-
Aromatic methyl ketone (e.g., acetophenone) (1.0 mmol)
-
Thiourea (1.2 mmol)
-
Copper(II) Bromide (CuBr₂) (2.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask, add the aromatic methyl ketone (1.0 mmol), thiourea (1.2 mmol), and CuBr₂ (2.2 mmol).
-
Add ethanol (10 mL) and a magnetic stir bar.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium bicarbonate to neutralize the reaction and precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
The product can be further purified by recrystallization from ethanol if necessary.
The "Green" Chemistry Revolution: Microwave and Ultrasound-Assisted Syntheses
In the quest for more sustainable and efficient chemical processes, microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis. These techniques offer significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and often, the ability to perform reactions under solvent-free conditions.[8]
The Rationale Behind Energy Input
-
Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture through dielectric heating. This localized superheating can accelerate reaction rates far beyond what is achievable with conventional oil baths or heating mantles, often reducing reaction times from hours to minutes.
-
Ultrasound Irradiation: Sonochemistry utilizes the energy of sound waves to create, expand, and collapse microscopic bubbles in a liquid—a phenomenon known as acoustic cavitation. The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates and yields.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol provides a general method for the rapid synthesis of 2-aminothiazoles using microwave irradiation.
Materials:
-
Substituted ketone (0.01 M)
-
Thiourea (0.02 M)
-
Iodine (0.01 M)
Procedure:
-
In a microwave-safe flask, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).
-
Subject the mixture to microwave irradiation at 170 W for 5-15 minutes.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the final product.
Experimental Protocol: Ultrasound-Assisted Synthesis
The following protocol, adapted from the work of Khalaf et al., demonstrates the synthesis of a thiazole derivative under ultrasonic irradiation.
Materials:
-
Starting materials (e.g., N-(thiazol-2-yl)acetamide and thiocarbohydrazide)
-
Ethanol (catalytic amount, 3-4 drops)
Procedure:
-
Combine the reactants in a suitable vessel.
-
Add 3-4 drops of ethanol.
-
Irradiate the mixture in a water bath under ultrasonic irradiation at a specified temperature (e.g., 60-70°C) for a designated time (e.g., 20-60 minutes).
-
Monitor the reaction progress using TLC.
-
Upon completion, the solid product is typically recrystallized from a suitable solvent like ethanol.
The Frontier of Synthesis: Continuous Flow Chemistry
Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow reactor, reagents are continuously pumped through a network of tubes and microreactors where they mix and react. This technology offers unparalleled control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, higher yields, and enhanced scalability.
Advantages of Flow Synthesis for Heterocycles
-
Enhanced Safety: The small reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions.
-
Precise Control: Temperature and residence time can be controlled with high precision, allowing for optimization of reaction conditions that are difficult to achieve in batch.
-
Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering up" (running multiple reactors in parallel).
-
Automation: Flow systems are readily automated, enabling high-throughput synthesis and library generation.
A notable example involves a three-step, two-chip microreactor sequence for the synthesis of complex thiazolyl-dihydropyrimidinones.[2] This process integrates a Hantzsch thiazole synthesis with subsequent deketalization and a Biginelli multicomponent reaction, all within a single, uninterrupted flow path, generating the final product in under 15 minutes.[2]
Caption: A generalized workflow for a multi-step continuous flow synthesis.
Experimental Protocol: Hantzsch Synthesis in a Heated Microreactor
This protocol is based on the work of Wiles et al., demonstrating the Hantzsch synthesis in a glass microreactor.[1]
Setup:
-
A T-design microchip reactor etched into borosilicate glass.
-
Reagents are delivered via electro-osmotic flow (EOF) controlled by a computer-controlled power supply.
-
The microreactor is heated to 70°C using a Peltier heater.
Procedure:
-
Solutions of the 2-bromoacetophenone derivative and the thiourea derivative in a suitable solvent (e.g., methanol) are prepared.
-
The reagent solutions are introduced into the reservoirs of the microchip.
-
Driving voltages are applied to initiate the electro-osmotic flow, pumping the reagents through the T-junction where they mix.
-
The mixed reagents flow through the heated reaction channel (70°C), where the Hantzsch condensation occurs.
-
The product stream exits the reactor and is collected for analysis (e.g., by LC-MS) to determine the degree of conversion.
Comparative Performance Analysis
To provide a clear, objective comparison, the following table summarizes the key performance indicators for the different synthesis methods. The data is collated from various literature sources and represents typical outcomes.
| Synthesis Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis (Conventional) | 2 - 10 hours | 70 - 90% | Well-established, robust, high yields.[3] | Requires handling of hazardous α-haloketones, long reaction times. |
| One-Pot Synthesis (CuBr₂) | 1 - 3 hours | 78 - 90% | Avoids isolation of lachrymatory intermediates, good to excellent yields.[4] | Requires stoichiometric amounts of copper salt. |
| Microwave-Assisted Synthesis | 5 - 30 minutes | 84 - 95% | Extremely rapid, high yields, greener approach.[1][8] | Requires specialized microwave reactor equipment. |
| Ultrasound-Assisted Synthesis | 20 - 60 minutes | 79 - 90% | Rapid, efficient, simple setup, operates at or near room temperature. | Yields may be slightly lower than microwave methods. |
| Continuous Flow Synthesis | < 15 minutes | ~70% per step | Excellent control, enhanced safety, easy scalability, ideal for automation.[2] | High initial equipment cost, potential for channel clogging. |
Conclusion: Selecting the Optimal Synthesis Strategy
The synthesis of 2-aminothiazoles has evolved significantly from the foundational Hantzsch reaction. For researchers and drug development professionals, the choice of synthetic method depends on the specific goals of the project.
-
The Hantzsch synthesis remains a reliable option for small-scale, exploratory work where simplicity is key.
-
One-pot procedures offer a significant improvement in safety and efficiency, making them a preferred choice for routine synthesis.
-
Microwave and ultrasound-assisted methods are ideal for high-throughput synthesis and rapid library generation, aligning with the principles of green chemistry by reducing energy consumption and reaction times.
-
Continuous flow synthesis represents the state-of-the-art for process optimization, scale-up, and automated synthesis, offering unparalleled control and safety for industrial applications.
By understanding the causality, protocols, and comparative performance of these methods, scientists can make informed decisions to accelerate the discovery and development of novel 2-aminothiazole-based therapeutics.
References
-
Wiles, C., & Watts, P. (2014). An Automated Process for a Sequential Heterocycle/Multicomponent Reaction: Multistep Continuous Flow Synthesis of 5-(Thiazol-2-yl)-3,4-Dihydropyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry, 10, 755–763. [Link]
-
Wiles, C., Watts, P., & Haswell, S. J. (2003). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 3(1), 1-4. [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9349-9361. [Link]
-
Shaikh, M. H., Wagare, D. S., Farooqui, M. A., & Durrani, A. N. (2017). Facile and green one-pot synthesis of 2-aminothiazoles in glycerol-water. Heterocyclic Letters, 7(4), 1061-1064. [Link]
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Yin, G., Ma, J., Shi, H., & Tao, Q. (2012). Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1941-1952. [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
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Khalaf, M. M., et al. (2022). Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(10), 1011-1021. [Link]
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D'hooge, M., & De Kimpe, N. (2011). Recent advances in the chemistry of 2-aminothiazoles. Chemical Society Reviews, 40(5), 2447-2473. [Link]
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Shaikh, A. A., et al. (2015). Rapid and Environmentally Benign Protocol for the Synthesis of 2-Aminothiazoles. Chemistry & Biology Interface, 5(5), 296-300. [Link]
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Safari, J., Shokrani, Z., & Zarnegar, Z. (2020). Asparagine as a Green Organocatalyst for the Synthesis of 2-Aminothiazoles. Polycyclic Aromatic Compounds, 40(4), 1105-1111. [Link]
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Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Mali, D. R., et al. (2022). Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology, 24(11), 207-217. [Link]
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Patel, N. B., & Patel, J. C. (2025). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry, 2, 123-128. [Link]
-
Girbacia, F., et al. (2022). Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. Letters in Applied NanoBioScience, 11(3), 3925-3932. [Link]
-
Pise, A. S., et al. (2021). Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. Cogent Chemistry, 7(1), 1989098. [Link]
-
Guchhait, S. K., et al. (2017). Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium. Environmental Chemistry Letters, 15(2), 263-268. [Link]
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Gomaa, M. A. M. (2023). H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. Synthesis, 55(15), 2419-2426. [Link]
-
Ben-Ayed, F., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(12), 3121. [Link]
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A Head-to-Head Comparison of Thiazole-Based Enzyme Inhibitors: A Guide for Researchers
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have cemented its status as a "privileged" structure in drug discovery. This guide provides a comprehensive, head-to-head comparison of thiazole-based inhibitors targeting key enzyme families implicated in a range of pathologies, from cancer to neurodegenerative disorders and infectious diseases. We will delve into the experimental data that underpins our understanding of their potency and selectivity, detail the methodologies for their evaluation, and explore the intricate molecular interactions that govern their inhibitory action.
The Enduring Appeal of the Thiazole Ring in Enzyme Inhibition
The thiazole ring's prevalence in clinically approved drugs is a testament to its versatility.[1][2] Its aromatic nature, combined with the presence of heteroatoms, allows it to act as a bioisostere for other aromatic systems and to participate in hydrogen bonding, metal chelation, and π-π stacking interactions within enzyme active sites.[3][4] This adaptability has led to the development of a vast library of thiazole-containing compounds with a wide spectrum of biological activities, including potent and selective enzyme inhibition.[4][5]
This guide will focus on a direct comparison of thiazole-based inhibitors across three major classes of enzymes: Protein Kinases , Proteases , and Metabolic Enzymes .
I. Thiazole-Based Kinase Inhibitors: Targeting the Masters of Cellular Signaling
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are central regulators of virtually all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The thiazole scaffold has been extensively utilized in the design of potent kinase inhibitors.[6][7][8]
A. B-RAF Kinase Inhibitors
The B-RAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers.
Inhibitor Comparison:
| Compound/Reference | B-RAF V600E IC50 (nM) | Selectivity Profile | Key Structural Features & SAR Insights |
| Dabrafenib | 0.8 | High for B-RAF V600E | A well-established B-RAF inhibitor. The thiazole ring is a key component of the core structure, contributing to the overall binding affinity. |
| Thiazole Derivative 40 [6] | 23.1 ± 1.2 | Not extensively reported | The phenyl sulfonyl group attached to the thiazole derivative was shown to be crucial for its potent inhibitory activity, surpassing the standard drug dabrafenib in in-vitro assays.[6] |
Experimental Protocol: B-RAF V600E Inhibition Assay (Luminescence-based)
This protocol outlines a typical in vitro assay to determine the IC50 of a test compound against B-RAF V600E.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Reconstitute recombinant human B-RAF V600E enzyme and its substrate (e.g., MEK1) in assay buffer.
-
Prepare a stock solution of the thiazole-based inhibitor in DMSO and perform serial dilutions.
-
Prepare ATP solution at a concentration close to its Km for B-RAF.
-
-
Assay Procedure:
-
In a 96-well plate, add the serially diluted inhibitor.
-
Add the B-RAF V600E enzyme and substrate mixture to all wells except the negative control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ATP remaining using a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
B-RAF Signaling Pathway and Point of Inhibition:
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by thiazole-based B-RAF inhibitors.
B. Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), a crucial regulator of gene transcription. Its inhibition is a promising strategy for treating cancers that are dependent on the transcription of short-lived anti-apoptotic proteins.
Inhibitor Comparison:
| Compound/Reference | CDK9/Cyclin T1 IC50 (nM) | Selectivity vs. CDK2 | Key Structural Features & SAR Insights |
| Flavopiridol | 3 (Ki) | ~63-fold | A pan-CDK inhibitor with high potency for CDK9.[6][8] |
| SNS-032 | 4 (Ki) | ~9.5-fold | A potent CDK2, 7, and 9 inhibitor.[8] |
| 12u (4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivative) [5][7] | 7 | >80-fold | The bulky substituent on the aniline ring and the C2-methylamino group on the thiazole contribute to its high potency and selectivity for CDK9 over CDK2.[5][7] The thiazole ring itself plays a crucial role in orienting the inhibitor within the ATP-binding pocket.[6] |
Experimental Protocol: CDK9/Cyclin T1 Inhibition Assay (TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining CDK9 inhibition.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare serial dilutions of the thiazole-based inhibitor in DMSO, followed by dilution in assay buffer.
-
Prepare a mixture of recombinant CDK9/Cyclin T1 and a fluorescein-labeled substrate.
-
Prepare ATP solution at a concentration close to its Km.
-
-
Assay Procedure:
-
In a low-volume 384-well plate, add the inhibitor dilutions.
-
Add the CDK9/Cyclin T1 and substrate mixture.
-
Initiate the reaction by adding the ATP solution.
-
Incubate at room temperature for a specified time.
-
Add a solution containing an antibody specific for the phosphorylated substrate labeled with a terbium cryptate (the FRET donor).
-
-
Data Analysis:
-
Measure the TR-FRET signal (emission at two wavelengths, e.g., 520 nm and 490 nm).
-
Calculate the TR-FRET ratio (e.g., 520 nm / 490 nm).
-
Plot the ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.[9]
-
CDK9's Role in Transcription Elongation:
Caption: CDK9 (as part of P-TEFb) phosphorylates RNA Polymerase II and negative elongation factors to promote transcription elongation.
II. Thiazole-Based Protease Inhibitors: Halting Viral Replication and Disease Progression
Proteases are enzymes that catalyze the breakdown of proteins and are essential for many biological processes, including viral replication. The thiazole scaffold has emerged as a valuable component in the design of inhibitors for various proteases.
A. SARS-CoV-2 Main Protease (Mpro) Inhibitors
The SARS-CoV-2 main protease (Mpro or 3CLpro) is a cysteine protease that is indispensable for the replication of the virus, making it a key target for antiviral drug development.
Inhibitor Comparison:
| Compound/Reference | SARS-CoV-2 Mpro IC50 (µM) | Mechanism of Action | Key Structural Features & SAR Insights |
| Nitazoxanide | Reported to have inhibitory activity | Covalent or non-covalent | An approved antiparasitic drug that has shown promise as a repurposed Mpro inhibitor. The thiazole ring is a core component.[10] |
| Compound 19 (N-(substituted-thiazol-2-yl)cinnamamide analog) [10] | 22.61 | Non-covalent | The thiazole moiety engages in an arene-arene interaction with His41 in the Mpro active site. The cinnamamide portion forms hydrogen bonds with Gln189 and Glu166.[10] |
| Compound 20 (N-(substituted-thiazol-2-yl)cinnamamide analog) [10] | 14.7 | Non-covalent | Similar binding mode to compound 19, with the thiazole ring playing a key role in anchoring the inhibitor.[10] |
| Thiazolyl-indazole derivative [4][11] | 92.9 | Non-covalent | The phenylthiazole moiety was identified as a promising scaffold for Mpro inhibition, with binding driven by π-stacking with His41 and S/π interactions with Met49 and Met165.[4][11] |
Experimental Protocol: SARS-CoV-2 Mpro Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure Mpro activity.[1][12]
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Reconstitute recombinant SARS-CoV-2 Mpro enzyme.
-
Prepare a stock solution of a FRET-based peptide substrate containing a fluorophore and a quencher.
-
Prepare serial dilutions of the thiazole-based inhibitor in DMSO.
-
-
Assay Procedure:
-
In a black 96-well plate, add the inhibitor dilutions.
-
Add the Mpro enzyme to all wells except the negative control.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
SARS-CoV-2 Replication Cycle and Mpro's Role:
Caption: The central role of the SARS-CoV-2 Main Protease (Mpro) in cleaving viral polyproteins to form the replication machinery.
III. Thiazole-Based Inhibitors of Metabolic Enzymes
Metabolic enzymes represent another important class of drug targets, and thiazole-based compounds have shown significant inhibitory activity against several of them.
A. Carbonic Anhydrase (CA) Inhibitors
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics.
Inhibitor Comparison:
| Compound/Reference | hCA I Ki (µM) | hCA II Ki (µM) | Key Structural Features & SAR Insights |
| Acetazolamide | Clinically used CA inhibitor | Potent inhibitor | A sulfonamide-based inhibitor where the heterocyclic ring is a thiadiazole.[13] |
| 2-amino-4-(4-chlorophenyl)thiazole | 0.008 ± 0.001 | - | The 2-amino-thiazole scaffold is a key feature for potent CA inhibition. The nature of the substituent at the 4-position of the thiazole ring significantly influences the inhibitory activity. |
| 2-amino-4-(4-bromophenyl)thiazole | - | 0.124 ± 0.017 | Demonstrates good inhibitory activity against hCA II. |
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)
This method measures the inhibition of the CO2 hydration activity of CA.
-
Reagent Preparation:
-
Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5).
-
Prepare a stock solution of the purified CA isoenzyme.
-
Prepare serial dilutions of the thiazole-based inhibitor.
-
Prepare a CO2-saturated water solution.
-
-
Assay Procedure:
-
The assay is performed using a stopped-flow instrument.
-
One syringe contains the CA enzyme and the inhibitor at various concentrations.
-
The other syringe contains the CO2 solution and a pH indicator.
-
The two solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.
-
-
Data Analysis:
-
The initial rate of the reaction is calculated from the absorbance change.
-
The Ki value is determined by fitting the data to the appropriate inhibition model.[14]
-
Physiological Role of Carbonic Anhydrase:
Caption: The role of Carbonic Anhydrase in catalyzing the reversible hydration of CO2 and its inhibition by thiazole-based compounds.
B. Acetylcholinesterase (AChE) Inhibitors
Acetylcholinesterase is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. AChE inhibitors are used in the treatment of Alzheimer's disease.
Inhibitor Comparison:
| Compound/Reference | AChE IC50 (µM) | BChE IC50 (µM) | Key Structural Features & SAR Insights |
| Donepezil | 0.0287 ± 0.005 | - | A standard AChE inhibitor used as a reference.[15] |
| Thiazolylhydrazone 2i [16][17] | 0.028 ± 0.001 | Weak inhibition | The thiazolylhydrazone scaffold is crucial for activity. The trifluoromethylphenyl group on the thiazole ring and the specific hydrazone linkage contribute to the potent and selective AChE inhibition.[16][17] |
| Thiazole-piperazine derivative (R=benzyl) [15] | 0.011 ± 0.001 | Almost no inhibition | The combination of the thiazole and piperazine rings with a benzyl substituent leads to potent and highly selective AChE inhibition.[15] |
| Thiazole derivative 10 [9][18] | 0.103 | - | The specific substitutions on the thiazole and associated rings are key for its inhibitory potency.[9][18] |
| Thiazole derivative 16 [9][18] | 0.109 | - | Demonstrates potent AChE inhibitory activity, with the thiazole core being central to its interaction with the enzyme.[9][18] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This is a colorimetric assay for measuring AChE activity.[19][20]
-
Reagent Preparation:
-
Prepare phosphate buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a solution of acetylthiocholine iodide (ATCI), the substrate.
-
Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the chromogen.
-
Prepare a solution of purified AChE.
-
Prepare serial dilutions of the thiazole-based inhibitor.
-
-
Assay Procedure:
-
In a 96-well plate, add the buffer, DTNB, and the inhibitor dilutions.
-
Add the AChE enzyme to all wells except the blank.
-
Pre-incubate the plate.
-
Initiate the reaction by adding the ATCI substrate.
-
Measure the absorbance at 412 nm at regular intervals.
-
-
Data Analysis:
-
The rate of increase in absorbance is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Acetylcholinesterase Function in Synaptic Transmission:
Caption: The role of Acetylcholinesterase (AChE) in breaking down acetylcholine in the synaptic cleft to terminate neurotransmission.
Conclusion
The thiazole scaffold continues to be a remarkably fruitful starting point for the design of potent and selective enzyme inhibitors. The examples presented in this guide highlight the chemical tractability and the diverse range of applications for this privileged heterocycle. The head-to-head comparison of inhibitory activities, coupled with an understanding of the underlying structure-activity relationships and mechanisms of action, provides a valuable framework for researchers in the field of drug discovery. The detailed experimental protocols serve as a practical resource for the in-house evaluation of novel thiazole-based compounds. As our understanding of the molecular basis of disease deepens, the versatile thiazole ring is poised to remain at the forefront of efforts to develop the next generation of targeted therapeutics.
References
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
-
Wang, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. Journal of Medicinal Chemistry, 56(3), 640-659. [Link]
-
Hole, A. J., et al. (2013). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry, 56(3), 660-670. [Link]
-
Modrić, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 27(18), 5898. [Link]
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]
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Hole, A. J., et al. (2012). Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry. [Link]
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Parish, C. A., et al. (2022). Investigating novel thiazolyl-indazole derivatives as scaffolds for SARS-CoV-2 MPro inhibitors. Bioorganic & Medicinal Chemistry Letters, 58, 128529. [Link]
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Özdemir, A., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4296. [Link]
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2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. (2023). Biotechnology and Applied Biochemistry. [Link]
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Investigating novel thiazolyl-indazole derivatives as scaffolds for SARS-CoV-2 MPro inhibitors. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]
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Proteasome inhibitory activity of thiazole antibiotics. (2011). Cancer Biology & Therapy. [Link]
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Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2021). Molecules. [Link]
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Navigating the Labyrinth: A Senior Scientist's Guide to Reproducible Biological Assays for 2-Aminothiazole Compounds
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its privileged structure and the diverse biological activities of its derivatives, which span from anticancer to antimicrobial agents.[1][2] However, this structural versatility presents a significant challenge to researchers: ensuring the reproducibility of biological assay data. All too often, promising initial hits fail to replicate, leading to wasted resources and frustrating delays in drug discovery pipelines.
This guide provides an in-depth, experience-driven comparison of methodologies and critical quality control checkpoints to enhance the reproducibility of biological assays involving 2-aminothiazole compounds. We will move beyond rote protocols to explain the causal links between experimental design, compound behavior, and data integrity, empowering researchers to build self-validating assay systems.
The 2-Aminothiazole Reproducibility Crisis: Understanding the Core Challenges
The journey of a 2-aminothiazole compound from synthesis to a validated biological hit is fraught with potential pitfalls. Reproducibility issues often stem from a combination of the inherent properties of the chemical scaffold and the nuances of the biological assays themselves.
1. Physicochemical Properties and Assay Interference:
-
Aggregation: Many small molecules, including 2-aminothiazole derivatives, have a propensity to form colloidal aggregates in aqueous solutions at micromolar concentrations.[3] These aggregates can non-specifically sequester and denature proteins, leading to false-positive inhibition that is independent of the intended biological target.[3][4] This is a primary driver of irreproducible results.
-
Solubility: Poor aqueous solubility is a frequent characteristic of drug-like molecules. If a compound precipitates in the assay medium, its effective concentration is unknown, rendering any dose-response data meaningless.[5]
-
Compound Stability: A critical, often overlooked, issue is the stability of 2-aminothiazole compounds in DMSO stock solutions. Studies have shown that some derivatives can degrade or undergo reactions in DMSO at room temperature, leading to a loss of activity or the generation of new, active species.[6]
2. The "Privileged Scaffold" Paradox: PAINS Liability:
The very features that make 2-aminothiazoles attractive—their ability to interact with a wide range of biological targets—also make them frequent flyers on Pan-Assay Interference Compounds (PAINS) lists.[7] PAINS are compounds that appear as hits in multiple, unrelated assays through non-specific mechanisms.[8] Certain 2-aminothiazole substructures have been identified as problematic, potentially acting as protein-reactive entities.[9]
3. Biological System Variability:
-
Cell-Based Assays: The health, density, and passage number of cells can dramatically impact assay outcomes.[1] Inconsistent cell handling is a major source of variability.
-
High-Throughput Screening (HTS): Systematic errors, such as "edge effects" in microplates due to evaporation, and plate-to-plate or batch-to-batch variations can obscure true hits and create false ones.[1][10]
The following diagram illustrates the logical flow of potential reproducibility failures and the necessary checkpoints.
Caption: Workflow of reproducibility challenges and the integration of self-validating quality control assays.
A Framework for Robustness: Integrating Quality Control into the Workflow
To combat these challenges, a proactive, integrated quality control (QC) strategy is not just recommended; it is essential. This approach, grounded in the principles of the NIH's Assay Guidance Manual, ensures that data is reliable at every step.[11][12]
Part 1: Characterizing the Compound Before the Biological Assay
Never introduce a compound into a biological assay without first understanding its fundamental physicochemical behavior in your specific assay buffer.
Causality: DLS provides direct physical evidence of aggregate formation.[3] By measuring the size distribution of particles in solution, you can determine if your compound forms colloids at concentrations relevant to your assay. This step is critical because aggregation is a dominant mechanism for non-specific inhibition.[4]
Experimental Protocol: High-Throughput DLS for Aggregation
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the 2-aminothiazole compound in 100% DMSO (e.g., 10-20 mM).
-
Filter the sample through a 0.2 µm syringe filter to remove dust and other large particulates.[4]
-
Prepare serial dilutions of the compound directly in the final assay buffer in a 96- or 384-well plate. Ensure the final DMSO concentration matches that of your biological assay.
-
-
Instrument Setup:
-
Use a plate-based DLS instrument (e.g., Wyatt DynaPro Plate Reader III).
-
Set the temperature to match your biological assay conditions (e.g., 37°C).[13]
-
Include buffer-only and buffer + DMSO controls to establish a baseline.
-
-
Data Acquisition & Analysis:
-
Acquire data for each concentration.
-
Analyze the intensity and volume distributions. The appearance of particles in the 50-1000 nm range that increases with compound concentration is a strong indicator of aggregation.[4][13]
-
Self-Validation: If aggregates are detected, repeat the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[4] A significant reduction or elimination of the particles confirms that the activity is likely an aggregation artifact.
-
Causality: Kinetic solubility measures a compound's solubility under conditions that mimic how it's introduced in most high-throughput screens—by diluting a DMSO stock into an aqueous buffer.[5] This is distinct from thermodynamic solubility and is more relevant for predicting precipitation during the assay. Nephelometry detects precipitated particles by measuring scattered light.[14]
Experimental Protocol: Kinetic Solubility by Laser Nephelometry
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).
-
-
Plate Setup (96-well plate):
-
Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into multiple wells of a microtiter plate.[14]
-
Add increasing volumes of the aqueous buffer to create a serial dilution, achieving the desired final concentrations. Mix thoroughly.
-
-
Incubation & Measurement:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours.[14]
-
Measure the light scattering using a laser nephelometer.
-
-
Data Analysis:
-
Plot the nephelometric turbidity units (NTU) against the compound concentration.
-
The kinetic solubility is the concentration at which a sharp increase in light scattering is observed, indicating precipitation.[15]
-
Table 1: Comparison of Quality Control Assay Setups
| Parameter | Dynamic Light Scattering (DLS) | Nephelometry |
| Primary Goal | Detect and size colloidal aggregates (50-1000 nm) | Determine kinetic solubility (precipitation point) |
| Principle | Measures time-dependent fluctuations in scattered light | Measures total forward-scattered light intensity |
| Typical Conc. Range | Assay-relevant concentrations (e.g., 1-100 µM) | Broad range to find precipitation point (e.g., 1-200 µM) |
| Key Output | Particle size distribution, Polydispersity Index (PDI) | Nephelometric Turbidity Units (NTU) vs. Concentration |
| Interpretation | Appearance of large particles indicates aggregation | Sharp inflection point indicates precipitation |
Part 2: Designing and Validating Robust Biological Assays
With a well-characterized compound in hand, the focus shifts to the biological assay itself. The principles of robustness, as outlined in the NIH Assay Guidance Manual, are paramount. A robust assay is one that is insensitive to small variations in the assay procedure.[11]
The MTT assay is a workhorse for assessing cell viability. However, its reliance on mitochondrial reductase activity makes it susceptible to interference.[1]
Experimental Protocol: A Self-Validating MTT Assay
-
Cell Seeding:
-
Use cells in the logarithmic growth phase with a consistent, low passage number.
-
Perform a cell titration experiment to determine the optimal seeding density where the absorbance reading is in a linear range for the duration of the experiment.[16]
-
To mitigate "edge effects," do not use the outermost wells of the 96-well plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[1]
-
-
Compound Treatment:
-
MTT Incubation and Solubilization:
-
Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[19]
-
After incubation, add the solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).[17] Ensure complete dissolution of the formazan crystals by shaking on an orbital shaker for at least 15 minutes. Incomplete solubilization is a major source of variability.[1]
-
-
Data Analysis & Validation:
-
Read absorbance at ~570 nm.
-
Self-Validation Check 1 (Compound Interference): Run parallel wells with compound but without cells to check if the compound itself reduces MTT or absorbs at the readout wavelength.
-
Self-Validation Check 2 (Confirming Cytotoxicity): For key hits, confirm the mechanism of cell death with an orthogonal assay, such as a trypan blue exclusion assay for membrane integrity or a caspase-based assay for apoptosis. This ensures the observed effect isn't due to an increase in mitochondrial reductase activity, which can sometimes occur and lead to viability readings >100%.
-
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[20]
Experimental Protocol: Reproducible Broth Microdilution
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum adjusted to a specific concentration (e.g., ~1.5 × 10⁸ CFU/mL, then diluted for final testing).[21] Consistency here is critical for reproducibility.
-
-
Plate Preparation:
-
Perform a two-fold serial dilution of the 2-aminothiazole compound in a 96-well plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[20]
-
-
Inoculation and Incubation:
-
MIC Determination:
-
After incubation (e.g., 18-24 hours at 37°C), determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]
-
Comparative Analysis: The Impact of Structure and Assay Conditions
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents. Understanding these structure-activity relationships (SAR) is key to lead optimization.
Table 2: Comparative Anticancer Activity of 5-Substituted 2-Aminothiazole Derivatives
| Compound ID | R-Group at C5 | Cancer Cell Line | IC50 (µM) | Reference |
| Parent | -H | (Generally weak activity) | >50 | [22] |
| 1 | -Br | Lung (A549) | 18.2 | [22] |
| 2 | -Br | Glioma (U251) | 22.5 | [22] |
| 3 | -NO2 | Lung (A549) | 9.8 | [22] |
| 4 | -NO2 | Glioma (U251) | 11.4 | [22] |
Data synthesized from multiple sources to illustrate SAR trends. Actual values may vary based on specific assay conditions.
Analysis: The data clearly shows that substitution at the 5-position significantly enhances cytotoxic activity compared to the unsubstituted parent compound.[22] A bromo- or nitro-group at this position leads to moderate to potent activity. This quantitative comparison is only meaningful if the underlying assays are robust and free from the artifacts discussed previously.
The following diagram illustrates the decision-making workflow for a robust assay campaign.
Caption: A decision-making flowchart for validating hits from 2-aminothiazole compound screens.
Conclusion: From Variable Data to Verifiable Discoveries
The reproducibility of biological assays for 2-aminothiazole compounds is not a matter of chance, but a consequence of rigorous, upfront characterization and logically sound assay design. By treating every compound as a potential source of artifact until proven otherwise, and by building a self-validating workflow that incorporates physicochemical QC checks before biological screening, researchers can dramatically increase their confidence in the resulting data. Explaining the causality behind experimental choices—why we check for aggregation, why DMSO concentration is critical, why orthogonal assays are necessary—transforms a protocol from a set of instructions into a powerful scientific tool. This approach not only saves time and resources but also upholds the integrity of the scientific process, ensuring that promising 2-aminothiazole leads are genuine discoveries, not deceptive artifacts.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
As researchers and scientists at the forefront of drug development, our responsibility extends beyond discovery and innovation to encompass the entire lifecycle of the chemical entities we handle. Proper management and disposal of laboratory reagents are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed protocol for the safe disposal of 4-(4-tert-butylphenyl)-1,3-thiazol-2-amine, grounding procedural steps in the core principles of chemical safety and environmental stewardship.
Immediate Safety Profile & Hazard Assessment
Before handling or disposing of this compound, it is crucial to understand its hazard profile. This compound belongs to the thiazole class, many of which present notable health and environmental risks. Based on data for the closely related compound 4-tert-Butyl-1,3-thiazol-2-amine, a comprehensive hazard assessment is critical.[1]
Hazard Identification Summary
| Hazard Category | GHS Classification | Key Precautionary Measures |
| Acute Oral Toxicity | Warning: H302 - Harmful if swallowed[1] | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[2] |
| Skin Irritation | Warning: H315 - Causes skin irritation[1] | Wear protective gloves. Wash skin thoroughly after handling. |
| Eye Irritation | Warning: H319 - Causes serious eye irritation[1] | Wear eye/face protection. Rinse cautiously with water for several minutes if in eyes. |
| Respiratory Irritation | Warning: H335 - May cause respiratory irritation[1] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2] |
| Aquatic Toxicity | (Assumed) Very toxic to aquatic life with long-lasting effects[3] | Avoid release to the environment. Collect spillage. |
This table synthesizes data from related thiazole compounds. The aquatic toxicity is inferred from similar structures and represents a conservative, safety-first approach.
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system, and harm if ingested.[1] The structural components, particularly the thiazole ring and the tert-butylphenyl group, suggest that it should also be treated as an environmental hazard, potentially toxic to aquatic life with long-lasting effects, a characteristic common to many complex aromatic compounds.[3] Therefore, under no circumstances should this chemical or its containers be disposed of via standard drains or municipal trash.[4][5]
Lifecycle Waste Management: A Step-by-Step Protocol
Effective chemical disposal is not a single action but a systematic process. The following steps outline the lifecycle approach to managing this compound waste from its point of generation to its final removal by certified personnel.
Step 1: Point-of-Generation Waste Segregation
The first and most critical step is to correctly segregate waste as it is generated. Incompatible waste streams must never be mixed, as this can lead to dangerous chemical reactions.[6]
-
Solid Waste:
-
Contaminated Labware: Gloves, weigh boats, pipette tips, and paper towels contaminated with this compound powder should be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Type: Use a durable, puncture-resistant container with a secure lid. A polyethylene drum or a designated solid waste pail is appropriate.
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound Contaminated Debris."
-
-
Unused or Expired Product:
-
Original Container: The best practice is to dispose of the pure, unused chemical in its original container. Ensure the container is securely sealed.
-
Labeling: If the original label is damaged, re-label the container with the full chemical name and associated hazard pictograms (e.g., GHS07 - Exclamation Mark).[7]
-
-
Incompatible Chemicals:
Step 2: Waste Accumulation and Storage
Designated Satellite Accumulation Areas (SAAs) are essential for the safe, temporary storage of chemical waste within the laboratory.
-
Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.
-
Secondary Containment: All waste containers must be kept in a secondary containment tray or tub to capture any potential leaks or spills. The containment volume should be sufficient to hold the contents of the largest container.
-
Container Integrity: Keep waste containers closed at all times except when adding waste. Regularly inspect containers for signs of degradation, leaks, or damage.
Step 3: Preparing for Disposal
Before the scheduled pickup by your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor, ensure all preparations are complete.
-
Finalize Labeling: Ensure all labels are legible, accurate, and complete. Your institution may require specific information, such as the date the container was first used and the name of the generating researcher.
-
Documentation: Complete any required waste manifests or pickup request forms provided by your EHS department. This documentation is a legal requirement for tracking hazardous waste from "cradle to grave."[4]
-
Safe Transport: When moving the waste container to a central pickup location, use a chemical cart with secondary containment. Never carry hazardous waste containers by hand over long distances.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
Step 4: Final Disposal Method
The ultimate disposal of this compound must be conducted at a licensed and approved hazardous waste treatment, storage, and disposal facility (TSDF). The most common and effective method for this type of organic chemical is high-temperature incineration. This process destroys the compound, converting it into less harmful substances like carbon dioxide, water, and nitrogen and sulfur oxides, which are then treated by the facility's scrubbing systems.[9]
Never attempt to treat or neutralize this chemical waste within the laboratory unless you have a specific, validated, and EHS-approved protocol for doing so. [10]
Emergency Procedures: Spills and Exposure
Accidents can happen, and preparedness is key to mitigating their impact.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, safety goggles, and nitrile gloves), gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[8]
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., ethanol), and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory door to contain the spill.
-
Contact your institution's emergency response line and the EHS office.[4]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
By adhering to this comprehensive disposal guide, laboratory professionals can manage this compound waste safely and responsibly, upholding the highest standards of scientific integrity and environmental care.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734202, 4-tert-Butyl-1,3-thiazol-2-amine. Retrieved from [Link]
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-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
- Thor Specialities (UK) LTD. (2019). Safety Data Sheet for ACTICIDE LT 2.
-
Fisher Scientific. (n.d.). 4-(tert-Butyl)-1,3-thiazol-2-amine, 97%, Thermo Scientific™. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiazole, 99%. Retrieved from [Link]
- Universiti Tun Hussein Onn Malaysia. (n.d.). Guidelines on the Disposal of Chemical Wastes from Laboratories.
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University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
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Personal protective equipment for handling 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
A Guide to the Safe Handling of 4-(4-Tert-butylphenyl)-1,3-thiazol-2-amine
This document provides essential safety and handling protocols for this compound (CAS No. 81529-61-5), a solid organic compound utilized in various research and development applications.[1][2] Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental work. This guide is structured to provide a comprehensive operational framework, from initial risk assessment to final disposal.
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: Poses a risk of serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.
-
Acute Toxicity (Oral): May be harmful if swallowed.
A thorough risk assessment should be conducted before any handling of this compound, considering the quantities being used and the nature of the experimental procedures.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure.[4][5][6]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. For prolonged handling, consider double-gloving.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from airborne particles and potential splashes.[5][6] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and protects against incidental contact.[4] |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary for handling larger quantities or if dust generation is likely. | Minimizes the risk of inhaling airborne particles. |
Operational Workflow for Safe Handling
The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedures
-
Designate a Handling Area: All work with this compound should be performed in a designated area, such as a chemical fume hood or a well-ventilated laboratory bench.
-
Assemble PPE: Before handling the compound, ensure all required PPE is readily available and in good condition.[5]
-
Gather Materials: Have all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers prepared and within reach to minimize movement and potential for spills.
-
Weighing:
-
Perform weighing operations in a fume hood or on a balance with a draft shield to contain any airborne particles.
-
Use a spatula to carefully transfer the solid compound to a weigh boat. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
-
Dissolving and Reaction Setup:
-
If dissolving the compound, add the solvent to the vessel containing the weighed solid slowly to prevent splashing.
-
Ensure all transfers are conducted in a manner that minimizes the risk of spills.
-
-
Surface Decontamination: Clean all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
-
Spill Management:
-
In case of a small spill, carefully sweep up the solid material, trying not to generate dust.
-
Place the spilled material and any contaminated cleaning supplies into a sealed container for disposal as chemical waste.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Disposal Plan
Proper waste management is crucial to prevent environmental contamination and ensure regulatory compliance.[7][8]
-
Solid Waste: All solid waste contaminated with this compound, including weigh boats, gloves, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not dispose of this chemical down the drain.[9]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste stream segregation and disposal procedures.[8]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to these protocols, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment.
References
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Environment, Health & Safety. (2024, October 7). Practical Tips for Personal Protective Equipment. Retrieved from [Link]
-
CP Lab Safety. (n.d.). How to Choose the Best PPE for Your Type of Laboratory Work. Retrieved from [Link]
-
Platt, J. (n.d.). Proper Use of Personal Protective Equipment (PPE). Today's Clinical Lab. Retrieved from [Link]
-
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 4-(4-(tert-Butyl)phenyl)thiazol-2-amine. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Indiana University. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
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- 2. CAS 81529-61-5: this compound [cymitquimica.com]
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- 5. Practical Tips for Personal Protective Equipment – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
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- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
